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  • Product: 1-Methyl-4-piperidyl acetate
  • CAS: 6659-34-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-4-piperidyl acetate

Introduction: A Key Tool in Neuroscience Research 1-Methyl-4-piperidyl acetate (MP4A) is a synthetic ester and a crucial molecule in the field of neuropharmacology and medical imaging. Structurally, it is an analog of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Tool in Neuroscience Research

1-Methyl-4-piperidyl acetate (MP4A) is a synthetic ester and a crucial molecule in the field of neuropharmacology and medical imaging. Structurally, it is an analog of the neurotransmitter acetylcholine, which allows it to serve as a substrate for the enzyme acetylcholinesterase (AChE).[1][2] Its significance is most pronounced in its radiolabeled forms, particularly as N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), a positron emission tomography (PET) radioligand.[1][3]

The degeneration of cholinergic neurons and subsequent alterations in AChE levels are pathological hallmarks of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1][2] MP4A provides a powerful tool for the non-invasive, in-vivo quantification of AChE activity in the brain, offering invaluable insights into disease progression and the efficacy of therapeutic interventions.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and safe handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

While extensive data exists for the radiolabeled variants of MP4A, comprehensive experimental data for the unlabeled compound is less prevalent. The following table summarizes its known and predicted properties.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₁₅NO₂Based on structure
Molecular Weight 157.21 g/mol Based on formula
Appearance Liquid[4] (for isotopically labeled analog)
Boiling Point Data not available. Expected to be similar to related piperidines (e.g., 1-Methyl-4-piperidone: 55-60 °C at reduced pressure).[5]Structural Analogy
Solubility Expected to be soluble in water and common organic solvents like DMF and acetone.[1][6] (based on synthesis solvents)
pKa Data not available. The tertiary amine is expected to have a pKa in the range of 9-10.Structural Analogy
Storage Temperature 2-8°C[4] (for isotopically labeled analog)

Synthesis and Purification: A Focus on N-Methylation

The most common and well-documented synthesis of 1-Methyl-4-piperidyl acetate, particularly its radiolabeled forms, involves the direct N-methylation of its precursor, piperidin-4-yl acetate. This approach is favored for its efficiency and high yield, which are critical for radiopharmaceutical production.

Causality in Experimental Design: The choice of methylating agent and solvent is paramount. For PET applications, ¹¹C-labeled methylating agents like [¹¹C]methyl iodide or the more reactive [¹¹C]methyl triflate are used to introduce the positron-emitting isotope. The synthesis must be rapid due to the short half-life of Carbon-11 (approx. 20.4 minutes). Anhydrous solvents such as dimethylformamide (DMF) or acetone are selected to prevent hydrolysis of the ester and to ensure the reactivity of the nucleophilic secondary amine on the precursor.[1] Purification via High-Performance Liquid Chromatography (HPLC) is a self-validating system, as it not only isolates the desired product from precursors and byproducts but also confirms its identity and radiochemical purity through retention time and detector response.[1]

Representative Experimental Protocol: Synthesis of [¹¹C]MP4A

The following protocol is adapted from established automated synthesis procedures.[1]

  • Precursor Preparation: Dissolve piperidin-4-yl acetate hydrochloride in 300-400 µL of anhydrous dimethylformamide (DMF).

  • Radiolabeling Reaction: Introduce [¹¹C]methyl iodide (or [¹¹C]methyl triflate) into the reaction vessel containing the precursor solution.

  • Heating: Heat the sealed reaction vessel at 80-100°C for 3-5 minutes to facilitate the N-alkylation reaction.

  • Quenching & Dilution: After the reaction period, cool the vessel and dilute the mixture with the mobile phase solution for HPLC purification.

  • Purification: Inject the reaction mixture onto a semi-preparative HPLC column (e.g., reverse-phase C18) to isolate [¹¹C]MP4A. The product peak is identified by its retention time, which is validated against a non-radiolabeled standard.

  • Formulation: The collected fraction containing the purified [¹¹C]MP4A is passed through a sterile filter and formulated in a physiologically compatible solution (e.g., sterile saline) for in-vivo use.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Precursor Piperidin-4-yl acetate HCl in anhydrous DMF Radiolabel Add [11C]Methyl Iodide Precursor->Radiolabel React Heat Reaction Vessel (80-100°C, 3-5 min) Radiolabel->React Dilute Dilute with Mobile Phase React->Dilute Quench Reaction HPLC Semi-Preparative HPLC Dilute->HPLC Collect Collect Product Fraction HPLC->Collect Formulate Formulate in Saline Collect->Formulate Final Final Formulate->Final Final Product: [11C]MP4A

Caption: Automated workflow for the synthesis and purification of [¹¹C]MP4A.

Mechanism of Action in PET Imaging

The utility of [¹¹C]MP4A as a PET tracer is rooted in a clever biochemical trapping mechanism.

  • Blood-Brain Barrier Permeation: As a lipophilic tertiary amine, [¹¹C]MP4A readily crosses the blood-brain barrier (BBB) and enters the brain parenchyma.[1][2][3]

  • Enzymatic Hydrolysis: Once in the brain, the ester is specifically hydrolyzed by acetylcholinesterase (AChE). This reaction has a high specificity of approximately 99%.[1][3] The hydrolysis cleaves the acetate group, producing the hydrophilic alcohol metabolite, N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH).[1][3]

  • Metabolite Trapping: The resulting metabolite, [¹¹C]MP4OH, is a polar molecule. This polarity prevents it from diffusing back across the lipophilic BBB.[1][3] It becomes effectively "trapped" inside the brain tissue.

  • Signal Correlation: The rate of accumulation of the trapped, radiolabeled metabolite is directly proportional to the activity of AChE in that brain region. PET scanners detect the positrons emitted by the ¹¹C isotope, allowing for the quantitative mapping of AChE activity.

Biochemical Trapping Mechanism of [¹¹C]MP4A

G cluster_blood cluster_brain Blood Bloodstream Brain Brain Parenchyma BBB Blood-Brain Barrier (BBB) MP4A_blood [11C]MP4A (Lipophilic) MP4A_brain [11C]MP4A MP4A_blood->MP4A_brain Crosses BBB AChE AChE MP4A_brain->AChE Substrate Metabolite [11C]MP4OH (Hydrophilic Metabolite) AChE->Metabolite Hydrolysis Metabolite->MP4A_blood Cannot Cross BBB Trapped Trapped Signal (Detected by PET) Metabolite->Trapped

Caption: In-vivo mechanism of [¹¹C]MP4A for PET imaging of AChE activity.

Predicted Spectroscopic Characterization

While experimental spectra for non-labeled 1-Methyl-4-piperidyl acetate are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

TechniqueFeaturePredicted Chemical Shift / Frequency / m/zRationale
¹H NMR N-CH₃~2.2-2.4 ppm (singlet)Protons of the N-methyl group.
O=C-CH₃~2.0 ppm (singlet)Protons of the acetyl methyl group.
CH-O~4.8-5.0 ppm (multiplet)Proton on the piperidine ring at the C4 position, deshielded by the ester oxygen.
Piperidine Ring H~1.5-2.8 ppm (complex multiplets)Protons on the piperidine ring.
¹³C NMR C=O (Ester)~170 ppmCarbonyl carbon of the acetate group.
CH-O~70-72 ppmC4 carbon of the piperidine ring, attached to the ester oxygen.
N-CH₃~46 ppmCarbon of the N-methyl group.
Piperidine Ring C~30-55 ppmCarbons of the piperidine ring framework.
O=C-CH₃~21 ppmCarbon of the acetyl methyl group.
IR Spectroscopy C=O Stretch~1735 cm⁻¹Strong absorption characteristic of the ester carbonyl group.
C-O Stretch~1240 cm⁻¹Strong absorption from the ester C-O bond.
C-N Stretch~1100-1200 cm⁻¹Absorption from the tertiary amine C-N bond.
Mass Spectrometry Molecular Ion [M]⁺m/z = 157Corresponding to the molecular weight of the compound.
Major Fragmentm/z = 98Loss of the acetate group (CH₃COO·), resulting in the N-methyl-tetrahydropyridinium cation.

Safe Handling and Storage

No specific safety data sheet (SDS) is available for 1-Methyl-4-piperidyl acetate. The following recommendations are based on best practices for handling structurally related piperidine derivatives and tertiary amines.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling Procedures: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition such as heat, sparks, and open flames. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature for analogous compounds is refrigerated (2-8°C).[4]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.

References

  • National Center for Biotechnology Information (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • National Center for Biotechnology Information (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Wikipedia (n.d.). Dexmethylphenidate. Available at: [Link]

  • PubChem (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]

  • National Center for Biotechnology Information (2006). 1-[11C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Wikipedia (n.d.). Gepotidacin. Available at: [Link]

  • National Center for Biotechnology Information (2010). N-[18F]Fluoroethylpiperidin-4ylmethyl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • PubChem (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]

  • Wikipedia (n.d.). 1-Methyl-4-piperidone. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Research Applications of 1-Methyl-4-piperidyl acetate

Introduction 1-Methyl-4-piperidyl acetate is a deceptively simple molecule with a significant and multifaceted role in modern scientific research. As an ester of 1-methyl-4-hydroxypiperidine, its structure is closely ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-4-piperidyl acetate is a deceptively simple molecule with a significant and multifaceted role in modern scientific research. As an ester of 1-methyl-4-hydroxypiperidine, its structure is closely analogous to the endogenous neurotransmitter acetylcholine. This structural mimicry is the cornerstone of its primary application in neuropharmacology, allowing it to serve as a substrate for acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation. This property has been masterfully exploited in the development of advanced neuroimaging techniques.

Beyond its biochemical activity, the 1-methylpiperidine core is a "privileged scaffold" in medicinal chemistry—a molecular framework that is recurrently found in successful drug candidates. Consequently, 1-Methyl-4-piperidyl acetate and its precursors are valuable building blocks in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides an in-depth exploration of its principal applications, detailing the underlying scientific principles, experimental workflows, and the rationale behind its use in neuroimaging, drug discovery, and analytical science.

Section 1: A Molecular Probe for In Vivo Cholinergic System Imaging

The most prominent research application of 1-Methyl-4-piperidyl acetate is in the field of molecular imaging, specifically Positron Emission Tomography (PET). By isotopically labeling the molecule, it is transformed into a powerful tool for quantifying enzyme activity directly within the living brain.

Principle of AChE Activity Measurement with [¹¹C]MP4A

For PET imaging, the N-methyl group of 1-Methyl-4-piperidyl acetate is labeled with the positron-emitting isotope Carbon-11, creating N-[¹¹C]methylpiperidin-4-yl acetate, commonly abbreviated as [¹¹C]MP4A.[1] The utility of this tracer is predicated on a "metabolic trapping" mechanism.

  • Blood-Brain Barrier Permeation: As a lipophilic tertiary amine, [¹¹C]MP4A readily crosses the blood-brain barrier (BBB) after intravenous injection.[1]

  • Enzymatic Hydrolysis: Within the brain, [¹¹C]MP4A serves as a substrate for acetylcholinesterase (AChE). The enzyme specifically hydrolyzes the acetate ester bond.[1]

  • Metabolic Trapping: This hydrolysis yields two products: acetate and N-[¹¹C]methylpiperidin-4-ol ([¹¹C]MP4OH). The critical feature is that the resulting alcohol metabolite, [¹¹C]MP4OH, is significantly more polar (hydrophilic) than its parent ester. This polarity shift prevents it from diffusing back across the BBB, effectively trapping it within the brain tissue.[1][2]

The rate at which the radioactive signal from ¹¹C accumulates in a brain region is therefore directly proportional to the activity of AChE in that region. This elegant design allows for the non-invasive mapping and quantification of functional AChE.

Application in Neurodegenerative Disease Research

The cholinergic system is integral to cognitive functions such as memory and attention.[3] A hallmark of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) is the degeneration of cholinergic neurons, leading to a significant decline in brain AChE levels.[1][2]

Using [¹¹C]MP4A PET, researchers can:

  • Quantify Cholinergic Deficits: Measure the reduction in AChE activity in specific brain regions (e.g., cortex, hippocampus) of patients compared to healthy controls, providing a quantitative biomarker for disease progression.[2][4]

  • Evaluate Pro-cholinergic Therapies: Assess the efficacy of AChE inhibitor drugs (e.g., Donepezil).[5] Successful target engagement by the drug will block the hydrolysis of [¹¹C]MP4A, leading to a measurable reduction in its trapping rate. This provides direct evidence that the drug is reaching its target and exerting its intended enzymatic effect.

Experimental Workflow: [¹¹C]MP4A PET Imaging

The protocol for a typical preclinical or clinical [¹¹C]MP4A PET study is a multi-stage process requiring specialized facilities.

  • Radiosynthesis: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate is produced in a cyclotron and used to rapidly methylate a desmethyl precursor, 4-piperidyl acetate. This is a time-critical step due to the short half-life of Carbon-11 (≈20.4 minutes).

  • Purification and Quality Control: The synthesized [¹¹C]MP4A is rapidly purified using High-Performance Liquid Chromatography (HPLC) and formulated in a sterile, injectable solution. Quality control tests are performed to ensure radiochemical purity and sterility.

  • Subject Preparation: The subject (animal or human) is positioned in the PET scanner. A transmission scan may be performed first for attenuation correction of the subsequent emission data.

  • Tracer Injection and Image Acquisition: [¹¹C]MP4A is administered as an intravenous bolus. Dynamic PET scanning begins simultaneously, acquiring data in a series of time frames over 60-90 minutes. Arterial blood sampling may be performed to measure the arterial input function, which is the concentration of the tracer in the blood over time.

  • Data Analysis: The acquired dynamic PET data is reconstructed into a series of 3D images. Kinetic modeling (e.g., using a two-tissue compartment model) is applied to these images, using the arterial input function, to calculate the rate constant for hydrolysis and trapping (k₃). This k₃ value serves as the quantitative index of regional AChE activity.

PET_Workflow cluster_synthesis Radiochemistry cluster_imaging Imaging & Analysis Cyclotron Cyclotron ([¹¹C]CO₂ → [¹¹C]CH₃I) Synthesis Automated Synthesis Module Cyclotron->Synthesis Methylation QC HPLC Purification & Quality Control Synthesis->QC Injection IV Injection of [¹¹C]MP4A QC->Injection Sterile Tracer PET Dynamic PET Scan (60-90 min) Injection->PET Blood Arterial Blood Sampling Injection->Blood Recon Image Reconstruction PET->Recon Model Kinetic Modeling (Calculate k₃) Blood->Model Recon->Model Result AChE Activity Map Model->Result

Workflow for quantifying AChE activity using [¹¹C]MP4A PET.

Section 2: A Versatile Scaffold in Medicinal Chemistry

The 1-methylpiperidine structure is a foundational element in a vast number of CNS-active pharmaceuticals. 1-Methyl-4-piperidyl acetate, and more commonly its precursor 1-methyl-4-piperidinone, provides a reliable entry point for synthesizing diverse molecular libraries.

Role as a Synthetic Intermediate

In drug development, 1-Methyl-4-piperidyl acetate or its derivatives are used as synthons—building blocks that introduce the 1-methyl-4-substituted piperidine core into a target molecule. This scaffold is favored for its ability to impart desirable pharmacokinetic properties, such as water solubility (when protonated) and the ability to engage in specific hydrogen bonding and ionic interactions with biological targets. It is a key component in compounds ranging from opioids to antipsychotics and antihistamines.[6]

For example, while not a direct one-to-one synthesis, the core structure is conceptually related to intermediates used in the synthesis of potent analgesics like fentanyl and its analogs.[6][7] The synthesis of these compounds often starts from N-protected or N-substituted 4-piperidones.[6]

General Synthetic Protocol: Reductive Amination from 1-Methyl-4-piperidinone

A cornerstone reaction for elaborating the 1-methylpiperidine scaffold is reductive amination. This self-validating protocol reliably forms a new carbon-nitrogen bond at the 4-position of the piperidine ring, a common step in building more complex drug candidates.

  • Reaction Setup: To a solution of 1-methyl-4-piperidinone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired primary or secondary amine (1.1 eq).

  • Imine/Enamine Formation: A mild acid catalyst (e.g., acetic acid) is often added to facilitate the formation of the intermediate iminium ion. The reaction is stirred at room temperature for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

  • Reduction: A reducing agent is added portion-wise to the mixture. Sodium triacetoxyborohydride (STAB) is a preferred choice as it is mild, selective for imines over ketones, and does not require acidic or basic quenching. The reaction is stirred until the iminium intermediate is fully converted to the product amine.

  • Workup and Purification: The reaction is quenched by adding a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Validation: The crude product is purified by column chromatography or crystallization. The final structure and purity are validated using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the successful formation of the target 4-amino-1-methylpiperidine derivative.

Synthesis_Workflow start 1-Methyl-4-piperidinone step1 Reductive Amination start->step1 amine R₁R₂NH (Amine) amine->step1 reductant [H] (e.g., STAB) reductant->step1 product 4-(R₁,R₂-amino)- 1-methylpiperidine step1->product C-N bond formation

Generalized workflow for elaborating the 1-methylpiperidine scaffold.

Section 3: In Vitro Pharmacology and Assay Development

As a stable analog of acetylcholine, 1-Methyl-4-piperidyl acetate is a useful tool for in vitro biochemical assays designed to study AChE kinetics and screen for novel inhibitors.

Substrate for Acetylcholinesterase Assays

The standard method for measuring AChE activity in vitro is the Ellman's assay, which uses acetylthiocholine as a substrate. However, in certain research contexts, 1-Methyl-4-piperidyl acetate can be used as an alternative substrate. Its hydrolysis can be monitored directly by methods like HPLC or indirectly by measuring changes in pH resulting from the production of acetic acid. This is particularly useful when developing screening assays where the components of the Ellman's reagent might interfere with test compounds (e.g., compounds containing free thiols).

The primary utility is in inhibitor screening. A library of potential drug compounds can be incubated with a known amount of AChE enzyme. 1-Methyl-4-piperidyl acetate is then added, and the rate of its hydrolysis is measured. A reduction in the hydrolysis rate in the presence of a test compound indicates that the compound is inhibiting AChE activity.

Protocol Principle: In Vitro AChE Inhibition Assay

This protocol describes the conceptual steps for using an acetylcholine analog to screen for inhibitors.

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a stock solution of purified AChE, a stock solution of the substrate (1-Methyl-4-piperidyl acetate), and solutions of test compounds at various concentrations.

  • Assay Plate Setup: In a 96-well plate, add the buffer, the AChE solution, and either a test compound or a vehicle control to each well. Allow this mixture to pre-incubate for a set time (e.g., 15 minutes) to allow any inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: At timed intervals, measure the concentration of the hydrolysis product (1-methyl-4-hydroxypiperidine) using a suitable analytical method like LC-MS. Alternatively, if monitoring pH, a pH indicator can be included in the assay mix.

  • Data Analysis: Plot the rate of product formation versus the concentration of the test compound. From this curve, calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%. This value provides a quantitative measure of the compound's potency as an AChE inhibitor.[5]

Ellman_Principle cluster_control Control (No Inhibitor) cluster_test Test (With Inhibitor) Enzyme AChE Enzyme Substrate Substrate (1-Methyl-4-piperidyl acetate) Inhibitor Test Compound (Potential Inhibitor) Products Products (1-Methyl-4-hydroxypiperidine + Acetic Acid) Enzyme_C AChE Enzyme_C->Products Hydrolysis (High Rate) Substrate_C Substrate Substrate_C->Enzyme_C Enzyme_T AChE Enzyme_T->Products Hydrolysis (Low Rate) Substrate_T Substrate Substrate_T->Enzyme_T Inhibitor_T Inhibitor Inhibitor_T->Enzyme_T Binding

Principle of an enzyme inhibition assay using 1-Methyl-4-piperidyl acetate.

Section 4: Use as an Analytical Reference Standard

In analytical chemistry and toxicology, the availability of pure, well-characterized reference standards is essential for method development and validation.

1-Methyl-4-piperidyl acetate serves as an analytical standard for the quantitative detection of itself or related compounds. This is important in:

  • Metabolism Studies: When studying the metabolism of a more complex drug containing the 1-methyl-4-piperidyl acetate moiety, the pure compound is needed to identify it as a potential metabolite in blood, urine, or tissue samples.

  • Forensic and Toxicology Screening: In cases of suspected overdose or illicit drug synthesis, analytical methods (e.g., GC-MS, LC-MS/MS) are used to screen for a wide range of compounds. A reference standard for 1-Methyl-4-piperidyl acetate allows for its unambiguous identification and quantification.

  • Quality Control: In pharmaceutical manufacturing, it can be used as a standard to detect impurities or starting materials in the final drug product.

A typical GC-MS method would involve extracting the compound from the matrix (e.g., via liquid-liquid or solid-phase extraction), separating it from other components on a gas chromatography column, and detecting it based on its unique mass spectrum and retention time, which are confirmed by comparison to the certified reference standard.

Conclusion

1-Methyl-4-piperidyl acetate is a quintessential example of a simple molecule with broad research utility. Its identity as an acetylcholine analog enables its use as a sophisticated in vivo probe for visualizing acetylcholinesterase activity in the brain, providing invaluable insights into neurodegenerative diseases. Simultaneously, its piperidine core makes it a valuable synthetic building block for the discovery of new CNS-targeting drugs. Complemented by its role as a crucial reference standard in analytical chemistry, 1-Methyl-4-piperidyl acetate stands as a versatile and indispensable tool for researchers across neuropharmacology, medicinal chemistry, and toxicology.

References

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]3]

  • National Center for Biotechnology Information. (2006, May 1). 1-[11C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]2]

  • National Center for Biotechnology Information. (2006, April 19). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]1]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]6]

  • PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]5]

  • PubMed. (2005). N-[18F] fluoroethylpiperidin-4ylmethyl Acetate, a Novel Lipophilic Acetylcholine Analogue for PET Measurement of Brain Acetylcholinesterase Activity. Retrieved from [Link]4]

  • United Nations Economic and Social Council. (2024, January 4). Note verbale dated 4 January 2024 from the Permanent Mission of the United States of America to the United Nations (Vienna) addressed to the Secretary-General. Retrieved from [Link]7]

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Foundational

Illuminating Cholinergic Transmission: A Technical Guide to Acetylcholinesterase (AChE) Substrate Analogs for Imaging

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of substrate analogs designed for the imaging of acetylcholinesterase...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of substrate analogs designed for the imaging of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. We will delve into the core principles of probe design, their mechanisms of action, and provide field-proven insights into their application across various imaging modalities. This document is structured to serve as a practical and authoritative resource, empowering researchers to effectively leverage these powerful tools in their scientific endeavors.

The Central Role of Acetylcholinesterase in Neuronal Signaling and Disease

Acetylcholinesterase is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems by terminating synaptic transmission at cholinergic synapses. It achieves this through the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic activity is crucial for maintaining normal cognitive function, muscle contraction, and autonomic regulation.

Dysregulation of AChE activity is implicated in a range of neurological and psychiatric disorders. For instance, a deficit in cholinergic neurotransmission is a hallmark of Alzheimer's disease (AD), and AChE inhibitors are a frontline therapeutic strategy to alleviate cognitive symptoms by increasing the synaptic levels of ACh.[1] Conversely, the inhibition of AChE by organophosphates and nerve agents can lead to a cholinergic crisis, a life-threatening condition. Given its significance in health and disease, the ability to visualize and quantify AChE activity in vivo is of paramount importance for diagnostic purposes, therapeutic monitoring, and advancing our understanding of neuropathologies.

Principles of AChE Substrate Analog Design for Imaging

The development of imaging probes for AChE primarily revolves around the design of synthetic molecules that act as substrates for the enzyme. These analogs are engineered to produce a detectable signal upon enzymatic turnover. The core design strategy involves coupling a reporter moiety (e.g., a fluorophore or a radionuclide) to a recognition element that mimics acetylcholine, often through an ester or carbamate linkage that is susceptible to hydrolysis by AChE.

Fluorescent Probes: Lighting Up AChE Activity

Fluorescent substrate analogs offer a high-sensitivity, non-invasive method for imaging AChE activity in real-time, particularly in cellular and small animal models. The fundamental principle behind many of these probes is a "turn-on" or "off-on" mechanism.[2] In their native state, the probes are often non-fluorescent or exhibit very weak fluorescence. Upon enzymatic cleavage by AChE, the fluorophore is released or undergoes a structural change that restores or significantly enhances its fluorescence.[3]

Commonly employed fluorophores in the design of AChE probes include:

  • BODIPY (Boron-dipyrromethene): Known for their sharp emission spectra and high quantum yields.

  • TCF (Tricyanofuran): Often used in the design of probes with large Stokes shifts.

  • Curcumin derivatives: Valued for their biocompatibility and favorable photophysical properties.[2]

The recognition moiety is typically an N,N-dimethylcarbamate or a similar ester-containing group that is readily hydrolyzed by AChE.[3] The choice of both the fluorophore and the recognition group is critical in determining the probe's specificity, sensitivity, and kinetic properties.

Radiotracers for PET and SPECT Imaging: Visualizing AChE in the Human Brain

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful clinical imaging modalities that enable the non-invasive quantification of biochemical processes in the human brain. For AChE imaging, radiolabeled acetylcholine analogs have been developed that cross the blood-brain barrier and are hydrolyzed and trapped within the brain in proportion to AChE activity.

Key PET radiotracers for AChE imaging include:

  • [¹¹C]PMP (N-[¹¹C]methylpiperidin-4-yl propionate): A well-established tracer for quantifying AChE activity.[1]

  • [¹¹C]MP4A (N-[¹¹C]methylpiperidin-4-yl acetate): Another widely used acetylcholine analog for PET imaging of AChE.[1]

These tracers are labeled with the short-lived positron-emitting isotope carbon-11 (t½ ≈ 20.4 min). The development of ¹⁸F-labeled AChE substrates (t½ ≈ 109.8 min) is an active area of research, as the longer half-life of fluorine-18 would allow for more flexible imaging protocols and distribution to centers without a cyclotron.[4]

In-Depth Technical Methodologies

Synthesis of a Representative Fluorescent AChE Probe

The synthesis of fluorescent AChE probes often involves standard organic chemistry techniques. Below is a representative, generalized protocol for the synthesis of a carbamate-based fluorescent probe.

Experimental Protocol: Synthesis of a Carbamate-Linked Fluorescent Probe

  • Fluorophore Preparation: Synthesize or procure the desired fluorophore with a free hydroxyl group.

  • Activation of the Carbamoyl Moiety: React N,N-dimethylcarbamoyl chloride with a suitable activating agent (e.g., triphosgene) in an inert solvent like dichloromethane (DCM) under anhydrous conditions.

  • Coupling Reaction: Add the fluorophore to the activated carbamoyl chloride solution in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization of AChE Imaging Probes

A thorough in vitro evaluation is crucial to validate the performance of a newly synthesized AChE probe before its application in more complex biological systems.

Experimental Protocol: In Vitro Enzyme Kinetics and Selectivity Assay

  • Enzyme Stock Solution: Prepare a stock solution of purified human AChE in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Probe Stock Solution: Dissolve the fluorescent probe in a minimal amount of DMSO and then dilute with the assay buffer to the desired concentrations.

  • Kinetic Measurements:

    • In a 96-well plate, add varying concentrations of the fluorescent probe to wells containing a fixed concentration of AChE.

    • Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

    • Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) from the initial reaction rates at different substrate concentrations.[2]

  • Selectivity Assay:

    • Incubate the probe with other relevant enzymes and biomolecules (e.g., butyrylcholinesterase, carboxylesterase, glutathione) to assess its specificity for AChE.

    • Measure the fluorescence response and compare it to that obtained with AChE.

  • Determination of Detection Limit:

    • Measure the fluorescence intensity of the probe in the presence of decreasing concentrations of AChE.

    • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.[5]

Cell-Based Imaging of AChE Activity

Cellular imaging experiments are essential to confirm that the probe can effectively penetrate cell membranes and report on intracellular AChE activity.

Experimental Protocol: Live-Cell Imaging of AChE Activity

  • Cell Culture: Plate cells (e.g., PC12 or SH-SY5Y cells, which endogenously express AChE) on glass-bottom dishes and culture them to the desired confluency.

  • Probe Incubation: Wash the cells with imaging buffer (e.g., Hanks' Balanced Salt Solution) and then incubate them with the fluorescent probe at a predetermined concentration and for an optimized duration at 37°C.

  • Image Acquisition:

    • Mount the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions.

    • Acquire fluorescence images using the appropriate filter sets for the chosen fluorophore.

  • Inhibitor Studies: To confirm that the observed fluorescence is due to AChE activity, pre-incubate the cells with a known AChE inhibitor (e.g., donepezil) before adding the fluorescent probe and observe the reduction in the fluorescence signal.

  • Image Analysis: Quantify the fluorescence intensity in individual cells or regions of interest using image analysis software.

In Vivo Imaging of AChE Activity in Animal Models

In vivo imaging allows for the non-invasive visualization of AChE activity in a living organism, providing valuable insights into the enzyme's role in physiological and pathological processes.

Experimental Protocol: In Vivo Fluorescence Imaging in Mice

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.[6]

  • Probe Administration: Administer the fluorescent probe via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Image Acquisition:

    • Place the anesthetized mouse in an in vivo imaging system (IVIS).

    • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and activation of the probe.

  • Ex Vivo Validation: After the final in vivo imaging session, euthanize the animal and harvest relevant organs (e.g., brain, muscle) for ex vivo imaging to confirm the in vivo findings and to perform histological analysis.[7]

PET Imaging of Brain AChE Activity

PET imaging with radiolabeled AChE substrates provides a quantitative measure of enzyme activity in the human brain, which is invaluable for clinical research and drug development.

Experimental Protocol: PET Imaging with [¹¹C]PMP

  • Radiosynthesis of [¹¹C]PMP: Synthesize [¹¹C]PMP from its precursor using an automated radiosynthesis module. The synthesis typically involves the reaction of [¹¹C]methyl iodide with the corresponding desmethyl precursor.

  • Subject Preparation: Position the subject in the PET scanner. A transmission scan is often performed for attenuation correction.

  • Radiotracer Injection: Inject a bolus of [¹¹C]PMP intravenously.

  • Dynamic Image Acquisition: Acquire a series of dynamic PET scans over a period of 60-90 minutes to capture the kinetics of the radiotracer in the brain.

  • Arterial Blood Sampling: In some protocols, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the images corresponding to different brain structures.

    • Apply a validated kinetic model (e.g., a two-tissue compartment model) to the time-activity curves from the ROIs and the plasma input function to estimate the rate of [¹¹C]PMP hydrolysis (k3), which is a measure of AChE activity.[8]

Data Presentation and Interpretation

Key Parameters for Fluorescent AChE Probes

The performance of fluorescent AChE probes can be compared using several key parameters, which should be systematically determined and reported.

ParameterDescriptionTypical Range/Value
Excitation Max (λex) The wavelength of light at which the fluorophore absorbs maximally.400 - 700 nm
Emission Max (λem) The wavelength of light at which the fluorophore emits maximally.450 - 800 nm
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[9]0.1 - 0.9
Michaelis Constant (Km) The substrate concentration at which the reaction rate is half of Vmax; reflects the affinity of the probe for the enzyme.[2]10 - 100 µM
Limit of Detection (LOD) The lowest concentration of AChE that can be reliably detected.[5]0.01 - 1 U/mL
Linear Range The concentration range over which the fluorescence signal is directly proportional to the AChE concentration.[5]Varies depending on the probe
IC50 (for inhibitors) The concentration of an inhibitor that reduces the enzyme activity by 50%.Varies depending on the inhibitor
Key Parameters for PET AChE Tracers

The evaluation of PET tracers for AChE imaging involves the assessment of several critical parameters.

ParameterDescriptionTypical Range/Value
Radiochemical Yield The percentage of the initial radioactivity that is incorporated into the final product.20 - 50%
Molar Activity (Am) The amount of radioactivity per mole of the compound at the time of injection.[10]50 - 200 GBq/µmol
Brain Uptake (%ID/g) The percentage of the injected dose per gram of brain tissue at a specific time point.1 - 5%
Hydrolysis Rate (k3) The rate constant for the enzymatic hydrolysis of the tracer in the brain, reflecting AChE activity.[1]0.1 - 0.5 min⁻¹ in the cortex

Visualizing the Science: Diagrams and Workflows

The Catalytic Cycle of Acetylcholinesterase

AChE_Catalytic_Cycle ACh Acetylcholine (ACh) Michaelis_Complex AChE-ACh Complex ACh->Michaelis_Complex Binding AChE_Free Free AChE AChE_Free->Michaelis_Complex Acetate Acetate AChE_Free->Acetate Acyl_Enzyme Acyl-Enzyme Intermediate Michaelis_Complex->Acyl_Enzyme Acylation Acyl_Enzyme->AChE_Free Deacylation Choline Choline Acyl_Enzyme->Choline Water H₂O Water->Acyl_Enzyme

Caption: The enzymatic hydrolysis of acetylcholine by AChE proceeds through a two-step mechanism involving the formation of an acyl-enzyme intermediate.

"Turn-On" Mechanism of a Fluorescent AChE Probe

Fluorescent_Probe_Mechanism Probe_Off Non-fluorescent Probe (Fluorophore-Ester) Probe_AChE_Complex Probe-AChE Complex Probe_Off->Probe_AChE_Complex AChE AChE AChE->Probe_AChE_Complex Fluorophore_On Fluorescent Product (Fluorophore-OH) Probe_AChE_Complex->Fluorophore_On Enzymatic Hydrolysis Byproduct Hydrolyzed Ester Probe_AChE_Complex->Byproduct

Caption: A non-fluorescent substrate analog is hydrolyzed by AChE, releasing a highly fluorescent product and enabling the detection of enzyme activity.

Workflow for the Evaluation of a Novel AChE Imaging Probe

Probe_Evaluation_Workflow Design Probe Design & Synthesis In_Vitro In Vitro Characterization (Kinetics, Selectivity) Design->In_Vitro Cell_Based Cell-Based Imaging (Uptake, Efficacy) In_Vitro->Cell_Based In_Vivo In Vivo Imaging (Animal Models) Cell_Based->In_Vivo Clinical Clinical Translation (PET/SPECT) In_Vivo->Clinical

Caption: A streamlined workflow for the development and validation of a new AChE imaging probe, from initial design to potential clinical application.

Conclusion and Future Perspectives

The development of substrate analogs for imaging AChE has provided researchers with invaluable tools to probe the intricacies of cholinergic neurotransmission in both health and disease. Fluorescent probes offer high-resolution insights into AChE activity at the cellular level, while PET and SPECT radiotracers have enabled the quantitative assessment of this crucial enzyme in the living human brain.

Future advancements in this field will likely focus on the development of probes with improved photophysical properties, such as near-infrared emission for deeper tissue penetration and higher quantum yields for enhanced sensitivity. For PET imaging, the development of novel ¹⁸F-labeled AChE substrates with optimal pharmacokinetic properties remains a key objective to broaden the clinical accessibility of this powerful imaging modality. The continued innovation in the design and application of AChE substrate analogs will undoubtedly fuel further discoveries in neuroscience and accelerate the development of novel therapeutics for a wide range of neurological disorders.

References

  • Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation - PMC. (n.d.). Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved from [Link]

  • A Near-Infrared Fluorescent Probe for Visualization of Acetylcholinesterase Flux in the Acute Epileptic Mice Brain | Chemical & Biomedical Imaging. (n.d.). Retrieved from [Link]

  • EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC. (n.d.). Retrieved from [Link]

  • 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (n.d.). Retrieved from [Link]

  • A sensitive and selective fluorescent probe for acetylcholinesterase: Synthesis, performance, mechanism and application - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

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  • Kinetic modeling of N-[11C]methylpiperidin-4-yl propionate: alternatives for analysis of an irreversible positron emission tomography trace for measurement of acetylcholinesterase activity in human brain - PubMed. (n.d.). Retrieved from [Link]

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Exploratory

A Technical Guide to the Application of 1-Methyl-4-piperidyl acetate in Neurodegenerative Disease Research

This guide provides an in-depth technical overview of the role and application of 1-Methyl-4-piperidyl acetate, particularly its radiolabeled analogue N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), in the study of neur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the role and application of 1-Methyl-4-piperidyl acetate, particularly its radiolabeled analogue N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), in the study of neurodegenerative diseases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with actionable protocols to facilitate the integration of this powerful tool into contemporary neuroscience research.

Foundational Principles: The Cholinergic System in Neurodegeneration and the Utility of [11C]MP4A

The cholinergic system, integral to cognitive functions such as memory and attention, is significantly implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease (AD) and Parkinson's disease (PD). A hallmark of these conditions is the degeneration of cholinergic neurons, leading to a decline in the neurotransmitter acetylcholine (ACh).[1] Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh, is a key therapeutic and diagnostic target.

1-Methyl-4-piperidyl acetate, in its radiolabeled form N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), serves as a crucial in vivo substrate for measuring AChE activity using Positron Emission Tomography (PET).[1] Its tertiary amine structure renders it lipophilic, allowing it to readily cross the blood-brain barrier.[1] Once in the brain, [11C]MP4A is specifically hydrolyzed by AChE with high specificity (approximately 99%).[1] This enzymatic reaction yields a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH), which is effectively trapped within the brain due to its inability to diffuse back across the blood-brain barrier.[1] The localized accumulation of this radiolabeled metabolite allows for the quantitative imaging and measurement of regional AChE activity, providing a window into the health of the cholinergic system.[2]

[11C]MP4A PET Imaging: A Tool for Interrogating Cholinergic Deficits

The application of [11C]MP4A PET has been instrumental in demonstrating cortical cholinergic dysfunction in dementia associated with AD and Lewy Body Dementia (LBD).[3] This technique offers a non-invasive method to assess the in vivo efficacy of AChE inhibitors, which are a cornerstone of symptomatic treatment for AD.

Comparative Analysis of AChE PET Tracers

While [11C]MP4A is a widely used tracer, it is important to consider its properties in relation to other available agents, such as 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP). The rate of hydrolysis by AChE is a critical factor; the hydrolysis of [11C]PMP is 3- to 4-fold slower than that of [11C]MP4A.[4] This slower kinetic profile can allow for more precise estimations of AChE activity in regions with moderate to high enzyme concentrations.[4] However, [11C]PMP appears to offer better discrimination between brain regions with varying levels of AChE activity.[4] For instance, at 10 minutes post-injection in mice, the striatum/cerebellum radioactivity ratio was 3.06 ± 0.31 for [11C]PMP, compared to 1.81 ± 0.20 for [11C]MP4A.[4]

TracerKey AdvantageKey Disadvantage
[11C]MP4A Faster hydrolysis kinetics, well-established.Lower discrimination in high AChE regions.
[11C]PMP Slower hydrolysis allows for more precise measurement in high-activity regions.May be less sensitive in regions with very low AChE activity.
Preclinical [11C]MP4A PET Imaging Protocol in a Rodent Model of Alzheimer's Disease

This protocol outlines a general framework for conducting a [11C]MP4A PET imaging study in a transgenic mouse model of AD.

2.2.1. Radiosynthesis of [11C]MP4A

The synthesis of [11C]MP4A is typically achieved through the N-methylation of a precursor molecule, 4-piperidinyl acetate, using [11C]methyl iodide or [11C]methyl triflate.[4] Automated synthesis modules are commonly employed to handle the short half-life of Carbon-11 (approximately 20.4 minutes).[5] The final product is purified via high-performance liquid chromatography (HPLC) to ensure high radiochemical purity (>99%).[4]

2.2.2. Animal Preparation and Anesthesia

  • Animal Model: Utilize a relevant transgenic mouse model of AD (e.g., APP/PS1) and age-matched wild-type controls.[6]

  • Fasting: Fast the animals for approximately 12-18 hours prior to the scan to reduce variability in tracer uptake.[7]

  • Anesthesia: Anesthetize the mice using isoflurane (4% for induction, 1.5-2% for maintenance) to minimize movement during the scan.[8]

  • Catheterization: Place a catheter in the lateral tail vein for intravenous (IV) injection of the radiotracer.[7]

2.2.3. PET/CT Imaging Procedure

  • Positioning: Secure the anesthetized mouse on the scanner bed, ensuring the head is positioned in the center of the field of view.[8]

  • Tracer Injection: Administer a bolus injection of [11C]MP4A (typically 3.7-7.4 MBq) via the tail vein catheter. The injection should be performed over 20-30 seconds.[9]

  • Dynamic PET Scan: Begin a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes.[9]

  • CT Scan: Following the PET acquisition, perform a CT scan for attenuation correction and anatomical co-registration.[9]

2.2.4. Data Analysis

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D-OSEM).

  • Kinetic Modeling: Apply a compartment model to the time-activity curves of different brain regions to estimate the rate of [11C]MP4A hydrolysis (k3), which serves as an index of AChE activity.[2] Reference tissue models, using a region with high AChE activity like the cerebellum or striatum, can be employed to obviate the need for arterial blood sampling.[2]

Workflow for Preclinical [11C]MP4A PET Imaging

G cluster_prep Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis animal_model Select Animal Model (e.g., APP/PS1) fasting Fast Animal (12-18h) animal_model->fasting anesthesia Anesthetize (Isoflurane) fasting->anesthesia catheter Tail Vein Catheterization anesthesia->catheter position Position Animal in Scanner catheter->position injection Inject [11C]MP4A (IV) position->injection pet_scan Dynamic PET Scan (60-90 min) injection->pet_scan ct_scan CT Scan (Attenuation Correction) pet_scan->ct_scan reconstruction Image Reconstruction (3D-OSEM) ct_scan->reconstruction kinetic_modeling Kinetic Modeling (e.g., Reference Tissue) reconstruction->kinetic_modeling ache_activity Quantify AChE Activity (k3 value) kinetic_modeling->ache_activity

Caption: Workflow for a preclinical [11C]MP4A PET imaging study.

In Vitro Assessment of Acetylcholinesterase Activity

While PET imaging provides invaluable in vivo data, in vitro assays are essential for initial screening of potential AChE inhibitors and for mechanistic studies. The Ellman method is a classic and widely used colorimetric assay for measuring AChE activity.

Protocol for In Vitro AChE Activity Assay using 1-Methyl-4-piperidyl acetate

This protocol is adapted from the principles of the Ellman assay, substituting the standard substrate with 1-Methyl-4-piperidyl acetate.

3.1.1. Reagents and Preparation

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

  • DTNB Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

  • AChE Enzyme: Purified acetylcholinesterase from a suitable source (e.g., electric eel).

  • Substrate: 1-Methyl-4-piperidyl acetate solution in assay buffer.

  • Test Compounds: Solutions of potential AChE inhibitors at various concentrations.

3.1.2. Assay Procedure (96-well plate format)

  • To each well, add 140 µL of assay buffer.

  • Add 20 µL of AChE enzyme solution.

  • Add 20 µL of the test compound solution or vehicle control.

  • Add 10 µL of DTNB reagent.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the 1-Methyl-4-piperidyl acetate substrate solution.

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes to determine the reaction rate.

3.1.3. Data Analysis

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compounds can be calculated, and IC50 values can be determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Mechanism of the Adapted Ellman Assay

G cluster_note Note on Mechanism MP4A 1-Methyl-4-piperidyl acetate (Substrate) AChE AChE MP4A->AChE Hydrolysis MP4OH 1-Methyl-4-piperidinol AChE->MP4OH Acetate Acetate AChE->Acetate Thiocholine_analog Thiocholine Analog (Hypothetical intermediate) MP4OH->Thiocholine_analog Reaction with Thiol source (if present) DTNB DTNB (Colorless) TNB TNB (Yellow) DTNB->TNB Color Change Thiocholine_analog->DTNB note The standard Ellman assay uses acetylthiocholine, which produces thiocholine. 1-Methyl-4-piperidyl acetate does not produce a thiol group upon hydrolysis. Therefore, a coupling enzyme or a different detection method would be required for a colorimetric assay.

Caption: Conceptual diagram of an adapted in vitro AChE assay.

The Unexplored Potential of Non-Radiolabeled 1-Methyl-4-piperidyl acetate

While the radiolabeled form of 1-Methyl-4-piperidyl acetate is a well-established research tool, there is a notable scarcity of published literature on the direct neuropharmacological or therapeutic effects of the non-radiolabeled compound. Its structural similarity to acetylcholine suggests potential cholinergic activity, but further investigation is required to elucidate any direct receptor binding, neuroprotective, or neurotoxic properties. Future research could explore its potential as a cholinergic therapeutic agent, although this remains a speculative area.

Concluding Remarks and Future Directions

1-Methyl-4-piperidyl acetate, primarily through its radiolabeled form [11C]MP4A, stands as a cornerstone tool for the in vivo investigation of cholinergic system integrity in neurodegenerative diseases. Its utility in quantifying AChE activity via PET imaging has significantly advanced our understanding of these complex disorders. The continued refinement of imaging protocols and data analysis techniques will further enhance the precision and applicability of this method. While the direct therapeutic potential of the non-radiolabeled compound is yet to be explored, the foundational role of its radiolabeled counterpart in neurodegenerative disease research is firmly established.

References

  • National Center for Biotechnology Information. (2006). 1-[11C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Herholz, K., & Heiss, W. D. (2022). PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. Journal of Neurochemistry, 181(3), 209-225.
  • Shinotoh, H., Namba, H., Fukushi, K., Nagatsuka, S., Iyo, M., & Irie, T. (2000). A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A: comparison with [123I]IMP SPECT. Annals of nuclear medicine, 14(1), 35–41.
  • Irie, T., Fukushi, K., Namba, H., Iyo, M., Nagatsuka, S., & Shinotoh, H. (1999). Kinetic Analysis of [(11)C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling. Journal of Cerebral Blood Flow & Metabolism, 19(9), 1029-1040.
  • National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Brendel, M., Jaworska, A., Probst, F., Overhoff, F., Korzhova, V., & Albert, N. L. (2022). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Neuroscience, 16, 847936.
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  • Varrone, A., & Halldin, C. (2010). PET Imaging of Acetylcholinesterase. Current pharmaceutical design, 16(3), 324–340.
  • Snyder, S. E., Tluczek, L., Tluczek, L. J., Jewett, D. M., Nguyen, T. B., & Kuhl, D. E. (1995). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity. Nuclear medicine and biology, 22(8), 1033–1037.
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Foundational

[11C]MP4A as a radiotracer for cholinergic system

An In-Depth Technical Guide to [11C]MP4A as a Radiotracer for the Cholinergic System Foreword: Illuminating the Cholinergic Synapse The cholinergic system, integral to memory, learning, and attention, is profoundly impli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [11C]MP4A as a Radiotracer for the Cholinergic System

Foreword: Illuminating the Cholinergic Synapse

The cholinergic system, integral to memory, learning, and attention, is profoundly implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1] A key enzymatic regulator within this system is Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating the synaptic signal. The in vivo quantification of AChE activity provides a direct measure of cholinergic synaptic integrity and is a critical biomarker for disease progression and the evaluation of pro-cholinergic therapies.

This guide provides a comprehensive technical overview of N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), a well-established Positron Emission Tomography (PET) radiotracer designed for the quantitative imaging of AChE activity in the brain.[2][3] We will delve into the tracer's mechanism of action, detailed protocols for its synthesis and imaging, and its application in clinical research, providing the scientific rationale behind each critical step.

The Principle of [11C]MP4A: An Enzyme-Mediated Trapping Mechanism

The efficacy of [11C]MP4A as a PET tracer is rooted in a clever biochemical trapping mechanism. As an analogue of acetylcholine, [11C]MP4A acts as a substrate for AChE. The fundamental principle relies on a dramatic change in the molecule's polarity upon enzymatic conversion, which dictates its retention in the brain.

  • Blood-Brain Barrier Permeation: [11C]MP4A is a lipophilic molecule with a tertiary amine structure, which allows it to readily cross the blood-brain barrier (BBB) and distribute throughout the brain tissue.[1]

  • Enzymatic Hydrolysis: Once in the brain, [11C]MP4A is specifically hydrolyzed by AChE (with a reported specificity of over 99%) into the polar, hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH).[4]

  • Metabolite Trapping: This resulting hydrophilic metabolite, [11C]MP4OH, is too polar to diffuse back across the BBB. It is effectively "trapped" within the brain tissue.[4]

  • Activity Measurement: The rate of accumulation of radioactivity in a given brain region is therefore directly proportional to the rate of [11C]MP4A hydrolysis, which in turn reflects the local AChE enzyme activity.[5]

This elegant mechanism allows PET imaging to generate a quantitative map of AChE activity, highlighting areas of cholinergic deficit.

G cluster_blood Bloodstream cluster_brain Brain Parenchyma MP4A_blood [11C]MP4A (Lipophilic) MP4A_brain [11C]MP4A MP4A_blood->MP4A_brain Freely Crosses BBB (K1) BBB Blood-Brain Barrier (BBB) MP4A_brain->MP4A_blood Diffuses Back (k2) AChE AChE Enzyme MP4A_brain->AChE Binds to Enzyme MP4OH_brain [11C]MP4OH (Hydrophilic) TRAPPED AChE->MP4OH_brain Hydrolysis (k3) Rate-Limiting Step

Figure 1: Mechanism of [11C]MP4A Trapping in the Brain.

Radiosynthesis of [11C]MP4A

The synthesis of [11C]MP4A is a time-sensitive process due to the short half-life of Carbon-11 (20.4 minutes). Therefore, a rapid, efficient, and automated synthesis is paramount for clinical and preclinical applications. The most common method is the N-methylation of the precursor, piperidin-4-yl acetate, using a 11C-methylating agent.[6][7]

Rationale for Automation: The use of fully automated, cassette-based synthesis modules is standard practice. This approach ensures Good Manufacturing Practice (GMP) compliance, enhances reproducibility, and, most critically, minimizes radiation exposure to the radiochemist.[8][9]

G cluster_production [11C] Production cluster_synthesis Automated Synthesis Module Cyclotron Cyclotron (14N(p,α)11C) CO2 [11C]CO2 Cyclotron->CO2 CH3I [11C]CH3I (Gas Phase Method) CO2->CH3I Reaction Reaction Vessel: Precursor + [11C]CH3I in DMF/DMSO CH3I->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Solid Phase Extraction (SPE) & Formulation in Saline HPLC->Formulation Product Sterile [11C]MP4A for Injection Formulation->Product QC Quality Control (Radiochemical Purity, Specific Activity, pH) Product->QC

Figure 2: General Workflow for Automated [11C]MP4A Radiosynthesis.
Experimental Protocol: Automated Synthesis

This protocol is a representative example based on common literature methods.[6][7][9]

  • [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction by bombarding a target of nitrogen gas (with trace O2) with protons from a medical cyclotron.

  • Conversion to [11C]Methyl Iodide ([11C]CH3I):

    • The produced [11C]CO2 is trapped and purified on a molecular sieve.[9]

    • It is then reduced to [11C]CH4 using H2 over a heated nickel catalyst.

    • [11C]CH4 is subsequently reacted with gaseous iodine at high temperature (~720°C) in the "gas-phase" method to yield [11C]CH3I.[9]

  • Radiolabeling Reaction:

    • The gaseous [11C]CH3I is bubbled through a solution of the precursor, piperidin-4-yl acetate hydrochloride, in an appropriate solvent such as dimethylformamide (DMF).

    • The reaction proceeds rapidly at an elevated temperature (e.g., 80-100°C) for 3-5 minutes within the sealed reaction vessel of the automated synthesizer.

  • Purification:

    • The reaction mixture is injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to separate [11C]MP4A from unreacted precursor and radioactive impurities.

    • The fraction corresponding to [11C]MP4A is collected.

  • Formulation & Quality Control:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak) to trap the [11C]MP4A. This step effectively removes the HPLC solvent.

    • The final product is eluted from the cartridge with sterile ethanol and then diluted with sterile saline for injection to achieve the correct physiological pH and solvent concentration.

    • The final product undergoes stringent Quality Control (QC) tests, including determination of radiochemical purity (via analytical HPLC, >95%), specific activity, pH, and sterility testing.

Typical non-decay-corrected radiochemical yields for automated syntheses are in the range of 20-60%, with synthesis times of 30-40 minutes from the end of bombardment.[6]

In Vivo PET Imaging with [11C]MP4A

The goal of a [11C]MP4A PET scan is to acquire dynamic data that allows for the kinetic modeling of tracer uptake and trapping, ultimately yielding the rate of AChE activity.

Experimental Protocol: Human PET Imaging
  • Subject Preparation:

    • Subjects should fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions.

    • An intravenous catheter is placed for radiotracer injection. For full kinetic modeling, an arterial line is also placed for blood sampling.

    • The subject is positioned comfortably in the PET scanner, and the head is immobilized to prevent motion artifacts. A transmission scan (using a CT or Ge-68 source) is performed for attenuation correction.

  • Radiotracer Administration & Data Acquisition:

    • A bolus of [11C]MP4A (typically 370-555 MBq) is injected intravenously at the start of the PET acquisition.

    • Dynamic PET data are acquired in list mode for a total of 60-90 minutes.

    • The list-mode data are subsequently framed (binned) into a sequence of time frames, often with shorter durations initially and longer durations later (e.g., 6x10s, 4x30s, 5x1min, 8x5min, 3x10min).[10][11]

  • Arterial Blood Sampling (for Gold Standard Method):

    • If a full kinetic model is used, arterial blood samples are drawn frequently in the first few minutes after injection, with decreasing frequency thereafter, to measure the concentration of radioactivity in whole blood and plasma.

    • Samples are analyzed to determine the fraction of radioactivity corresponding to the unchanged parent tracer ([11C]MP4A) versus its radioactive metabolites over time. This provides the "arterial input function."

  • Image Reconstruction:

    • The acquired PET data are corrected for attenuation, scatter, and radioactive decay.

    • Images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), often including corrections for Time-of-Flight (TOF) and Point Spread Function (PSF) to improve image quality and quantitative accuracy.[12]

  • Data Analysis & Kinetic Modeling:

    • The reconstructed dynamic PET images are co-registered to a subject's anatomical MRI scan.

    • Regions of Interest (ROIs) are defined on the MRI for various brain structures (e.g., cortex, striatum, hippocampus, cerebellum).

    • Time-Activity Curves (TACs), which plot the concentration of radioactivity over time, are generated for each ROI.[13]

    • The TACs are then analyzed using a kinetic model to derive the rate constant k3, which represents the rate of hydrolysis by AChE.[4][5]

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Subject Subject Prep (Fasting, IV line) Position Positioning & Head Immobilization Subject->Position AC_Scan Attenuation Correction Scan (CT) Position->AC_Scan Inject Inject [11C]MP4A Bolus Scan Dynamic PET Scan (60-90 min) Inject->Scan Blood Arterial Blood Sampling (Optional) Scan->Blood Recon Image Reconstruction (OSEM) Coreg Co-register PET to MRI Recon->Coreg ROI Define Regions of Interest (ROIs) Coreg->ROI TAC Generate Time-Activity Curves (TACs) ROI->TAC Model Kinetic Modeling TAC->Model k3 Parametric Map of AChE Activity (k3) Model->k3

Figure 3: PET Imaging and Data Analysis Pipeline for [11C]MP4A.
Kinetic Modeling: The Key to Quantification

The choice of kinetic model represents a trade-off between accuracy and practicality.

  • Compartmental Analysis (with Arterial Input Function): This is the gold standard method. It uses a multi-compartment model (typically a 2-tissue compartment model for [11C]MP4A) that fits both the plasma input function and the tissue TACs to derive rate constants, including K1 (transport from plasma to brain), k2 (transport from brain to plasma), and the crucial k3 (hydrolysis by AChE).[5] While most accurate, the requirement for arterial cannulation is invasive and complex.

  • Reference Tissue Models: To circumvent the need for arterial blood sampling, simplified methods have been developed and validated. These models use a "reference region"—a brain area with very high AChE activity like the cerebellum or striatum—as a proxy for the input function.[4] The rationale is that in these high-activity regions, the tracer is trapped so rapidly that the tissue's TAC effectively represents the integral of the arterial input function. The Reference Tissue-based Linear Least Squares (RLS) analysis has been shown to yield k3 estimates that correlate highly with the gold standard method, especially in cortical regions.[4] This simplification has been crucial for applying [11C]MP4A imaging in larger patient cohorts.

Applications in Research and Drug Development

[11C]MP4A PET imaging provides a powerful tool for investigating the cholinergic system in health and disease.

Characterizing Neurodegenerative Disease

Numerous studies have used [11C]MP4A to demonstrate significant reductions in cortical AChE activity in patients with Alzheimer's disease compared to healthy controls.[3][4] These deficits correlate with cognitive impairment and are observed even in early stages of the disease.[1][14] The high sensitivity of this technique makes it a valuable diagnostic aid; one study reported a 92% sensitivity for diagnosing AD using a simplified ratio-based method.[2][3]

Therapeutic Monitoring

The primary treatment for the cognitive symptoms of AD involves AChE inhibitors (AChEIs) like donepezil. [11C]MP4A PET can be used to:

  • Confirm Target Engagement: Directly measure the degree to which an AChEI drug inhibits the AChE enzyme in the living human brain.

  • Optimize Dosing: Help determine the optimal drug dose that provides sufficient enzyme inhibition while minimizing side effects.

  • Evaluate Novel Therapies: Assess the efficacy of new drugs designed to modulate the cholinergic system.

ParameterHealthy Control (HC)Alzheimer's Disease (AD) PatientSource
Cortical AChE Activity (k3) Baseline~19-21% reduction vs. HC[4]
Diagnostic Sensitivity N/A92% (using cortical/cerebellar ratio)[2][3]
Striatum/Cerebellum Ratio (Rodent) 1.81 ± 0.20N/A[1]
Cortex/Cerebellum Ratio (Rodent) 1.64 ± 0.12N/A[1]
Test-Retest Variability (Absolute %) < 10% (Expected for robust tracers)< 10% (Expected for robust tracers)[15]*

*Data for a comparable 11C tracer ([11C]ORM-13070) is shown to illustrate typical values for robust PET ligands; specific test-retest data for [11C]MP4A should be validated per site.

Conclusion and Future Directions

[11C]MP4A remains a cornerstone radiotracer for the in vivo investigation of the cholinergic system. Its well-understood mechanism, validated kinetic models, and demonstrated sensitivity to pathological changes in Alzheimer's disease solidify its role in both basic neuroscience and clinical drug development. The ability to quantify AChE activity non-invasively provides an invaluable window into synaptic health, offering a direct biomarker to assess disease status and the impact of therapeutic interventions. Future work may focus on developing analogous tracers labeled with Fluorine-18 (t1/2 = 109.8 min) to facilitate wider distribution and logistical ease for multi-center clinical trials, building upon the foundational knowledge established with [11C]MP4A.

References

  • Molecular Imaging and Contrast Agent Database (MICAD). (2006, May 1). 1-[11C]Methylpiperidin-4-yl propionate. National Center for Biotechnology Information. [Link]

  • Shinotoh, H., Fukushi, K., Nagatsuka, S., Irie, T., & Tani, Y. (2000). Kinetic Analysis of [(11)C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling. Journal of Cerebral Blood Flow & Metabolism, 20(9), 1343-1353. [Link]

  • Ito, K., Shinotoh, H., Aotsuka, A., Asahina, M., & Takahashi, K. (2001). A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A: comparison with [123I]IMP SPECT. Annals of Nuclear Medicine, 15(6), 481-487. [Link]

  • Carpinelli, A., Gelsomini, A., & Salvadori, P. A. (2004). Automated synthesis of [N-methyl-11C]choline, a radiopharmaceutical for tumor imaging by PET. Journal of Radioanalytical and Nuclear Chemistry, 262(3), 639-642. While this paper is on [11C]choline, it details the automated synthesis principles applicable to [11C]MP4A. A relevant proxy for automated N-methylation. [Link]

  • Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2011). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Chemistry - A European Journal, 17(1), 259-264. This provides context on the production of 11C precursors. [Link]

  • Shinotoh, H. (2002). A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A. Nihon Rinsho. Japanese Journal of Clinical Medicine, 60 Suppl 5, 290-294. [Link]

  • Zhang, M. R., & Kida, T. (2007). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Bioorganic & Medicinal Chemistry, 15(19), 6343-6352. Provides general methods for 11C-methylation synthesis. [Link]

  • Jaaskelainen, K., Rissanen, E., & Scheinin, M. (2014). Test-retest reliability of (11)C-ORM-13070 in PET imaging of α2C-adrenoceptors in vivo in the human brain. European Journal of Nuclear Medicine and Molecular Imaging, 41(12), 2294-2302. [Link]

  • Kuznetsova, O. F., Obruchnikova, N. V., & Krasikova, R. N. (2024). Automated Synthesis of [N-Methyl-11C]choline, Radiopharmaceutical for Tumor Imaging by PET. Radiochemistry, 66(4), 485-492. Details modern automated synthesis techniques. [Link]

  • EANM/EANO/RANO/SNMMI Practice Guideline/Procedure Standard for PET Imaging of Brain Metastases. (2022). European Journal of Nuclear Medicine and Molecular Imaging, 49(13), 4445-4457. Provides example framing protocols for 11C tracers. [Link]

  • Gu, Z., Yan, J., & Jiang, Y. (2014). Comparison among Reconstruction Algorithms for Quantitative Analysis of 11C-Acetate Cardiac PET Imaging. Computational and Mathematical Methods in Medicine, 2014, 856041. [Link]

  • Bero, A. W., Yan, P., & Roh, J. H. (2011). Neuronal activity regulates the regional vulnerability to amyloid-β deposition. Nature Neuroscience, 14(6), 750-756. Context on regional brain vulnerability in AD. [Link]

  • Shinotoh, H., Namba, H., & Fukushi, K. (1999). Positron emission tomographic measurement of brain acetylcholinesterase activity using N-[(11)C]methylpiperidin-4-yl acetate without arterial blood sampling: methodology of shape analysis and its diagnostic power for Alzheimer's disease. Journal of Cerebral Blood Flow & Metabolism, 19(9), 1006-1017. [Link]

  • Dixit, M., Mahmood, T., & Saxena, P. (2020). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals, 13(3), 192-215. Provides a review of 11C synthesis strategies. [Link]

  • Scott, P. J. (2018). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 6, 43. [Link]

  • Bol, A., & Sossi, V. (2009). Tracer Kinetic Modeling in PET. PET Clinics, 4(1), 1-13. General principles of PET kinetic modeling. [Link]

  • Lasky, D. A., & Jackson, T. S. (2020). Harmonization of PET image reconstruction parameters in simultaneous PET/MRI. Medical Physics, 47(11), 5648-5658. Details on PET reconstruction. [Link]

  • Xu, J., Patassini, S., & Begcevic, I. (2019). Regional protein expression in human Alzheimer's brain correlates with disease severity. Communications Biology, 2, 43. [Link]

  • Sharma, R., & Kumar, V. (2018). State of Art in 11C Labelled Radiotracers Synthesis. Current Radiopharmaceuticals, 11(2), 92-109. Review of 11C synthesis. [Link]

  • Andersen, F. L., & Kjaer, A. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Nuclear Medicine, 58(2), 179-186. [Link]

  • Rissanen, E., Tuisku, J., & Hirvonen, J. (2015). Test–retest reliability of 11C-ORM-13070 in PET imaging of α2C-adrenoceptors in vivo in the human brain. European Journal of Nuclear Medicine and Molecular Imaging, 42(1), 147-155. [Link]

  • Scintica Instrumentation. (2021, January 14). SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals [Video]. YouTube. [Link]

  • Riss, P. J., & Ferrari, V. (2018). Parameter evaluation and fully-automated radiosynthesis of [11C]harmine for imaging of MAO-A for clinical trials. EJNMMI Radiopharmacy and Chemistry, 3(1), 1-13. [Link]

  • University College London. (2024). Basics of Biological Modelling with PET. FIL Methods Group. [Link]

  • PET/CT Technologist. (2023, November 3). PET acquisition and iterative reconstruction (basics in 6 minutes!) [Video]. YouTube. [Link]

  • Croteau, E., Castellano, C. A., & Fortier, M. (2014). Lower brain 18F-fluorodeoxyglucose uptake but normal 11C-acetoacetate metabolism in mild Alzheimer's disease dementia. Journal of Alzheimer's Disease, 40(1), 29-38. [Link]

  • Open Kinetic Modeling Initiative. (2022, August 9). OpenKMI Webinar 1 - Tracer Kinetic Modeling in PET [Video]. YouTube. [Link]

  • Forschungszentrum Jülich. (n.d.). Automated synthesis of PET tracers. Retrieved January 25, 2026, from [Link]

  • Zlatopolskiy, B. D., & Neumaier, B. (2022). A new concept for the production of 11C-labelled radiotracers. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-13. [Link]

  • Axelsson, J., & Karlsson, J. (2021). Effects of reconstruction parameters on the image quality and quantification of PET images from PET/MRI and PET/CT systems. Gupea. [Link]

  • Ogden, R. T. (2018). Statistical evaluation of test-retest studies in PET brain imaging. Statistics in Medicine, 37(4), 567-577. [Link]

  • Bentourkia, M., & Lecomte, R. (2002). PET kinetic modeling of 11C-acetate from projections. IEEE Transactions on Nuclear Science, 49(5), 2261-2266. [Link]

  • Górriz, J. M., Ramírez, J., & Salas-Gonzalez, D. (2018). Characterization of brain anatomical patterns by comparing region intensity distributions: Applications to the description of Alzheimer's disease. Medical Physics, 45(5), 2098-2109. [Link]

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Exploratory

An In-Depth Technical Guide to the Safety and Toxicity of 1-Methyl-4-piperidyl acetate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. All handling of this chemical should be performed by trained personnel in a controlled laboratory setting.

Introduction

1-Methyl-4-piperidyl acetate is a chemical compound of interest in various research and development sectors, particularly due to its structural relation to piperidine derivatives, which are common scaffolds in pharmaceuticals.[1] As a substrate for acetylcholinesterase (AChE), its biological activity warrants a thorough understanding of its safety and toxicity profile.[2] This guide provides a comprehensive overview of the known and predicted safety and toxicity data for 1-Methyl-4-piperidyl acetate, acknowledging the current data gaps and providing a framework for its safe handling and use in a research context.

Due to the limited direct toxicological data on 1-Methyl-4-piperidyl acetate, this guide synthesizes information from structurally related compounds, its known biological target, and in silico predictions to construct a predictive safety and toxicity profile. It is imperative to recognize that these are estimations and should be treated with appropriate caution until validated by direct experimental data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and potential hazards.

PropertyValueSource
Chemical Formula C8H15NO2Inferred from structure
Molecular Weight 157.21 g/mol Inferred from structure
Appearance Not available (likely a liquid or low-melting solid)N/A
Solubility Not available (expected to have some water solubility due to the piperidine nitrogen and acetate group)N/A
Boiling Point Not availableN/A
Flash Point Not availableN/A

Predicted Hazard Profile

Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for 1-Methyl-4-piperidyl acetate, the following hazard profile is inferred from the known hazards of its precursor, 1-Methyl-4-piperidone, and the general toxicology of piperidine derivatives.

Pictograms (Predicted):

Signal Word (Predicted): DANGER

Predicted Hazard Statements:

  • Flammable liquid and vapor. (Based on 1-Methyl-4-piperidone)

  • Causes severe skin burns and eye damage. [3] (Based on piperidine and 1-Methyl-4-piperidone)

  • Toxic if swallowed, in contact with skin, or if inhaled. [3] (Based on piperidine)

  • May cause respiratory irritation. (Based on piperidine)[4]

  • May cause damage to organs through prolonged or repeated exposure. (Inferred from piperidine toxicology)

Toxicological Data (Inferred and Predicted)

Acute Toxicity

Direct LD50 values for 1-Methyl-4-piperidyl acetate are not available. The following data for piperidine provides a basis for estimating its potential acute toxicity.

Route of ExposureSpeciesLD50/LC50Effects ObservedSource
Oral Rat133 - 740 mg/kgDecreased motor activity, tremors, respiratory distress, convulsions.[5][5]
Dermal Rabbit275 mg/kgLethargy, weight loss, severe skin burns.[5][5]
Inhalation Rat>2000 ppm (4 hours)Nasal and ocular irritation, dyspnea, CNS toxicity.[4][4]

Based on this data, 1-Methyl-4-piperidyl acetate should be handled as a compound with moderate to high acute toxicity .

Skin and Eye Irritation

Piperidine and its derivatives are known to be corrosive.[3] Direct contact with 1-Methyl-4-piperidyl acetate is predicted to cause severe skin burns and serious eye damage .

Sensitization

There is no available data on the skin or respiratory sensitization potential of 1-Methyl-4-piperidyl acetate. In the absence of data, it is prudent to assume it may have sensitizing properties and take appropriate precautions to avoid repeated contact.

Genotoxicity and Carcinogenicity

No genotoxicity or carcinogenicity data is available for 1-Methyl-4-piperidyl acetate. Piperidine itself has not shown genotoxic activity in Salmonella typhimurium (Ames test).[4] However, the complete profile of the acetate derivative is unknown.

Reproductive and Developmental Toxicity

Limited data on piperidine suggests it does not cause specific reproductive or developmental toxicity in rats.[5] The effects of 1-Methyl-4-piperidyl acetate on reproduction and development have not been studied.

Mechanism of Action and Potential for Cholinergic Toxicity

A critical aspect of the toxicological profile of 1-Methyl-4-piperidyl acetate is its function as a substrate for acetylcholinesterase (AChE).

AChE_Metabolism MPA 1-Methyl-4-piperidyl acetate (MPA) AChE Acetylcholinesterase (AChE) MPA->AChE Hydrolysis Metabolite N-Methylpiperidinol + Acetate AChE->Metabolite Synapse Synaptic Cleft AChE->Synapse Effect Potential for Cholinergic Effects Metabolite->Effect If MPA competitively inhibits ACh breakdown Synapse->MPA

Caption: Hydrolysis of 1-Methyl-4-piperidyl acetate by AChE.

AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6] Compounds that interfere with AChE can lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors.[7] While 1-Methyl-4-piperidyl acetate is a substrate for AChE, high concentrations or rapid administration could potentially lead to competitive inhibition of acetylcholine breakdown, leading to a cholinergic crisis .[8][9]

Symptoms of Cholinergic Crisis Include:

  • Muscarinic effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, emesis (vomiting), miosis (pupil constriction), and bradycardia (slow heart rate).[10]

  • Nicotinic effects: Muscle fasciculations (twitching) and weakness, which can progress to paralysis of respiratory muscles.[10]

  • Central nervous system effects: Confusion, headache, and seizures.[10]

The potential for cholinergic toxicity is a primary concern when working with this compound.

Safe Handling and Experimental Protocols

Given the predicted hazards, stringent safety protocols are mandatory when handling 1-Methyl-4-piperidyl acetate.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. An apron or chemical-resistant suit may be necessary for larger quantities.

Engineering Controls
  • All work with 1-Methyl-4-piperidyl acetate should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • An emergency eyewash station and safety shower must be readily accessible.

Experimental Workflow for Toxicity Assessment

The following outlines a logical workflow for the experimental determination of the toxicity of 1-Methyl-4-piperidyl acetate, should such studies be undertaken.

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Genotox Genotoxicity Assays (Ames, Chromosomal Aberration) AcuteTox Acute Toxicity (LD50, single dose) Genotox->AcuteTox Cytotox Cytotoxicity Assays (e.g., MTT, LDH) Cytotox->AcuteTox Irritation Skin/Eye Irritation (Draize test - alternatives preferred) AcuteTox->Irritation Subchronic Repeated Dose Toxicity (28-day study) AcuteTox->Subchronic RiskAssessment Comprehensive Risk Assessment Irritation->RiskAssessment Subchronic->RiskAssessment InSilico In Silico Toxicity Prediction (QSAR, Read-across) InSilico->Genotox InSilico->Cytotox

Sources

Foundational

The Nexus of Structure and Opiatergic/Dopaminergic Activity: A Technical Guide to Substituted 1-Methyl-4-Piperidinol Esters

A Foreword for the Modern Drug Hunter: The piperidine scaffold remains a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of clinically significant therapeutics.[1][2] Within...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Hunter: The piperidine scaffold remains a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of clinically significant therapeutics.[1][2] Within this vast chemical space, the esters of substituted 1-methyl-4-piperidinol represent a particularly compelling class of compounds, demonstrating a fascinating interplay between subtle structural modifications and profound shifts in biological activity. These molecules have historically been a fertile ground for the discovery of potent analgesics and have shown potential for development as neuroleptic agents.[2][3] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will dissect the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this versatile chemical class. We will explore the causality behind experimental design and provide a framework for the rational design of novel ligands targeting opioid and dopamine receptors.

Section 1: The Synthetic Keystone: Forging the 1-Methyl-4-Piperidinol Core and its Ester Analogs

The journey to biologically active substituted 1-methyl-4-piperidinol esters begins with the robust and scalable synthesis of the core piperidinol structure. The primary precursor, 1-methyl-4-piperidone, is accessible through several established synthetic routes, with the Mannich condensation being a frequently employed and efficient method.[4]

Synthesis of 1-Methyl-4-Piperidone: A Foundational Protocol

A common and effective approach involves the condensation of an appropriate ketone, an amine, and an aldehyde. For the synthesis of 1-methyl-4-piperidone, this typically involves the reaction of methylamine with two equivalents of a suitable three-carbon component like ethyl acrylate, followed by a Dieckmann cyclization and subsequent decarboxylation.

Experimental Protocol: Synthesis of 1-Methyl-4-Piperidone

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 1,3-acetonedicarboxylate and a suitable solvent such as benzene.

  • Addition of Reagents: While stirring, add p-toluenesulfonic acid as a catalyst, followed by the sequential addition of formaldehyde and methylamine.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The resulting solid is removed by filtration.

  • Hydrolysis and Decarboxylation: The filtrate is then subjected to acidic hydrolysis with concentrated hydrochloric acid, followed by heating to effect decarboxylation.[4]

  • Purification: The crude 1-methyl-4-piperidone can be purified by distillation under reduced pressure.

Esterification: Introducing Aromatic Diversity

The biological activity of this class of compounds is exquisitely sensitive to the nature of the ester substituent at the 4-position. The most common and pharmacologically relevant esters are those derived from substituted benzoic acids. The esterification is typically achieved through a Fischer esterification or by reacting the 1-methyl-4-piperidinol with an appropriate acid chloride.

Experimental Protocol: Fischer Esterification of 1-Methyl-4-Piperidinol with a Substituted Benzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (e.g., p-aminobenzoic acid) and a molar excess of 1-methyl-4-piperidinol in a suitable solvent like toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5][6]

  • Reflux with Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the ester product. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.

A schematic representation of the overall synthetic workflow is provided below:

Synthesis_Workflow cluster_synthesis Synthesis of 1-Methyl-4-Piperidone cluster_reduction Reduction cluster_esterification Esterification Reagents Diethyl 1,3-acetonedicarboxylate, Formaldehyde, Methylamine Reaction1 Mannich-type Condensation Reagents->Reaction1 Intermediate1 1-Methyl-3-carbethoxy-4-piperidone Reaction1->Intermediate1 Reaction2 Hydrolysis & Decarboxylation Intermediate1->Reaction2 Piperidone 1-Methyl-4-piperidone Reaction2->Piperidone Piperidone_out 1-Methyl-4-piperidone Reduction Reduction (e.g., NaBH4) Piperidone_out->Reduction Piperidinol 1-Methyl-4-piperidinol Reduction->Piperidinol Piperidinol_in 1-Methyl-4-piperidinol Esterification Fischer Esterification Piperidinol_in->Esterification Aromatic_Acid Substituted Benzoic Acid Aromatic_Acid->Esterification Final_Product Substituted 1-Methyl-4-piperidinol Ester Esterification->Final_Product caption General synthetic workflow for substituted 1-methyl-4-piperidinol esters. Opioid_Signaling cluster_membrane Cell Membrane Ligand 1-Methyl-4-piperidinol Ester (Agonist) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Ca_in Ca2+ Influx Ca_Channel->Ca_in Decreases K_out K+ Efflux K_Channel->K_out Increases ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Contributes to Ca_in->Analgesia Contributes to K_out->Analgesia Contributes to caption Opioid receptor signaling cascade leading to analgesia.

Simplified schematic of the μ-opioid receptor signaling pathway.
Neuroleptic Potential: Targeting Dopamine Receptors

The piperidine scaffold is also a key feature in many antipsychotic drugs, which primarily exert their effects by antagonizing dopamine D2 receptors. [3][7]While less explored for 1-methyl-4-piperidinol esters specifically, the structural similarities to known neuroleptics suggest a potential for these compounds to interact with dopaminergic pathways. The development of piperidine derivatives as antipsychotic agents is an active area of research. [8] Mechanism of Action: Dopamine D2 Receptor Signaling

Typical antipsychotic action involves the blockade of postsynaptic D2 receptors in the mesolimbic pathway. D2 receptors are also GPCRs, and their antagonism prevents the inhibitory effects of dopamine on adenylyl cyclase.

Dopamine_Signaling cluster_membrane Cell Membrane Ligand Piperidinol Ester (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Blocks Dopamine Dopamine Dopamine->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Maintained Production ATP ATP ATP->AC Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect Contributes to caption Dopamine D2 receptor antagonism leading to antipsychotic effects.

Simplified schematic of dopamine D2 receptor antagonism.

Section 3: In Vitro and In Vivo Evaluation: A Practical Guide

The biological characterization of substituted 1-methyl-4-piperidinol esters requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays: Quantifying Receptor Interactions

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. [9][10]These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO-μOR cells). [11]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-DAMGO for μ-opioid receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

A similar protocol can be adapted for dopamine D2 receptors using a D2-selective radioligand such as [³H]-spiperone. [12][13]

In Vivo Assays: Assessing Pharmacological Effects

In vivo models are essential for evaluating the physiological effects of these compounds in a whole organism.

Experimental Protocol: Mouse Hot-Plate Test for Analgesia

  • Animal Acclimation: Acclimate male Swiss-Webster mice to the testing room for at least one hour before the experiment.

  • Baseline Latency: Determine the baseline response latency for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90 minutes), re-measure the response latency on the hot plate.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point. The ED₅₀ value can then be determined from the dose-response curve.

In Vivo Models for Antipsychotic Activity

Several animal models can be used to assess the potential antipsychotic effects of novel compounds. These models often rely on measuring the antagonism of behaviors induced by dopamine agonists like amphetamine or apomorphine. For example, the amphetamine-induced hyperlocomotion model in rodents is a widely used screening tool for potential antipsychotics.

Section 4: Concluding Remarks and Future Directions

The substituted 1-methyl-4-piperidinol ester scaffold continues to be a rich source of pharmacologically active compounds. The intricate relationship between their chemical structure and biological activity at opioid and dopamine receptors provides a compelling platform for the application of rational drug design principles. A thorough understanding of the synthetic methodologies, structure-activity relationships, and appropriate in vitro and in vivo evaluation techniques is paramount for any researcher venturing into this area of medicinal chemistry.

Future research in this field will likely focus on the development of compounds with improved selectivity profiles to minimize off-target effects. The exploration of novel ester substituents, including those incorporating heterocyclic moieties, may lead to the discovery of compounds with unique pharmacological properties. Furthermore, a deeper understanding of the downstream signaling pathways activated by these ligands could open new avenues for the development of biased agonists or antagonists with enhanced therapeutic indices. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors, empowering the next generation of scientists to unlock the full therapeutic potential of this remarkable chemical class.

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Exploratory

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 1-Methyl-4-piperidyl acetate

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in assessing the blood-brain barrier (BBB) permeability of 1-Methyl-4-piperidyl acetate. It is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in assessing the blood-brain barrier (BBB) permeability of 1-Methyl-4-piperidyl acetate. It is intended for researchers, scientists, and drug development professionals engaged in the study of central nervous system (CNS) therapeutics. This document delves into the theoretical underpinnings of BBB transport, offers a multi-tiered experimental framework for permeability assessment, and provides detailed protocols for key in silico, in vitro, and in vivo assays.

Introduction: The Significance of BBB Permeability for 1-Methyl-4-piperidyl acetate

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2][3] For any compound to exert a pharmacological effect within the CNS, it must first successfully traverse this barrier. 1-Methyl-4-piperidyl acetate, a small molecule with a tertiary amine structure, is of significant interest in neuroscience research. Its structural analogue, the radiolabeled N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), is a well-established Positron Emission Tomography (PET) radioligand used to measure acetylcholinesterase (AChE) activity in the brain.[4] The utility of [11C]MP4A as a PET tracer is predicated on its ability to readily cross the BBB due to its lipophilic nature. Once in the brain, it is hydrolyzed by AChE into a hydrophilic metabolite, N-[11C]methylpiperidinol, which is effectively trapped, allowing for the imaging of enzymatic activity. This "Trojan horse" mechanism provides unequivocal evidence of the parent compound's ability to permeate the BBB.

This guide will systematically explore the factors governing the BBB permeability of 1-methyl-4-piperidyl acetate and present a robust, multi-faceted approach to its experimental determination.

Physicochemical Properties of 1-Methyl-4-piperidyl acetate and Related Compounds

A molecule's ability to cross the BBB is intrinsically linked to its physicochemical properties. Key parameters include molecular weight, lipophilicity (logP), pKa, and the number of hydrogen bond donors and acceptors.

PropertyValue (1-Methyl-4-piperidyl acetate)Value (1-Methyl-4-piperidinone)Value (1-(1-Methylpiperidin-4-yl)piperazine)Significance for BBB Permeability
Molecular Formula C8H15NO2C6H11NOC10H21N3Influences size-dependent diffusion.
Molecular Weight 157.21 g/mol [5]113.16 g/mol [6][7]183.30 g/mol [8]Generally, lower molecular weight (<500 Da) is favored for passive diffusion across the BBB.
logP (predicted) 1.48Not Available0.2[9]A measure of lipophilicity. A logP between 1 and 3 is often optimal for BBB penetration.
pKa (predicted) Not AvailableNot Available10.27 ± 0.10[10]The ionization state at physiological pH (7.4) affects membrane permeability. The un-ionized form is more lipophilic.
Hydrogen Bond Donors 0[11]01[9]A lower number of hydrogen bond donors (<5) is generally preferred to minimize interactions with water and facilitate membrane crossing.[12]
Hydrogen Bond Acceptors 1[11]13[9]A lower number of hydrogen bond acceptors (<10) is generally preferred.[13]

A Multi-Tiered Approach to BBB Permeability Assessment

A comprehensive evaluation of BBB permeability necessitates a hierarchical approach, beginning with computational and in vitro models and progressing to more complex in vivo systems. This tiered strategy allows for early, high-throughput screening and a more nuanced understanding of transport mechanisms.

G cluster_0 Tier 1: In Silico & Early In Vitro cluster_1 Tier 2: Advanced In Vitro cluster_2 Tier 3: In Vivo Validation In_Silico In Silico Prediction (logP, pKa, PSA) PAMPA PAMPA-BBB Assay (Passive Permeability) In_Silico->PAMPA Initial Screening MDCK_MDR1 MDCK-MDR1 Assay (Efflux Liability) PAMPA->MDCK_MDR1 Mechanistic Insight Microdialysis Rodent Microdialysis (Unbound Brain Concentration) MDCK_MDR1->Microdialysis In Vivo Confirmation LC_MS LC-MS/MS Analysis (Quantification) Microdialysis->LC_MS Data Acquisition

A multi-tiered workflow for assessing BBB permeability.

Tier 1: In Silico and Early In Vitro Assessment

In Silico Prediction

Computational models provide a rapid, cost-effective first pass at predicting BBB permeability based on a molecule's structure. These models utilize algorithms trained on large datasets of compounds with known permeability characteristics.

Protocol: In Silico Physicochemical Property Calculation

  • Obtain the SMILES string for 1-Methyl-4-piperidyl acetate: CN1CCC(CC1)OC(C)=O

  • Utilize computational chemistry software or online platforms (e.g., SwissADME, ChemDraw) to calculate key descriptors:

    • logP: A measure of lipophilicity.

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity.

    • Molecular Weight.

    • Number of Hydrogen Bond Donors and Acceptors.

    • pKa: Predicts the ionization state at physiological pH.

  • Interpret the results: Compare the calculated values against established ranges for BBB-permeable compounds (e.g., "Rule of Five").

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput in vitro tool for predicting passive, transcellular permeability.[14] It employs a synthetic membrane coated with lipids to mimic the BBB.[15]

Protocol: PAMPA-BBB Assay

  • Prepare the Donor and Acceptor Plates:

    • The acceptor plate is a 96-well microplate filled with a buffer solution (pH 7.4) to simulate the brain environment.[15]

    • The donor plate contains a filter membrane coated with a lipid solution (e.g., porcine brain lipid).[15]

  • Prepare the Test Compound Solution: Dissolve 1-methyl-4-piperidyl acetate in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of DMSO) to a final concentration of 10 µM.[16]

  • Add the Test Compound to the Donor Plate: Pipette the test compound solution into the wells of the donor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[14]

  • Quantify Compound Concentrations: After incubation, determine the concentration of 1-methyl-4-piperidyl acetate in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the Permeability Coefficient (Pe): The permeability is calculated using the following equation:

    • Pe = (VA * -ln(1 - C_A(t)/C_equilibrium)) / (A * t)

    • Where:

      • VA is the volume of the acceptor well.

      • C_A(t) is the concentration in the acceptor well at time t.

      • C_equilibrium is the concentration at equilibrium.

      • A is the area of the membrane.

      • t is the incubation time.

A Pe value > 4.0 x 10^-6 cm/s is generally indicative of high BBB permeability.[1]

Tier 2: Advanced In Vitro Assessment

Madin-Darby Canine Kidney (MDCK) Cell Assay with MDR1 Transfection

While PAMPA assesses passive diffusion, it does not account for the influence of active efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), which are highly expressed at the BBB and actively pump xenobiotics out of the brain.[17] The MDCK-MDR1 cell line is a valuable tool for investigating whether a compound is a substrate for P-gp.[16]

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) Apical_A Apical Chamber (Test Compound) Basolateral_A Basolateral Chamber Apical_A->Basolateral_A Passive Diffusion Basolateral_B Basolateral Chamber (Test Compound) Apical_B Apical Chamber Basolateral_B->Apical_B Passive Diffusion + Active Efflux (P-gp)

Bidirectional transport in the MDCK-MDR1 assay.

Protocol: MDCK-MDR1 Permeability Assay

  • Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer with well-formed tight junctions is established (typically 4-5 days).[16]

  • Bidirectional Permeability Assessment:

    • Apical-to-Basolateral (A-to-B): Add the test compound (1-methyl-4-piperidyl acetate at 10 µM) to the apical (upper) chamber.[16]

    • Basolateral-to-Apical (B-to-A): Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes).[16]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification: Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate Papp for both A-to-B and B-to-A directions.

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 is indicative of active efflux.

Tier 3: In Vivo Validation

Rodent Microdialysis

In vivo microdialysis is the gold standard for measuring unbound drug concentrations in the brain extracellular fluid (ECF) of living animals.[18][19] This technique provides a direct measure of the pharmacologically active concentration of a compound at its target site.

Protocol: In Vivo Microdialysis in Rats

  • Surgical Implantation of Guide Cannula: Anesthetize a rat and stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

  • Compound Administration: Administer 1-methyl-4-piperidyl acetate systemically (e.g., via intravenous or intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

  • Blood Sampling: Collect blood samples at corresponding time points to determine plasma concentrations.

  • Quantification: Analyze the concentration of 1-methyl-4-piperidyl acetate in the dialysate and plasma samples using LC-MS/MS.

  • Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

LC-MS/MS Analysis of Brain Tissue

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for quantifying small molecules in complex biological matrices like brain tissue.

Protocol: LC-MS/MS Quantification in Brain Homogenate

  • Brain Tissue Collection: Following systemic administration of 1-methyl-4-piperidyl acetate, euthanize the animal at a specified time point and rapidly excise the brain.

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the homogenate to remove proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant containing 1-methyl-4-piperidyl acetate by LC-MS/MS.

  • Quantification: Use a standard curve to determine the concentration of the compound in the brain homogenate.

Conclusion

The assessment of blood-brain barrier permeability is a critical step in the development of any CNS-active compound. For 1-methyl-4-piperidyl acetate, its known utility as a BBB-permeable PET tracer provides a strong foundation for its further investigation. By employing a systematic, multi-tiered approach that combines in silico prediction, in vitro assays for passive and active transport, and in vivo validation, researchers can gain a comprehensive understanding of its ability to reach its target in the central nervous system. The detailed protocols provided in this guide offer a robust framework for conducting these essential studies, ensuring scientific rigor and generating reliable, translatable data.

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  • ResearchGate. (n.d.). (PDF) REVIEW ON ROLE OF BBB AND ITS TRANSPORT MECHANISMS IN THE DEVELOPMENT OF BRAIN TARGETED DRUG DELIVERY SYSTEMS. Available from: [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Available from: [Link]

  • Shimma, S., et al. (2024). Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in the rat brain. Analytical and Bioanalytical Chemistry. [Link]

  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Available from: [Link]

  • Fares, M., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 13(2), 239. [Link]

  • National Center for Biotechnology Information. (n.d.). [Table, N-[11C]Methylpiperidin-4-yl acetate]. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [¹¹C]1-Methyl-4-piperidyl Acetate ([¹¹C]MP4A)

For: Researchers, scientists, and drug development professionals in PET Radiochemistry. Introduction: The Significance of [¹¹C]MP4A in Neuroscience PET Imaging N-[¹¹C]methylpiperidin-4-yl acetate, commonly known as [¹¹C]...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in PET Radiochemistry.

Introduction: The Significance of [¹¹C]MP4A in Neuroscience PET Imaging

N-[¹¹C]methylpiperidin-4-yl acetate, commonly known as [¹¹C]MP4A, is a pivotal radiotracer for Positron Emission Tomography (PET) that enables the in-vivo quantification of acetylcholinesterase (AChE) activity in the brain.[1][2] Acetylcholine is a fundamental neurotransmitter involved in cognitive functions such as memory and attention. Its enzymatic degradation by AChE is a critical process in cholinergic neurotransmission. A decline in AChE levels is a known hallmark of neurodegenerative disorders like Alzheimer's disease.[1]

[¹¹C]MP4A, an analogue of acetylcholine, is designed to be a substrate for AChE.[2] Its lipophilic nature allows it to readily cross the blood-brain barrier.[1] Once in the brain, it is specifically hydrolyzed by AChE, yielding a hydrophilic metabolite, N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH), which is effectively trapped within the brain tissue due to its inability to diffuse back across the barrier.[1][2] The rate of this trapping is directly proportional to the regional AChE activity, allowing for quantitative mapping of the enzyme's distribution and function. This makes [¹¹C]MP4A an invaluable tool for diagnosing neurodegenerative diseases and for evaluating the efficacy of cholinesterase-inhibiting therapies.[1]

This document provides a comprehensive guide to the synthesis, purification, and quality control of [¹¹C]MP4A, grounded in established radiochemical principles and practices.

Overall Synthesis Strategy

The radiosynthesis of [¹¹C]MP4A is a multi-step process that begins with the production of the radionuclide, Carbon-11, in a cyclotron and culminates in a sterile, injectable solution ready for human administration. The process is typically performed in a fully automated synthesis module to ensure reproducibility, minimize radiation exposure to the operator, and maintain aseptic conditions.[3][4]

The general workflow can be summarized as follows:

  • Radionuclide Production: Cyclotron bombardment of a nitrogen gas target with protons to produce [¹¹C]Carbon Dioxide ([¹¹C]CO₂).

  • Radiolabeling Synthon Preparation: Conversion of [¹¹C]CO₂ into a reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[5][6]

  • N-Methylation Reaction: Reaction of the radiolabeled synthon with the non-radioactive precursor, piperidin-4-yl acetate.

  • Purification: High-Performance Liquid Chromatography (HPLC) is used to separate the desired [¹¹C]MP4A from unreacted precursor and radiolabeled byproducts.

  • Formulation: The purified product is reformulated into a physiologically compatible solution for injection.

  • Quality Control: A battery of tests is performed to ensure the final product meets all specifications for human use.

G cluster_0 Upstream Radiochemistry cluster_1 Automated Synthesis Module cluster_2 Final Product Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 Target Bombardment CH3I [¹¹C]Methyl Iodide ([¹¹C]CH₃I) CO2->CH3I Gas-Phase or 'Wet' Method Conversion Reaction N-[¹¹C]Methylation Reaction Vessel CH3I->Reaction Transfer Precursor Piperidin-4-yl Acetate (Precursor) Precursor->Reaction Introduction HPLC Semi-Prep HPLC Purification Reaction->HPLC Crude Product Transfer Formulation Solid Phase Extraction (SPE) & Formulation HPLC->Formulation Collect Product Fraction QC Quality Control Testing Formulation->QC FinalProduct Sterile [¹¹C]MP4A Solution for Injection QC->FinalProduct Release if Specs Met G cluster_0 Radiolabeling Reaction Precursor Piperidin-4-yl Acetate MP4A [¹¹C]MP4A Precursor->MP4A + [¹¹C]CH₃I DMF, Room Temp. MethylIodide [¹¹C]Methyl Iodide MethylIodide->MP4A G cluster_physchem Physicochemical Tests cluster_bio Biological Safety Tests FinalProduct Final [¹¹C]MP4A Vial Appearance Appearance FinalProduct->Appearance pH pH FinalProduct->pH Purity Radiochemical & Chemical Purity (HPLC) FinalProduct->Purity Identity Radionuclide Identity (Half-life / γ-spec) FinalProduct->Identity Solvents Residual Solvents (GC) FinalProduct->Solvents Endotoxin Bacterial Endotoxins FinalProduct->Endotoxin Sterility Sterility (Post-Release) FinalProduct->Sterility Release Batch Release Decision Appearance->Release pH->Release Purity->Release Identity->Release Solvents->Release Endotoxin->Release

Sources

Application

Protocol for N-methylation of piperidin-4-yl acetate

An Application Note on the Synthesis of N-Methyl-Piperidin-4-yl Acetate via Reductive Amination Introduction The N-methylpiperidine moiety is a crucial structural motif in a vast array of pharmacologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of N-Methyl-Piperidin-4-yl Acetate via Reductive Amination

Introduction

The N-methylpiperidine moiety is a crucial structural motif in a vast array of pharmacologically active compounds. Its presence often enhances metabolic stability, modulates bioavailability, and improves binding affinity to target receptors by influencing the compound's overall lipophilicity and basicity. The synthesis of N-methylated piperidines is, therefore, a fundamental process in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the N-methylation of piperidin-4-yl acetate, a common synthetic intermediate. The chosen method is the Eschweiler-Clarke reaction, a classic and highly efficient form of reductive amination that utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This approach is widely favored for its operational simplicity, high yields, and the use of inexpensive, readily available reagents.

Reaction Mechanism: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct route to methylate primary and secondary amines. The mechanism proceeds through two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (piperidin-4-yl acetate) on formaldehyde. This is followed by dehydration to form a transient electrophilic species known as an iminium ion.

  • Hydride Transfer: Formic acid then serves as the hydride source. It transfers a hydride ion to the iminium ion, reducing it to the desired tertiary amine (N-methyl-piperidin-4-yl acetate). This step generates carbon dioxide as the only byproduct, which conveniently escapes the reaction mixture as a gas, driving the reaction to completion.

This process is highly selective for methylation because the formation of a quaternary ammonium salt via a second alkylation is generally not favored under these conditions.

reaction_mechanism Piperidin-4-yl_acetate Piperidin-4-yl Acetate (Secondary Amine) Formaldehyde Formaldehyde Piperidin-4-yl_acetate->Formaldehyde Nucleophilic Attack Iminium_Ion Iminium Ion Intermediate Formaldehyde->Iminium_Ion Dehydration (-H2O) Formic_Acid Formic Acid (Hydride Source) Iminium_Ion->Formic_Acid N-Methyl_Product N-Methyl-Piperidin-4-yl Acetate (Tertiary Amine) Formic_Acid->N-Methyl_Product Hydride Transfer CO2 Carbon Dioxide (Byproduct)

Caption: Mechanism of the Eschweiler-Clarke reaction.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the experiment. Ensure all glassware is thoroughly dried before use.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Key Properties & Safety Notes
Piperidin-4-yl acetateC₇H₁₃NO₂143.191.00 g6.98Starting material. Corrosive.
Formaldehyde (37% aq. soln.)CH₂O30.031.13 mL13.96Toxic and volatile. Handle in a fume hood.
Formic Acid (98%)CH₂O₂46.031.05 mL27.92Corrosive and causes severe burns. Handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Solvent for extraction. Volatile.
Sodium Bicarbonate (Sat. soln.)NaHCO₃84.01~30 mL-Used for neutralization.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04As needed-Drying agent.

Experimental Protocol

This protocol is designed for the N-methylation of piperidin-4-yl acetate on a 1-gram scale.

experimental_workflow start Start: Dry Round-Bottom Flask reagents 1. Charge Flask - Piperidin-4-yl acetate (1.0 g) - Formic Acid (1.05 mL) start->reagents addition 2. Add Formaldehyde - Add 37% aq. formaldehyde (1.13 mL) - Stir at room temperature reagents->addition heating 3. Reaction Heating - Heat to 90-100 °C - Monitor CO2 evolution - Maintain for 2-4 hours addition->heating cooldown 4. Cool and Basify - Cool to room temperature - Carefully add saturated NaHCO3 until pH > 8 heating->cooldown extraction 5. Product Extraction - Extract with Dichloromethane (DCM) - Repeat 3 times cooldown->extraction drying 6. Dry and Filter - Combine organic layers - Dry over anhydrous Na2SO4 - Filter extraction->drying concentration 7. Solvent Removal - Concentrate under reduced pressure - Use rotary evaporator drying->concentration product End: Purified Product (N-Methyl-Piperidin-4-yl Acetate) concentration->product

Caption: Workflow for the N-methylation of piperidin-4-yl acetate.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-yl acetate (1.00 g, 6.98 mmol).

  • Reagent Addition: Add formic acid (1.05 mL, 27.92 mmol, ~4 equivalents) to the flask. Stir the mixture for 5 minutes at room temperature. Subsequently, add the aqueous formaldehyde solution (1.13 mL, 13.96 mmol, ~2 equivalents) dropwise.

  • Heating and Reaction Monitoring: Heat the reaction mixture in an oil bath to 90-100 °C. Vigorous evolution of carbon dioxide gas should be observed. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous phase is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methyl-piperidin-4-yl acetate.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.

Discussion and Troubleshooting

  • Stoichiometry: The use of excess formaldehyde and formic acid ensures the reaction goes to completion. Formic acid acts as both a catalyst and the reducing agent.

  • Temperature Control: While the reaction is robust, maintaining the temperature below 100 °C is recommended to prevent potential side reactions or decomposition of the starting material or product.

  • Neutralization Caution: The neutralization step with sodium bicarbonate is highly exothermic and releases a significant amount of CO₂. This step must be performed slowly and with caution to avoid excessive frothing and potential loss of product.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient heating time or impure reagents. Ensure the quality of the formaldehyde solution, as it can polymerize upon storage.

Conclusion

The Eschweiler-Clarke reaction offers a reliable, scalable, and cost-effective method for the N-methylation of piperidin-4-yl acetate. The protocol described herein is straightforward and provides high yields of the desired product with minimal purification required. This makes it an invaluable tool for researchers and scientists in the field of drug development and organic synthesis.

References

  • Title: The Eschweiler-Clarke Reaction. Source: Organic Reactions. [Link]

  • Title: The Leuckart-Wallach and Eschweiler-Clarke Reactions. Source: Comprehensive Organic Name Reactions and Reagents. [Link]

  • Title: Formaldehyde. Source: PubChem, National Center for Biotechnology Information. [Link]

Method

Automated Synthesis of [¹¹C]MP4A for PET Imaging of Acetylcholinesterase

Application Note and Protocol Introduction: The Significance of [¹¹C]MP4A in Neurological Research N-[¹¹C]methylpiperidin-4-yl acetate, or [¹¹C]MP4A, is a crucial positron emission tomography (PET) radioligand designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Introduction: The Significance of [¹¹C]MP4A in Neurological Research

N-[¹¹C]methylpiperidin-4-yl acetate, or [¹¹C]MP4A, is a crucial positron emission tomography (PET) radioligand designed for the in vivo measurement of acetylcholinesterase (AChE) activity in the brain.[1][2] AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, playing a critical role in cholinergic neurotransmission. Alterations in AChE activity are implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease and Parkinson's disease.[3]

[¹¹C]MP4A, a lipophilic acetylcholine analog, readily crosses the blood-brain barrier.[3][4] Within the brain, it is specifically hydrolyzed by AChE, resulting in the formation of a hydrophilic metabolite, N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH).[3][4] This charged metabolite is effectively trapped within the brain tissue, allowing for the quantitative assessment of regional AChE activity using PET.[2][3] The ability to non-invasively map and quantify AChE activity provides an invaluable tool for researchers and clinicians in diagnosing neurodegenerative diseases, monitoring disease progression, and evaluating the efficacy of therapeutic interventions targeting the cholinergic system.

The short 20.4-minute half-life of carbon-11 necessitates a rapid, efficient, and reproducible synthesis process.[5] Automated synthesis modules are therefore essential for the clinical production of [¹¹C]MP4A, ensuring radiation safety for the operator, standardization of the synthesis, and improved reliability.[6][7] This application note provides a detailed overview and a step-by-step protocol for the automated synthesis of [¹¹C]MP4A.

The Radiosynthesis Pathway: N-Methylation of Piperidin-4-yl Acetate

The radiosynthesis of [¹¹C]MP4A is achieved through the N-methylation of its precursor, piperidin-4-yl acetate. This reaction involves the introduction of a carbon-11 labeled methyl group onto the nitrogen atom of the piperidine ring. The most common methods utilize either [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the methylating agent.[4]

The overall process can be broken down into several key stages, each of which is typically performed within a shielded hot cell using a fully automated synthesis module:

  • Production of [¹¹C]Methane: Carbon-11 is produced as [¹¹C]carbon dioxide ([¹¹C]CO₂) via a cyclotron. This is then converted to [¹¹C]methane ([¹¹C]CH₄).

  • Synthesis of the [¹¹C]Methylating Agent: [¹¹C]methane is subsequently converted into a reactive methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Radiolabeling Reaction: The [¹¹C]methylating agent is reacted with the precursor, piperidin-4-yl acetate, in a suitable solvent to form [¹¹C]MP4A.

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [¹¹C]MP4A from unreacted precursor and other impurities.

  • Formulation: The purified [¹¹C]MP4A is formulated in a physiologically compatible solution for intravenous injection.

  • Quality Control: A series of quality control tests are performed to ensure the final product meets the required standards for human administration.

Below is a diagram illustrating the general automated synthesis workflow for [¹¹C]MP4A.

Automated Synthesis Workflow for [11C]MP4A cluster_0 [11C] Production & Methylating Agent Synthesis cluster_1 Automated Synthesis Module cluster_2 Final Product [11C]CO2 from Cyclotron [11C]CO2 from Cyclotron [11C]CH4 Synthesis [11C]CH4 Synthesis [11C]CO2 from Cyclotron->[11C]CH4 Synthesis [11C]Methyl Iodide/Triflate Synthesis [11C]Methyl Iodide/Triflate Synthesis [11C]CH4 Synthesis->[11C]Methyl Iodide/Triflate Synthesis Radiolabeling Reaction Radiolabeling Reaction [11C]Methyl Iodide/Triflate Synthesis->Radiolabeling Reaction Transfer to Module Precursor Loading Precursor Loading Precursor Loading->Radiolabeling Reaction HPLC Purification HPLC Purification Radiolabeling Reaction->HPLC Purification Formulation Formulation HPLC Purification->Formulation Quality Control Quality Control Formulation->Quality Control Sample for Testing [11C]MP4A for Injection [11C]MP4A for Injection Quality Control->[11C]MP4A for Injection

Caption: Automated synthesis workflow for [¹¹C]MP4A.

Quantitative Data Summary

The following table summarizes typical quantitative data for the automated synthesis of [¹¹C]MP4A, based on published literature.

ParameterTypical ValueReference
Radiochemical Yield 20-60% (from end of bombardment)[4]
Radiochemical Purity >98%[4]
Specific Activity ~37 GBq/µmol (1 Ci/µmol)[4]
Total Synthesis Time ~40 minutes (from end of bombardment)[4]

Experimental Protocol: Automated Synthesis of [¹¹C]MP4A

This protocol provides a generalized procedure for the automated synthesis of [¹¹C]MP4A using a commercial synthesis module. It is imperative that operators adapt this protocol to their specific automated synthesis platform and adhere to all local radiation safety and good manufacturing practice (GMP) guidelines.

Materials and Reagents
  • Piperidin-4-yl acetate hydrochloride (precursor)

  • Anhydrous Dimethylformamide (DMF)

  • [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate (produced in-line)

  • HPLC mobile phase (e.g., ammonium formate buffer/acetonitrile mixture)

  • Sterile water for injection, USP

  • Sterile 0.9% sodium chloride for injection, USP

  • Ethanol, USP

  • Sterile vent filters (0.22 µm)

  • Sterile product vial

  • C18 Sep-Pak cartridges

Equipment
  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora, etc.)

  • Shielded hot cell

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radioactivity detector

  • Rotary evaporator

  • Dose calibrator

  • Gas chromatograph (for residual solvent analysis)

  • pH meter or pH strips

Step-by-Step Methodology

1. Pre-Synthesis Preparation

1.1. System Preparation: Ensure the automated synthesis module and the hot cell are clean and have passed all pre-run checks. 1.2. Reagent Preparation:

  • Prepare a solution of piperidin-4-yl acetate hydrochloride in anhydrous DMF (typically 1-2 mg of precursor in 200-300 µL of solvent).
  • Prepare the HPLC mobile phase and prime the HPLC system.
  • Assemble the necessary sterile vials, filters, and Sep-Pak cartridges. 1.3. Module Setup:
  • Load the precursor solution into the appropriate vial or loop on the synthesis module.
  • Place all other necessary reagents and components (e.g., solvents for dilution, sterile water for formulation) in their designated positions on the module.
  • Set up the HPLC collection vial for the [¹¹C]MP4A peak.

2. Automated Synthesis Procedure

2.1. Initiate Cyclotron Run: Start the cyclotron to produce [¹¹C]CO₂. 2.2. Synthesize [¹¹C]Methylating Agent: The automated module will trap the [¹¹C]CO₂ and convert it to [¹¹C]CH₄, followed by conversion to [¹¹C]methyl iodide or [¹¹C]methyl triflate. 2.3. Radiolabeling Reaction:

  • The [¹¹C]methylating agent is transferred as a gas into the reaction vessel containing the precursor solution in DMF.
  • The reaction is typically heated (e.g., 80-100 °C) for a set period (e.g., 5 minutes) to facilitate the N-methylation. 2.4. Purification:
  • After the reaction, the crude mixture is automatically injected onto the semi-preparative HPLC system.
  • The mobile phase carries the components through the column, separating [¹¹C]MP4A from unreacted precursor and byproducts.
  • The radioactivity detector monitors the eluent, and the fraction corresponding to the [¹¹C]MP4A peak is collected in a collection vial. 2.5. Formulation:
  • The collected HPLC fraction (containing [¹¹C]MP4A in the mobile phase) is typically diluted with sterile water for injection.
  • The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
  • The dried [¹¹C]MP4A is reconstituted in a sterile solution of 0.9% sodium chloride for injection, often containing a small amount of ethanol to ensure solubility.
  • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

3. Quality Control

A sample of the final product is taken for the following quality control tests:

3.1. Visual Inspection: Check for any particulate matter or discoloration. 3.2. pH: The pH should be within a physiologically acceptable range (typically 5.0-7.5). 3.3. Radiochemical Purity: An aliquot is injected onto an analytical HPLC system to determine the percentage of radioactivity corresponding to [¹¹C]MP4A. The radiochemical purity should be >95%. 3.4. Residual Solvents: Gas chromatography is used to measure the concentration of any residual solvents (e.g., DMF, ethanol, acetonitrile) to ensure they are below acceptable limits. 3.5. Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring its half-life. 3.6. Sterility and Endotoxin Testing: These tests are performed to ensure the product is free from microbial and endotoxin contamination.

The following diagram illustrates the chemical reaction for the synthesis of [¹¹C]MP4A.

Synthesis of [11C]MP4A cluster_reactants cluster_product precursor Piperidin-4-yl acetate product [¹¹C]MP4A(N-[¹¹C]methylpiperidin-4-yl acetate) precursor->product  DMF, Heat methylating_agent [¹¹C]CH₃I(or [¹¹C]CH₃OTf)

Sources

Application

Illuminating Cholinergic Pathways: A Technical Guide to In Vivo Acetylcholinesterase (AChE) Activity Measurement with [¹¹C]MP4A PET

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) Positron Emission Tomography (PET) for th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) Positron Emission Tomography (PET) for the in vivo quantification of acetylcholinesterase (AChE) activity. This technique offers a powerful tool to investigate the integrity of the cholinergic system in neurodegenerative diseases and to assess the pharmacodynamic effects of novel therapeutics targeting this critical neurotransmitter pathway.

Introduction: The Significance of Measuring AChE Activity In Vivo

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in cognitive functions such as memory, learning, and attention. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating its action. A decline in cholinergic neurotransmission is a well-established hallmark of several neurodegenerative disorders, most notably Alzheimer's disease (AD).[1] Consequently, the in vivo measurement of AChE activity provides a valuable biomarker for disease diagnosis, monitoring progression, and evaluating the efficacy of therapeutic interventions, particularly AChE inhibitors (AChEIs).[2][3]

[¹¹C]MP4A has emerged as a key radiotracer for this purpose. It is a lipophilic analogue of acetylcholine that readily crosses the blood-brain barrier.[4][5] In the brain, it is hydrolyzed by AChE into a hydrophilic metabolite, N-[¹¹C]methylpiperidin-4-ol ([¹¹C]MP4OH), which is effectively trapped within the brain tissue.[1] The rate of this trapping is proportional to the local AChE activity, allowing for its quantification using dynamic PET imaging.[4][6]

The [¹¹C]MP4A Radiotracer: From Synthesis to Quality Control

The successful application of [¹¹C]MP4A PET hinges on the reliable and high-quality production of the radiotracer. Due to the short half-life of Carbon-11 (t½ ≈ 20.4 minutes), an on-site cyclotron and a dedicated radiochemistry synthesis module are essential.

Radiosynthesis of [¹¹C]MP4A

The synthesis of [¹¹C]MP4A is typically achieved through the N-methylation of its precursor, piperidin-4-yl acetate, using a ¹¹C-methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The general automated synthesis process is outlined below.

Diagram of the [¹¹C]MP4A Radiosynthesis Workflow

cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]Methylating Agent Synthesis cluster_2 [¹¹C]MP4A Synthesis & Purification Cyclotron Cyclotron ¹⁴N(p,α)¹¹C Target Gas Target Cyclotron->Target CO2 [¹¹C]CO₂ Target->CO2 Reduction Reduction (e.g., LiAlH₄) CO2->Reduction Methylation Iodination (HI) Reduction->Methylation CH3I [¹¹C]CH₃I Methylation->CH3I Reaction N-Methylation (in aprotic solvent, e.g., DMF) CH3I->Reaction Precursor Piperidin-4-yl acetate Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Sterile Formulation HPLC->Formulation QC Quality Control Formulation->QC Final [¹¹C]MP4A for Injection QC->Final

Caption: Automated radiosynthesis workflow for [¹¹C]MP4A.

Protocol for Automated Radiosynthesis of [¹¹C]MP4A:

  • [¹¹C]CO₂ Production: Protons from a cyclotron bombard a nitrogen gas target containing a small amount of oxygen, producing [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Conversion to [¹¹C]CH₃I: The produced [¹¹C]CO₂ is trapped and subsequently reduced to [¹¹C]methanol. The [¹¹C]methanol is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) by reaction with hydroiodic acid.

  • N-Methylation: The [¹¹C]CH₃I is trapped in a reaction vessel containing the precursor, piperidin-4-yl acetate, dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature to facilitate the N-methylation.

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹¹C]MP4A from unreacted precursor and other byproducts.

  • Formulation: The collected HPLC fraction containing [¹¹C]MP4A is reformulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for intravenous injection.

  • Sterilization: The final product is passed through a sterile filter (0.22 µm) into a sterile vial.

Quality Control

Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the [¹¹C]MP4A radiotracer for human administration.[7]

QC Test Specification Method
Visual Inspection Clear, colorless, free of particulate matterVisual examination
pH 4.5 - 7.5pH meter or pH strips
Radiochemical Purity ≥ 95%High-Performance Liquid Chromatography (HPLC)
Radionuclidic Identity Carbon-11Gamma-ray spectroscopy (511 keV peak)
Radionuclidic Purity ≥ 99.5%Gamma-ray spectroscopy
Residual Solvents (e.g., Ethanol, DMF)Gas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (or as per pharmacopeia)Limulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (e.g., direct inoculation or membrane filtration)

[¹¹C]MP4A PET Imaging Protocols

Both preclinical and clinical PET imaging protocols with [¹¹C]MP4A require careful planning and execution to obtain high-quality, quantifiable data.

Preclinical Imaging Protocol (Rodent Models)

Animal Preparation:

  • Animals (e.g., mice, rats) should be fasted for 4-6 hours prior to the scan to reduce metabolic variability.

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the scan.

  • Insert a tail-vein catheter for radiotracer injection.

  • Monitor vital signs (e.g., respiration, temperature) throughout the procedure.

PET/CT or PET/MR Acquisition:

  • Position the animal in the scanner with the head in the center of the field of view.

  • Perform a low-dose CT or MR scan for anatomical co-registration and attenuation correction.

  • Inject a bolus of [¹¹C]MP4A (typically 5-15 MBq) intravenously via the tail-vein catheter.

  • Initiate a dynamic PET scan immediately upon injection for a duration of 60-90 minutes.[8]

  • Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 8 x 300s).

Clinical Imaging Protocol (Human Subjects)

Participant Preparation:

  • Participants should fast for at least 4 hours before the scan.

  • Abstain from caffeine and alcohol for 24 hours prior to the scan.

  • Obtain informed consent and screen for any contraindications to PET imaging.

  • Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for the chosen kinetic model).

PET/CT or PET/MR Acquisition:

  • Position the participant comfortably on the scanner bed with their head immobilized using a head holder to minimize motion.[9]

  • Perform a low-dose CT or an anatomical MR scan for co-registration and attenuation correction.

  • Inject a bolus of [¹¹C]MP4A (typically 370-740 MBq) intravenously.[6]

  • Start a dynamic PET scan simultaneously with the injection for a duration of 60-90 minutes.

  • If arterial blood sampling is performed, collect timed arterial blood samples throughout the scan for the determination of the arterial input function and metabolite analysis.

  • Reconstruct the dynamic PET data into a series of time frames.

Data Analysis and Kinetic Modeling

The quantification of AChE activity from dynamic [¹¹C]MP4A PET data requires the application of appropriate kinetic models.

Two-Tissue Compartment Model (2-TCM) with Arterial Input Function

The gold standard for quantifying [¹¹C]MP4A kinetics is the two-tissue compartment model (2-TCM).[3] This model describes the exchange of the radiotracer between the plasma, a non-displaceable tissue compartment (free and non-specifically bound tracer), and a specific binding compartment (tracer hydrolyzed by AChE).

Diagram of the Two-Tissue Compartment Model for [¹¹C]MP4A

cluster_0 Plasma Plasma (Cp) Free Free + Non-specific (C_ND) Plasma->Free K₁ Tissue Tissue Compartment Free->Plasma k₂ Trapped Trapped Metabolite (C_T) Free->Trapped k₃ (AChE activity)

Caption: Two-tissue compartment model for [¹¹C]MP4A kinetics.

The key parameter derived from this model is k₃ , which represents the rate of hydrolysis of [¹¹C]MP4A by AChE and is therefore an index of AChE activity. This method requires a metabolite-corrected arterial plasma input function, which involves arterial blood sampling and analysis.

Reference Tissue Models

To circumvent the need for invasive arterial blood sampling, reference tissue models can be employed.[4][10] These models use the time-activity curve from a brain region devoid of specific binding (the reference region) as a surrogate for the arterial input function. For [¹¹C]MP4A, the cerebellum has been used as a reference region in some applications, although it does contain some level of AChE.[5] More commonly, a region with very high AChE activity, such as the striatum or the entire cerebellum, is used as a "biological integrator" of the plasma input function in a reference tissue-based linear least squares (RLS) analysis.[4]

Validation of the reference region is crucial and should demonstrate that the tracer uptake in this region is not significantly affected by the disease or treatment being studied.[1][10]

Simplified Methods

For qualitative or semi-quantitative assessments, simpler methods can be used. One such method is the calculation of the ratio of radioactivity in a region of interest to that in the cerebellum (MP4A ratio).[5] This approach has shown good sensitivity for diagnosing Alzheimer's disease.[5]

Applications in Research and Drug Development

[¹¹C]MP4A PET has proven to be a valuable tool in several key areas:

Understanding Neurodegenerative Diseases
  • Alzheimer's Disease: Studies have consistently shown reduced cortical AChE activity in patients with AD compared to healthy controls, and these reductions correlate with cognitive impairment.[5] This makes [¹¹C]MP4A PET a potential tool for early diagnosis and for differentiating AD from other dementias.

  • Other Dementias: [¹¹C]MP4A PET can also be used to investigate cholinergic deficits in other neurodegenerative diseases, such as Parkinson's disease dementia and dementia with Lewy bodies.

Drug Development and Pharmacodynamic Assessment
  • Target Engagement of AChE Inhibitors: [¹¹C]MP4A PET can be used to directly measure the in vivo target engagement of AChE inhibitor drugs. By performing a PET scan before and after drug administration, the degree of AChE inhibition can be quantified, providing crucial information on dose-response relationships and optimal dosing regimens.

  • Evaluating Novel Therapies: The technique can be employed to assess the effects of novel therapeutic strategies aimed at preserving or enhancing cholinergic function.

Quantitative Data from a Hypothetical AChE Inhibitor Study:

Brain Region Baseline k₃ (min⁻¹) k₃ after AChEI Treatment (min⁻¹) % AChE Inhibition
Frontal Cortex 0.15 ± 0.020.09 ± 0.0140%
Temporal Cortex 0.18 ± 0.030.11 ± 0.0239%
Hippocampus 0.22 ± 0.040.14 ± 0.0336%
Striatum 0.45 ± 0.060.28 ± 0.0538%

Conclusion and Future Perspectives

[¹¹C]MP4A PET is a robust and validated imaging technique for the in vivo measurement of AChE activity in the human brain. Its application provides invaluable insights into the cholinergic system in health and disease and serves as a powerful tool in the development of novel therapeutics for neurodegenerative disorders. The continued refinement of kinetic modeling techniques and the development of new radiotracers with potentially even more favorable properties will further enhance our ability to unravel the complexities of the cholinergic system and accelerate the development of effective treatments for devastating neurological conditions.

References

  • Shinotoh, H., et al. (2000). Kinetic Analysis of [¹¹C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling. Journal of Cerebral Blood Flow & Metabolism, 20(5), 882-893. [Link]

  • Hessels, J. G., et al. (2014). GMP compliant radiosynthesis of 11C and 18F-labeled PET radiopharmaceuticals with a modular disposable cassette system. EJNMMI Radiopharmacy and Chemistry, 1(1), 1-13. [Link]

  • National Center for Biotechnology Information. (2006). 1-[¹¹C]Methylpiperidin-4-yl propionate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Shinotoh, H., et al. (2004). A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [¹¹C]MP4A: comparison with [¹²³I]IMP SPECT. Annals of Nuclear Medicine, 18(4), 327-334. [Link]

  • Kilbourn, M. R., et al. (1996). In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP). Synapse, 22(2), 123-131. [Link]

  • Herholz, K., et al. (2020). PET Imaging in Alzheimer Disease: Pathology and Research Insights for Technologists. Journal of Nuclear Medicine Technology, 48(4), 309-316. [Link]

  • Witek, J. A., et al. (2024). Improved Radiosynthesis and Automation of [¹¹C]2-(2,6-Difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([¹¹C]K2) for Positron Emission Tomography of the Glutamate α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) Receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 67(9), 324-329. [Link]

  • Koole, M., et al. (2019). Validation and noninvasive kinetic modeling of [¹¹C]UCB-J PET imaging in mice. Journal of Cerebral Blood Flow & Metabolism, 39(7), 1235-1247. [Link]

  • Shao, X., et al. (2013). Radiosynthesis of N-(4-chloro-3-[¹¹C]methoxyphenyl)-2-picolinamide ([¹¹C]ML128) as a PET radiotracer for metabotropic glutamate receptor subtype 4 (mGlu4). Bioorganic & Medicinal Chemistry Letters, 23(16), 4682-4686. [Link]

  • Minoshima, S., et al. (2016). SNMMI Procedure Standard-EANM Practice Guideline for Amyloid PET Imaging of the Brain. Journal of Nuclear Medicine, 57(8), 131-137. [Link]

  • Alzheimer's Association. (2023). New Guidance for Gold-Standard Imaging Tests Assists Clinicians in Diagnosis and Management of Alzheimer's and Other Dementia. Retrieved from [Link]

  • Naganawa, M., et al. (2020). Kinetic Modeling and Test–Retest Reproducibility of ¹¹C-EKAP and ¹¹C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans. Journal of Nuclear Medicine, 61(3), 460-466. [Link]

  • Siemers, E. (2024). Amyloid-PET positivity cut-offs: insights from INTERCEPT-AD. VJNeurology. [Link]

  • Turku Brain and Mind Centre. (2021). Reference tissue in receptor studies. Retrieved from [Link]

  • AOAC International. (2018). Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. AOAC SMPR® 2018.011.
  • Koole, M., et al. (2019). Validation and noninvasive kinetic modeling of [¹¹C]UCB-J PET imaging in mice. Journal of Cerebral Blood Flow & Metabolism, 39(7), 1235–1247. [Link]

  • Marques, L. A., et al. (2011). Analysis of acetylcholinesterase inhibitors: bioanalysis, degradation and metabolism. Biomedical Chromatography, 25(1-2), 278-299. [Link]

  • Kumar, A., et al. (2023). Computational insights and experimental breakthroughs in identifying next-generation acetylcholinesterase inhibitors. Scientific Reports, 13(1), 1-20. [Link]

  • Cieszyk, J., et al. (2016). Synthesis, isolation and purification of [¹¹C]-choline. Nuclear Medicine Review, 19(2), 84-89. [Link]

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Method

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Radiotracers

Introduction: The Critical Role of Purity in Radiotracer Development High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the field of radiopharmaceutical sciences, providing an indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Radiotracer Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the field of radiopharmaceutical sciences, providing an indispensable tool for the purification of radiotracers. The exceptional resolving power of HPLC is paramount for isolating the desired radiolabeled compound from a complex mixture of precursors, byproducts, and other impurities that are often structurally similar.[1][2] Ensuring high radiochemical and chemical purity is not merely a matter of regulatory compliance; it is a fundamental prerequisite for the safety and efficacy of diagnostic and therapeutic radiopharmaceuticals.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for the successful HPLC purification of radiotracers, tailored for researchers, scientists, and drug development professionals.

Fundamental Principles of Radiotracer HPLC Purification

The separation in HPLC is governed by the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the eluent).[5] In the context of radiotracers, several key principles dictate the success of the purification process.

Modes of Separation

The choice of separation mode is dictated by the physicochemical properties of the radiotracer and its impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for radiotracer purification.[2] It employs a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[2][6] Hydrophobic compounds are retained longer on the column, allowing for their separation from more polar impurities.[7]

  • Normal-Phase HPLC (NP-HPLC): This mode utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). It is particularly useful for the separation of isomers and highly lipophilic compounds.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and is effective for purifying radiolabeled peptides, proteins, and other charged molecules.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution.[1] It is often employed for the purification of large molecules like radiolabeled antibodies.

The Significance of "No-Carrier-Added" and High Molar Activity

Many radiotracers, particularly those for Positron Emission Tomography (PET), are produced under "no-carrier-added" (NCA) or "carrier-free" conditions. This results in extremely small masses of the final product, often in the picomolar to nanomolar range. This low mass concentration presents unique challenges for detection and purification. The concept of molar activity (radioactivity per mole of compound) becomes a critical quality attribute, and HPLC methods must be sensitive enough to detect these minute quantities.[8]

Instrumentation for Radiotracer HPLC

A dedicated radio-HPLC system is essential for the safe and efficient purification of radiotracers. The key components include:

  • Pump: Delivers the mobile phase at a precise and constant flow rate. Gradient pumps, which can vary the composition of the mobile phase over time, are crucial for optimizing separations.

  • Injector: Introduces the crude radiotracer mixture onto the column. Automated injectors are preferred to minimize radiation exposure to personnel.

  • Column: The heart of the HPLC system, containing the stationary phase. The choice of column (analytical, semi-preparative, or preparative) depends on the amount of material to be purified.[9][10][11]

  • Detectors: A dual-detector setup is standard for radiotracer purification:

    • UV-Vis Detector: Detects non-radioactive impurities that absorb UV or visible light.[12][13] This provides information on chemical purity.

    • Radioactivity Detector: Specifically detects the radiolabeled product.[14][15] Common types include PIN diode detectors and scintillation detectors.[16] The signal from this detector is used to determine radiochemical purity and to trigger fraction collection.

  • Fraction Collector: Automatically collects the purified radiotracer as it elutes from the column.[17][18] Collection can be triggered by time or, more commonly, by the signal from the radioactivity detector.[19]

Diagram: Radiotracer HPLC Purification Workflow

HPLC_Workflow cluster_synthesis Radiosynthesis cluster_hplc HPLC System cluster_analysis Post-Purification Crude Crude Radiotracer Mixture Injector Injector Crude->Injector Loading Column HPLC Column (e.g., Semi-Prep C18) Injector->Column Injection Detectors Detectors (UV & Radioactivity) Column->Detectors Elution & Detection FC Fraction Collector Detectors->FC Triggered Collection Formulation Formulation FC->Formulation Purified Fraction QC Quality Control Formulation->QC Sampling Final Final Radiotracer Product QC->Final Release

Caption: A schematic overview of the radiotracer purification workflow using HPLC.

Method Development and Optimization: A Strategic Approach

Developing a robust HPLC purification method is a systematic process that involves the careful selection and optimization of several parameters.

Column Selection

The choice of column is a critical first step. Key parameters to consider are:

ParameterAnalytical ScaleSemi-Preparative ScalePreparative Scale
Internal Diameter (ID) 2.1 - 4.6 mm10 - 21.2 mm> 50 mm
Particle Size 1.7 - 5 µm5 - 10 µm≥ 10 µm
Loading Capacity µg - low mgmg - gg - kg
Typical Flow Rate 0.2 - 1.5 mL/min5 - 40 mL/min> 100 mL/min
Primary Goal Analysis & QCPurification of research quantitiesLarge-scale production

For most preclinical and early clinical radiotracer production, semi-preparative columns are the preferred choice, offering a good balance between loading capacity and resolution.[10][20]

Mobile Phase Selection

The mobile phase composition is a powerful tool for optimizing selectivity and resolution.[6][21][22]

  • Solvent Selection: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.[2]

  • Additives: Buffers (e.g., phosphate, acetate) are used to control pH and improve the peak shape of ionizable compounds. Ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can be added to improve the retention and separation of charged molecules.[2]

  • Isocratic vs. Gradient Elution:

    • Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for complex mixtures with a wide range of polarities.

    • Gradient elution (varying mobile phase composition) is generally preferred for separating complex mixtures as it can improve peak resolution and reduce run times.

Diagram: Decision Tree for HPLC Method Development

Method_Development Start Start: Crude Radiotracer Properties Determine Physicochemical Properties (Polarity, pKa, MW) Start->Properties Mode Select Separation Mode (RP, NP, IEX, SEC) Properties->Mode RP Reversed-Phase Mode->RP Hydrophobic Other Other Modes Mode->Other Other Column Select Column Chemistry & Dimensions (e.g., C18, 10x250 mm) RP->Column MobilePhase Initial Mobile Phase Conditions (e.g., ACN/H2O with 0.1% TFA) Column->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Optimize Optimize Flow Rate & Temperature Gradient->Optimize Resolution Adequate Resolution? Optimize->Resolution Yes Yes Resolution->Yes No No Resolution->No Final Final Method Yes->Final Refine Refine Gradient or Change Mobile Phase/Column No->Refine Refine->Gradient

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Quality Control and Analytical Standards for 1-Methyl-4-piperidyl acetate

Introduction 1-Methyl-4-piperidyl acetate is a tertiary amine and an ester derivative of 1-methyl-4-hydroxypiperidine. Molecules within this structural class are significant as intermediates in pharmaceutical synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-4-piperidyl acetate is a tertiary amine and an ester derivative of 1-methyl-4-hydroxypiperidine. Molecules within this structural class are significant as intermediates in pharmaceutical synthesis and as analogs for developing radioligands for medical imaging, such as positron emission tomography (PET). For instance, its close analog, N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), is used to measure acetylcholinesterase (AChE) activity in the brain, which is crucial for studying neurodegenerative diseases like Alzheimer's.[1][2] Given its potential use in regulated applications, establishing a rigorous quality control (QC) framework is not merely a procedural formality but a scientific necessity to ensure its identity, purity, and safety.

This guide provides a comprehensive suite of analytical methodologies designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the causality behind the selection of specific techniques and parameters, ensuring that each protocol functions as a self-validating system. Our approach integrates multiple orthogonal analytical techniques to build a complete quality profile of 1-Methyl-4-piperidyl acetate.

Overall Quality Control Workflow

A robust QC strategy for any active pharmaceutical ingredient (API) or intermediate involves a multi-tiered approach. The identity of the material must first be unequivocally confirmed before its purity and impurity profile can be accurately assessed. The following workflow provides a logical sequence for the comprehensive analysis of a new batch of 1-Methyl-4-piperidyl acetate.

QC_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification & Purity cluster_2 Phase 3: Final Disposition Sample Batch Sample Received NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Primary ID MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups GC_FID GC-FID Assay (% Purity) NMR->GC_FID MS->GC_FID FTIR->GC_FID Impurities Impurity Profiling (GC-MS) GC_FID->Impurities LOD_LOQ Residual Solvents (GC-HS) Impurities->LOD_LOQ Spec_Check Compare to Specifications LOD_LOQ->Spec_Check Release Batch Release Spec_Check->Release Pass Reject Reject / Investigate Spec_Check->Reject Fail

Caption: Integrated workflow for quality control of 1-Methyl-4-piperidyl acetate.

Identification and Structural Confirmation

The first and most critical step in quality control is to confirm that the material is, in fact, 1-Methyl-4-piperidyl acetate. This is achieved using a combination of spectroscopic techniques that provide orthogonal, or complementary, information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides a count of non-equivalent carbons. For 1-Methyl-4-piperidyl acetate, we expect distinct signals corresponding to the N-methyl group, the piperidine ring protons, the acetyl methyl group, and the methine proton at the C4 position. The combination of chemical shift, integration, and multiplicity creates a unique fingerprint of the molecule.[3]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for signal-to-noise).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing & Interpretation: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS. Compare the observed chemical shifts and coupling patterns to the expected structure. The spectrum for the related methyl acetate shows distinct peaks for methyl and methoxy protons.[4]

Mass Spectrometry (MS)

Expertise & Causality: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides a fragmentation pattern that serves as a molecular fingerprint. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular mass of the intact molecule.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Instrumentation: A standard GC-MS system.

  • GC Method:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). This column provides good separation for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Interpretation: Confirm the presence of the molecular ion (M⁺) at m/z 157. Analyze the fragmentation pattern and compare it to a reference spectrum or predicted fragmentation pathways. The identification is based on retention time and the mass spectrum.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For 1-Methyl-4-piperidyl acetate, the most characteristic absorption will be the strong carbonyl (C=O) stretch of the ester group, typically found around 1735 cm⁻¹. Other expected bands include C-H stretches (aliphatic) and C-O stretches. This method serves as a quick identity check, corroborating the structure determined by NMR and MS.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans.

    • Range: 4000 to 600 cm⁻¹.

  • Data Interpretation: Identify the strong ester carbonyl C=O stretching band (~1735 cm⁻¹). Identify C-O stretching bands (~1240 cm⁻¹) and aliphatic C-H stretching bands (~2800-3000 cm⁻¹). Compare the resulting spectrum to that of a known reference standard.

Purity Assessment by Gas Chromatography (GC-FID)

Expertise & Causality: For volatile and thermally stable compounds like 1-Methyl-4-piperidyl acetate, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the method of choice for purity determination. FID offers excellent sensitivity for organic compounds and a wide linear range. The principle of "area percent" assumes that all components of the mixture have a similar response factor in the detector, which is a reasonable starting point for purity analysis of a high-purity substance where impurities are structurally similar.

Trustworthiness through Self-Validation: The inclusion of a System Suitability Test (SST) is non-negotiable for a trustworthy protocol. SST ensures that the chromatographic system is performing adequately on the day of analysis before any samples are tested.

Protocol: Purity Assay by GC-FID

  • Reagents and Materials:

    • 1-Methyl-4-piperidyl acetate Reference Standard (well-characterized, purity >99.5%).

    • 1-Methyl-4-piperidyl acetate sample for testing.

    • Solvent: HPLC-grade or GC-grade Ethyl Acetate.

  • Standard and Sample Preparation:

    • Reference Standard Solution (SST Solution): Accurately prepare a solution of the reference standard in ethyl acetate at a concentration of approximately 1.0 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same manner as the reference standard.

  • Chromatographic Conditions:

    • System: Gas chromatograph with FID.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5).

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet: 250°C, Split ratio 50:1.

    • Oven Program: Initial 80°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C, hold for 5 min.

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL.

  • System Suitability Test (SST):

    • Inject the Reference Standard Solution five (5) consecutive times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0% . The tailing factor for the main peak should be between 0.8 and 1.5 .

  • Procedure:

    • Once SST criteria are met, inject the Test Sample Solution in duplicate.

  • Calculation and Data Analysis:

    • Integrate all peaks in the chromatogram, disregarding any peaks from the solvent front.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Report the average of the two injections.

GC_Analysis cluster_prep Preparation cluster_run Analysis cluster_data Data Processing Prep_Std Prepare Standard (~1 mg/mL) SST System Suitability Test (Inject Standard 5x) Prep_Std->SST Prep_Sample Prepare Sample (~1 mg/mL) Run_Samples Inject Samples (Duplicate) Prep_Sample->Run_Samples SST_Check Check SST Criteria (RSD ≤ 2.0%) SST->SST_Check SST_Check->Run_Samples Pass Fail Troubleshoot System SST_Check->Fail Fail Integrate Integrate Peaks Run_Samples->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for GC-FID purity analysis with integrated system suitability.

Summary of Analytical Specifications

A Certificate of Analysis (CoA) for 1-Methyl-4-piperidyl acetate should include a clear set of specifications. The following table provides a recommended framework based on the protocols described and typical industry standards for chemical intermediates.

TestMethodAcceptance Criteria
Appearance Visual InspectionColorless to pale yellow liquid or solid
Identification A ¹H NMR SpectroscopyThe spectrum conforms to the structure of 1-Methyl-4-piperidyl acetate.
Identification B Mass Spectrometry (GC-MS)Molecular ion and fragmentation pattern conform to the reference.
Identification C FTIR SpectroscopyThe spectrum exhibits characteristic absorption bands, including a strong ester carbonyl stretch (~1735 cm⁻¹).
Assay / Purity GC-FID (Area %)≥ 98.0%[6]
Related Substances GC-FIDIndividual Impurity: ≤ 0.5% Total Impurities: ≤ 2.0%

References

  • Shideman, F.E., et al. (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD), National Center for Biotechnology Information (US). Available at: [Link]

  • Albericio, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Hussein, H.J. (2015). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • LibreTexts, Chemistry (2020). 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • ResearchGate (2015). Figure 11: the 1 H NMR spectrum of methyl acetate shows two peaks. Available at: [Link]

  • Shideman, F.E., et al. (2006). 1-[11C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD), National Center for Biotechnology Information (US). Available at: [Link]

Sources

Method

Application Notes and Protocols for Determining the Radiochemical Purity of [11C]MP4A

Introduction: The Critical Role of Radiochemical Purity in PET Imaging [N-methyl-11C]piperidin-4-yl acetate ([11C]MP4A) is a key positron emission tomography (PET) tracer utilized for the in vivo quantification of acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Radiochemical Purity in PET Imaging

[N-methyl-11C]piperidin-4-yl acetate ([11C]MP4A) is a key positron emission tomography (PET) tracer utilized for the in vivo quantification of acetylcholinesterase (AChE) activity in the brain.[1] The integrity of clinical and preclinical data derived from [11C]MP4A PET studies is fundamentally dependent on the radiochemical purity of the tracer. Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form, in this case, [11C]MP4A.[2] The presence of radiochemical impurities can lead to altered biodistribution, non-specific binding, and inaccurate quantification of the target, thereby compromising the diagnostic value of the PET scan.

This document provides a comprehensive guide to the state-of-the-art chromatographic techniques for the routine quality control of [11C]MP4A, ensuring that the final radiopharmaceutical product meets the stringent requirements for human administration. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), the two most prevalent methods for this application.

Part 1: High-Performance Liquid Chromatography (HPLC) for [11C]MP4A Analysis

HPLC is the gold standard for determining the radiochemical purity of PET tracers due to its high resolution, sensitivity, and reproducibility.[2] For [11C]MP4A, a reverse-phase HPLC method is typically employed to separate the relatively lipophilic product from potential hydrophilic and more polar impurities.

Causality Behind Experimental Choices in HPLC Method Development

The selection of the HPLC column, mobile phase, and detectors is a critical process guided by the physicochemical properties of [11C]MP4A and its potential impurities.

  • Stationary Phase: A C18 column is the workhorse for reverse-phase chromatography of many PET radiopharmaceuticals.[3] Its nonpolar nature provides excellent retention for lipophilic compounds like [11C]MP4A, allowing for effective separation from more polar impurities.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is a common choice. The organic solvent modulates the retention of the analyte, while the buffer controls the pH and improves peak shape. The gradient or isocratic elution is optimized to achieve a balance between resolution and analysis time, which is critical for short-lived isotopes like Carbon-11.

  • Detectors: A dual-detector setup is essential. A radioactivity detector (e.g., a scintillation detector) quantifies the radioactive species, while a UV detector is used to identify the non-radioactive standard and assess chemical purity.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for the radiochemical purity analysis of [11C]MP4A using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample [11C]MP4A Final Product Dilution Dilute with Mobile Phase Sample->Dilution Spike Co-injection with [12C]MP4A Standard Dilution->Spike HPLC_System HPLC System (Pump, Injector, Column) Spike->HPLC_System Inject Detectors UV and Radioactivity Detectors HPLC_System->Detectors Chromatogram Generate Chromatograms (UV and Radioactivity) Detectors->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Radiochemical Purity (%) Integration->Calculation

Caption: Workflow for [11C]MP4A Radiochemical Purity by HPLC.

Detailed HPLC Protocol for [11C]MP4A

Objective: To determine the radiochemical purity of [11C]MP4A injection.

Materials:

  • HPLC system with a gradient pump, autosampler, and column oven

  • C18 reverse-phase column (e.g., XBridge C18, 5 µm, 4.6 x 150 mm)[3]

  • In-line UV detector (set at an appropriate wavelength for MP4A, e.g., 210 nm)

  • In-line radioactivity detector (e.g., NaI scintillation detector)

  • [11C]MP4A final product solution

  • Non-radioactive ('cold') MP4A reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Water for injection (WFI) or HPLC-grade water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

  • HPLC System Preparation:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 70:30) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a solution of the non-radioactive MP4A reference standard in the mobile phase.

    • Dilute a small aliquot of the [11C]MP4A final product with the mobile phase to an appropriate radioactivity concentration for the detector.

  • Analysis:

    • Inject the non-radioactive MP4A standard to determine its retention time (t_R).

    • Inject the diluted [11C]MP4A sample.

    • For identity confirmation, a co-injection of the [11C]MP4A sample with the non-radioactive standard can be performed.

  • Data Acquisition and Processing:

    • Acquire data from both the UV and radioactivity detectors simultaneously.

    • Integrate the peaks in the radioactivity chromatogram.

    • The retention time of the main radioactive peak should correspond to the retention time of the non-radioactive MP4A standard.

  • Calculation of Radiochemical Purity:

    • Radiochemical Purity (%) = (Area of the [11C]MP4A peak / Total area of all radioactive peaks) x 100

Acceptance Criteria:

ParameterSpecification
Radiochemical Purity≥ 95%[4]
Retention Time of [11C]MP4AMatches the retention time of the non-radioactive standard within an acceptable tolerance (e.g., ± 5%).

Part 2: Thin-Layer Chromatography (TLC) for [11C]MP4A Analysis

Rationale for TLC System Selection

The choice of the stationary and mobile phases in TLC is crucial for achieving good separation.

  • Stationary Phase: Silica gel plates are commonly used as the stationary phase for their ability to separate compounds based on polarity.

  • Mobile Phase: The mobile phase, a solvent or a mixture of solvents, is selected to ensure that the Rf (retention factor) values of [11C]MP4A and its potential impurities are sufficiently different for clear separation. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Experimental Workflow for TLC Analysis

The following diagram outlines the workflow for assessing the radiochemical purity of [11C]MP4A using TLC.

TLC_Workflow cluster_prep Sample Preparation & Spotting cluster_development Chromatogram Development cluster_analysis Analysis Sample [11C]MP4A Final Product Spotting Spot Sample on Baseline Sample->Spotting TLC_Plate Silica Gel TLC Plate TLC_Plate->Spotting Development Develop Chromatogram Developing_Chamber Developing Chamber with Mobile Phase Developing_Chamber->Development Drying Dry the TLC Plate Development->Drying Scanning Scan with Radio-TLC Scanner Drying->Scanning Rf_Calculation Calculate Rf Values Scanning->Rf_Calculation Purity_Calculation Calculate Radiochemical Purity (%) Rf_Calculation->Purity_Calculation

Caption: Workflow for [11C]MP4A Radiochemical Purity by TLC.

Detailed TLC Protocol for [11C]MP4A

Objective: To confirm the radiochemical identity and determine the radiochemical purity of [11C]MP4A injection.

Materials:

  • Silica gel TLC plates (e.g., ITLC-SG)

  • Developing tank

  • Radio-TLC scanner or a well-type counter with a system for cutting the TLC strip

  • [11C]MP4A final product solution

  • Mobile Phase: A suitable solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate). The exact ratio should be determined during method development to achieve optimal separation.

Procedure:

  • Preparation:

    • Pour the mobile phase into the developing tank and allow the atmosphere to saturate.

    • On a silica gel TLC plate, draw a faint pencil line about 1.5 cm from the bottom (the origin).

  • Spotting:

    • Using a capillary tube or a micropipette, carefully spot a small amount (1-2 µL) of the [11C]MP4A solution onto the center of the origin line.

  • Development:

    • Place the spotted TLC plate into the developing tank, ensuring the origin line is above the level of the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1-2 cm from the top edge.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Drying:

    • Allow the plate to air dry completely in a well-ventilated area or a fume hood.

  • Analysis:

    • Scan the dried plate using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.

    • Alternatively, cut the TLC strip into segments and measure the radioactivity of each segment in a well counter.

  • Calculation:

    • Determine the Rf value for each radioactive spot: Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front).

    • Calculate the radiochemical purity: Radiochemical Purity (%) = (Activity of the [11C]MP4A spot / Total activity on the TLC plate) x 100.

Acceptance Criteria:

ParameterSpecification
Radiochemical Purity≥ 95%[4]
Rf Value of [11C]MP4AShould fall within a pre-determined range established during method validation.

Part 3: Method Validation and System Suitability

Validation of the analytical methods is a regulatory requirement and essential for ensuring the reliability of the radiochemical purity results.[5] The validation process should demonstrate that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability:

Before each batch analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This may include:

  • Resolution: The separation between the [11C]MP4A peak and the closest eluting impurity peak.

  • Tailing factor: A measure of peak symmetry.

  • Repeatability: The precision of replicate injections of a standard solution.

Conclusion

The determination of radiochemical purity is a non-negotiable aspect of the quality control of [11C]MP4A. Both HPLC and TLC offer robust and reliable means to assess the purity of this important PET tracer. The choice of method will depend on the specific laboratory setting and regulatory requirements. Adherence to well-documented and validated protocols, as outlined in this guide, is paramount to ensuring the safety and efficacy of [11C]MP4A in clinical and research applications.

References

  • Snyder, S.E., Tluczek, L., Jewett, D.M., Nguyen, T.B., Kuhl, D.E., & Kilbourn, M.R. (1998). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity. Nuclear Medicine and Biology, 25(8), 751–754. [Link]

  • Zanzonico, P., & O'Donoghue, J. (2000). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Cancer Biotherapy & Radiopharmaceuticals, 15(4), 337-353.
  • International Atomic Energy Agency. (2008). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Radioisotopes and Radiopharmaceuticals Series No. 2. [Link]

  • Demir, I., et al. (2021). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Journal of Radioanalytical and Nuclear Chemistry, 327(1), 221-228. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Fonsati, E., et al. (2018). An alternative methodology for the determination of the radiochemical purity of 11C-methionine. EJNMMI Radiopharmacy and Chemistry, 3(1), 19. [Link]

  • Nabulsi, N., et al. (2021). Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP). Molecules, 26(11), 3169. [Link]

  • National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Rokka, J., et al. (2021). Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP). Molecules, 26(11), 3169. [Link]

  • Zyklotron AG. Radiopharmaceutical Production: QC Testing Radiochemical Identity and Purity. [Link]

  • Ullah, H., et al. (2019). Evaluation of radiochemical purities of routinely used radiopharmaceuticals: Three years' experience of a single institute. Iranian Journal of Nuclear Medicine, 27(1), 19-25.
  • Di Grigoli, G., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Molecules, 27(2), 543. [Link]

Sources

Application

Application Notes and Protocols for Three-Compartment Kinetic Analysis of [¹¹C]MP4A in PET Imaging

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a three-compartment model for the kinetic analysis of N-[¹¹C]methylpiperidin-4-yl acetat...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a three-compartment model for the kinetic analysis of N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) in Positron Emission Tomography (PET) imaging. The primary application of this methodology is the in vivo quantification of acetylcholinesterase (AChE) activity in the brain, a critical biomarker in neurodegenerative diseases such as Alzheimer's disease and in the development of AChE inhibitors.[1][2][3]

Introduction: The Significance of [¹¹C]MP4A and AChE Quantification

N-[¹¹C]methylpiperidin-4-yl acetate, or [¹¹C]MP4A, is a radiolabeled analog of acetylcholine developed to measure brain acetylcholinesterase (AChE) activity in vivo using PET.[1][3] This tracer is specifically designed to be hydrolyzed by AChE, leading to a hydrophilic metabolite that becomes irreversibly trapped within the brain tissue.[3] The rate of this hydrolysis, and consequently the rate of tracer trapping, is directly proportional to the enzymatic activity of AChE.

The quantitative measurement of AChE activity provides invaluable insights into the cholinergic system's integrity, which is known to be compromised in various neurological disorders.[4] Furthermore, this technique is instrumental in the development of new therapeutic agents targeting AChE, allowing for the assessment of target engagement and dose-occupancy relationships.[5][6]

The Three-Compartment Model: A Mechanistic Framework

The kinetic behavior of [¹¹C]MP4A in the brain is best described by a three-compartment model. This model provides a mathematical framework to understand the dynamic processes of tracer delivery, binding, and metabolism.[7][8]

The three compartments represent distinct physiological states of the tracer:

  • C_p (Plasma Compartment): Represents the concentration of the unmetabolized radiotracer in the arterial plasma, serving as the input function.

  • C_f (Free Compartment): Represents the concentration of the free, unmetabolized [¹¹C]MP4A in the brain tissue.

  • C_m (Metabolized Compartment): Represents the concentration of the hydrophilic metabolite of [¹¹C]MP4A that is trapped in the brain tissue after hydrolysis by AChE.

The exchange of the tracer between these compartments is governed by first-order rate constants:

  • K₁ (ml/cm³/min): The rate of transport of [¹¹C]MP4A from the plasma into the free compartment in the brain tissue.

  • k₂ (min⁻¹): The rate of transport of [¹¹C]MP4A from the free compartment back into the plasma.

  • k₃ (min⁻¹): The rate of hydrolysis of [¹¹C]MP4A by AChE, leading to its trapping in the metabolized compartment. This is the primary parameter of interest as it reflects AChE activity.

Below is a graphical representation of the three-compartment model for [¹¹C]MP4A.

Three_Compartment_Model cluster_blood Blood cluster_tissue Brain Tissue Cp Plasma (Cp) Cf Free (Cf) Cp->Cf K1 Cf->Cp k2 Cm Metabolized (Cm) Cf->Cm k3 (AChE activity)

Caption: Three-compartment model for [¹¹C]MP4A kinetics.

Experimental Protocol: From Subject Preparation to Data Acquisition

A meticulously executed experimental protocol is paramount for the acquisition of high-quality data amenable to kinetic modeling.

Subject Preparation
  • Informed Consent: Ensure all procedures are approved by the relevant ethics committee and that written informed consent is obtained from all subjects.[9]

  • Fasting: Subjects should fast for at least 4 hours prior to the scan to minimize potential metabolic variability.

  • Cannulation: For the gold-standard analysis, insert catheters into a radial artery for blood sampling and a peripheral vein for radiotracer injection.[10]

Radiotracer Administration
  • Administer a bolus injection of [¹¹C]MP4A. The exact dosage should be determined based on institutional guidelines and scanner specifications, typically in the range of 370-740 MBq.

PET Scan Acquisition
  • Positioning: Position the subject comfortably in the PET scanner with their head immobilized to prevent motion artifacts.

  • Dynamic Scan: Initiate a dynamic PET scan of the brain simultaneously with the [¹¹C]MP4A injection. The total scan duration is typically 60-90 minutes.[11]

  • Framing Scheme: A typical dynamic framing scheme consists of a series of scans with increasing duration to capture the rapid initial kinetics and the slower subsequent changes. For example:

    • 6 x 10 seconds

    • 3 x 20 seconds

    • 4 x 30 seconds

    • 5 x 60 seconds

    • 5 x 120 seconds

    • 5 x 300 seconds

Arterial Blood Sampling and Analysis

The arterial input function (AIF) is a critical component of the three-compartment model, representing the delivery of the tracer to the tissue.[10][12]

  • Automated Sampling: Use an automated blood sampling system to continuously measure whole-blood radioactivity for the initial, rapidly changing phase of the scan (e.g., the first 15 minutes).

  • Manual Sampling: Collect manual arterial blood samples at progressively longer intervals throughout the scan (e.g., at 2, 5, 10, 20, 30, 45, and 60 minutes).

  • Metabolite Analysis: For each manual sample, perform the following steps:

    • Centrifuge the sample to separate plasma.

    • Measure the radioactivity in whole blood and plasma to determine the plasma-to-whole-blood ratio.

    • Perform radio-HPLC analysis on the plasma to determine the fraction of radioactivity corresponding to the unmetabolized [¹¹C]MP4A.[13]

Data Analysis Protocol: Unveiling the Kinetics

The acquired PET data and arterial blood measurements are processed and analyzed to estimate the kinetic parameters of the three-compartment model.

Image Reconstruction and Processing
  • Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and random coincidences.[14]

  • Motion Correction: If necessary, perform frame-by-frame motion correction.

  • Co-registration: Co-register the PET images to a corresponding anatomical MRI scan of the subject to facilitate accurate delineation of regions of interest (ROIs).

Generation of the Arterial Input Function (AIF)
  • Combine Data: Combine the data from the automated and manual blood samples to generate a continuous whole-blood time-activity curve (TAC).

  • Plasma Conversion: Convert the whole-blood TAC to a plasma TAC using the measured plasma-to-whole-blood ratios.

  • Metabolite Correction: Correct the plasma TAC for metabolism by multiplying it by the fraction of unmetabolized [¹¹C]MP4A at each time point. This final curve represents the AIF.[15]

Kinetic Modeling
  • ROI Definition: Define ROIs on the co-registered MRI, corresponding to various brain regions (e.g., frontal cortex, temporal cortex, parietal cortex, hippocampus, and cerebellum).

  • Tissue TACs: Generate tissue TACs by averaging the radioactivity concentration within each ROI for each time frame.

  • Model Fitting: For each ROI, fit the tissue TAC and the AIF to the three-compartment model using a non-linear least-squares fitting algorithm. This will yield estimates for K₁, k₂, and the parameter of interest, k₃.

The following table summarizes the key parameters derived from the kinetic analysis:

ParameterDescriptionUnitsSignificance
K₁ Influx rate constantml/cm³/minReflects blood flow and tracer transport across the blood-brain barrier.
k₂ Efflux rate constantmin⁻¹Represents the rate of tracer returning from the tissue to the plasma.
k₃ Hydrolysis rate constantmin⁻¹Primary index of AChE activity.

Alternative Methodologies: Simplified Approaches

While the three-compartment model with an AIF is the gold standard, its invasive nature can be a limitation.[2] Several simplified methods have been developed to estimate AChE activity without arterial blood sampling.

Reference Tissue Models

Reference tissue models utilize a brain region devoid of specific binding as a surrogate for the AIF.[16][17][18] For [¹¹C]MP4A, a region with very high AChE activity, such as the cerebellum or striatum, can act as a biological integrator of the plasma input function.[3] These models can provide reliable estimates of k₃, especially in regions with low to moderate AChE activity.[3]

Shape Analysis

Shape analysis is another technique that circumvents the need for blood sampling by directly estimating k₃ from the shape of the tissue time-activity curve.[2] This method has shown a strong correlation with the standard compartment analysis, particularly in neocortical regions.[2]

The workflow for data analysis can be visualized as follows:

Data_Analysis_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_Modeling Kinetic Modeling PET Dynamic PET Scan Recon Image Reconstruction & Processing PET->Recon Blood Arterial Blood Sampling AIF AIF Generation Blood->AIF TissueTAC Tissue TAC Generation Recon->TissueTAC ModelFit Three-Compartment Model Fitting AIF->ModelFit TissueTAC->ModelFit Params Estimation of K1, k2, k3 ModelFit->Params

Caption: Workflow for [¹¹C]MP4A kinetic analysis.

Conclusion and Best Practices

The three-compartment model provides a robust and mechanistically sound framework for the quantitative analysis of [¹¹C]MP4A PET data to measure AChE activity. The choice between the gold-standard arterial input method and simplified approaches will depend on the specific research question, available resources, and the subject population.

Key recommendations for ensuring data integrity and reproducibility include:

  • Standardized Protocols: Adhere strictly to standardized protocols for subject preparation, data acquisition, and analysis.

  • Quality Control: Implement rigorous quality control measures for radiotracer synthesis, PET scanner performance, and blood sample analysis.

  • Model Validation: When using simplified models, it is advisable to validate them against the standard arterial input method in a subset of subjects.

  • Accurate AIF: The accuracy of the AIF is crucial for reliable kinetic modeling. Meticulous attention to blood sampling and metabolite analysis is essential.

By following these guidelines, researchers can confidently employ [¹¹C]MP4A PET and three-compartment kinetic modeling to advance our understanding of the cholinergic system in health and disease.

References

  • K. Shinotoh, H., et al. (2004). A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A: comparison with [123I]IMP SPECT. Annals of Nuclear Medicine, 18(5), 421-428. [Link]

  • Pmod Technologies GmbH. (2021). Gold-standard two-tissue-compartment PET kinetic modeling with an arterial input function. YouTube. [Link]

  • Turku PET Centre. (2005). Reference region input compartmental models. TPC. [Link]

  • Irie, T., et al. (2002). Positron emission tomographic measurement of brain acetylcholinesterase activity using N-[(11)C]methylpiperidin-4-yl acetate without arterial blood sampling: methodology of shape analysis and its diagnostic power for Alzheimer's disease. Journal of Cerebral Blood Flow & Metabolism, 22(9), 1087-1098. [Link]

  • Khan, I., et al. (2021). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. Current Pharmaceutical Design, 27(1), 124-131. [Link]

  • Napieczynska, H., et al. (2018). Impact of the Arterial Input Function Recording Method on Kinetic Parameters in Small-Animal PET. Journal of Nuclear Medicine, 59(8), 1308-1314. [Link]

  • Irie, T., et al. (2000). Kinetic Analysis of [(11)C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling. Journal of Cerebral Blood Flow & Metabolism, 20(3), 575-586. [Link]

  • Charles River Laboratories. (n.d.). Dynamic PET Imaging with Arterial Input Function of Lipopolysaccharide Induced Neuroinflammation in Rat. Charles River. [Link]

  • Kropholler, M. A., et al. (2007). Evaluation of reference tissue models for the analysis of -PK11195 studies. Journal of Cerebral Blood Flow & Metabolism, 27(11), 1845-1856. [Link]

  • Buck, A., et al. (1991). Validation of a model for [1-11C]acetate as a tracer of cardiac oxidative metabolism. The American Journal of Physiology, 260(1 Pt 2), H130-H142. [Link]

  • Koeppe, R. A., et al. (1999). Kinetic modeling of N-[11C]methylpiperidin-4-yl propionate: alternatives for analysis of an irreversible positron emission tomography trace for measurement of acetylcholinesterase activity in human brain. Journal of Cerebral Blood Flow & Metabolism, 19(10), 1133-1147. [Link]

  • Li, X., et al. (2021). Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate. Journal of Medicinal Chemistry, 64(5), 2639-2655. [Link]

  • Belluti, F., et al. (2020). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Molecules, 25(17), 3959. [Link]

  • FutureLearn. (n.d.). The three compartment model. FutureLearn. [Link]

  • Sritara, C., et al. (2018). Effective Radiation Dose of 11C-Choline and 18F-FDG in Patients undergoing PET/CT. Journal of the Medical Association of Thailand, 101(1), 108-114. [Link]

  • Normandin, M. D., et al. (2015). A regularized full reference tissue model for PET neuroreceptor mapping. NeuroImage, 108, 11-20. [Link]

  • Matsuhashi, N., et al. (2019). A Three-Compartment Pharmacokinetic Model to Predict the Interstitial Concentration of Talaporfin Sodium in the Myocardium for Photodynamic Therapy. International Journal of Molecular Sciences, 20(1), 1. [Link]

  • van der Plas, M. I., et al. (2021). A retrospective analysis of the diagnostic performance of 11C-choline PET/CT for detection of hyperfunctioning parathyroid glands after prior negative or discordant imaging in primary hyperparathyroidism. European Journal of Nuclear Medicine and Molecular Imaging, 48(7), 2207-2215. [Link]

  • Anaestheasier. (2023). Three compartment model. YouTube. [Link]

  • Tu, Z., et al. (2016). Kinetics modeling and occupancy studies of a novel C-11 PET tracer for VAChT in nonhuman primates. Nuclear Medicine and Biology, 43(3), 193-200. [Link]

  • Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. NeuroImage, 4(3 Pt 1), 153-158. [Link]

  • Law, I., et al. (2019). Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. European Journal of Nuclear Medicine and Molecular Imaging, 46(3), 654-668. [Link]

  • Koeppe, R. A., et al. (2001). Evaluation of simplified kinetic analyses for measurement of brain acetylcholinesterase activity using N-[11C]Methylpiperidin-4-yl propionate and positron emission tomography. Journal of Cerebral Blood Flow & Metabolism, 21(12), 1430-1443. [Link]

  • Hansen, H. D., et al. (2022). Kinetic models for PET displacement studies. ResearchGate. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Radiochemical Yield in [¹¹C]1-Methyl-4-piperidyl Acetate Synthesis

Welcome to the technical support center for the synthesis of [¹¹C]1-Methyl-4-piperidyl acetate ([¹¹C]MP4A). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [¹¹C]1-Methyl-4-piperidyl acetate ([¹¹C]MP4A). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this radiosynthesis and consistently achieve high radiochemical yields and purity. The short 20.4-minute half-life of carbon-11 necessitates rapid and efficient synthesis and purification protocols.[1][2]

Understanding the Core Synthesis

The synthesis of [¹¹C]MP4A is a critical process for researchers utilizing Positron Emission Tomography (PET) to study the activity of acetylcholinesterase (AChE) in the brain. [¹¹C]MP4A acts as a substrate for AChE and, upon hydrolysis, the resulting hydrophilic metabolite, [¹¹C]1-methyl-4-piperidinol ([¹¹C]MP4OH), is trapped in the brain, allowing for in vivo measurement of enzyme activity.[3] The most common synthetic route involves the N-methylation of the precursor, piperidin-4-yl acetate, using a ¹¹C-methylating agent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of [¹¹C]MP4A, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Radiochemical Yield (<20%)

A low radiochemical yield is one of the most common and frustrating challenges in [¹¹C]MP4A synthesis. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Suboptimal Precursor Quality: The purity and stability of the piperidin-4-yl acetate precursor are paramount.

    • Explanation: Impurities in the precursor can compete with it for the [¹¹C]methylating agent, leading to the formation of undesired radiolabeled byproducts. The precursor can also degrade over time, especially if not stored properly.

    • Solution:

      • Verify Precursor Purity: Use a fresh batch of precursor or re-purify existing stock using appropriate techniques. Purity should be >98%.

      • Proper Storage: Store the precursor under inert gas (argon or nitrogen) at low temperatures to prevent degradation.

  • Inefficient [¹¹C]Methylating Agent Trapping: The efficiency of trapping the gaseous [¹¹C]methyl iodide or [¹¹C]methyl triflate in the reaction mixture can significantly impact the yield.

    • Explanation: If the methylating agent passes through the reaction vessel without sufficient interaction with the precursor, the radiolabeling reaction will be incomplete.

    • Solution:

      • Optimize Gas Flow Rate: A slower flow rate of the inert gas carrying the methylating agent can increase trapping efficiency.

      • Reaction Vessel Design: Ensure the reaction vessel design maximizes the surface area of contact between the gas and the liquid phase.

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Explanation: The N-methylation reaction has an optimal temperature range. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to degradation of the precursor or product. The choice of solvent also influences the solubility of the precursor and the reactivity of the methylating agent.

    • Solution:

      • Temperature Optimization: While room temperature can be effective, gently heating the reaction mixture to 40-60°C may improve the reaction kinetics.[4]

      • Solvent Selection: While various solvents have been used, N,N-dimethylformamide (DMF) is a common choice.[5] However, due to its high boiling point and potential for residual solvent issues, consider exploring other options like acetone or dimethyl sulfoxide (DMSO).[3][6]

Issue 2: Poor Radiochemical Purity

Even with a good initial yield, low radiochemical purity can render the final product unusable for in vivo studies.

Possible Causes & Solutions:

  • Incomplete Reaction: A significant amount of unreacted [¹¹C]methylating agent or radiolabeled byproducts may be present.

    • Explanation: Insufficient reaction time or suboptimal conditions can lead to an incomplete conversion of the precursor.

    • Solution:

      • Increase Reaction Time: Extend the reaction time in small increments (e.g., 2-3 minutes) to see if purity improves.

      • Optimize Precursor Concentration: Ensure an adequate concentration of the precursor is present to react with the [¹¹C]methylating agent.

  • Ineffective Purification: The purification method may not be adequately separating the desired product from impurities.

    • Explanation: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiolabeled compounds due to its high resolution.[7][8] Solid-Phase Extraction (SPE) can be faster but may not provide sufficient separation for all impurities.[8]

    • Solution:

      • Optimize HPLC Method: Adjust the mobile phase composition, flow rate, and column type to achieve better separation. A C18 column is commonly used.[4]

      • Consider SPE for Pre-purification: Use an SPE cartridge to remove bulk impurities before HPLC purification to improve the final purity.

Issue 3: Inconsistent Radiochemical Yields

Variability between synthesis runs is a common problem that can hinder the reliable production of [¹¹C]MP4A.

Possible Causes & Solutions:

  • Variability in [¹¹C]CO₂ Production: The initial production of [¹¹C]CO₂ from the cyclotron can fluctuate.

    • Explanation: Changes in cyclotron parameters can affect the amount and quality of the starting radionuclide.

    • Solution:

      • Standardize Cyclotron Parameters: Work with the cyclotron team to ensure consistent and optimized parameters for [¹¹C]CO₂ production.[6]

  • Manual Synthesis Variations: Manual execution of the synthesis can introduce variability.

    • Explanation: Slight differences in timing, reagent addition, and temperature control can lead to inconsistent results.

    • Solution:

      • Automated Synthesis Module: If available, utilize a fully automated synthesis module to ensure reproducibility.[3]

      • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all manual steps.

Frequently Asked Questions (FAQs)

Q1: What is the best [¹¹C]methylating agent to use: [¹¹C]methyl iodide or [¹¹C]methyl triflate?

Both [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are commonly used and effective. [¹¹C]methyl triflate is generally more reactive than [¹¹C]methyl iodide, which can lead to shorter reaction times and potentially higher yields.[5] However, its higher reactivity can also lead to the formation of more byproducts if the reaction is not carefully controlled. The choice often depends on the specific setup and precursor.

Q2: How can I reduce the amount of residual solvent, particularly DMF, in the final product?

Residual solvents are a significant concern for injectable radiopharmaceuticals.[6]

  • Solid-Phase Synthesis: One of the most effective ways to eliminate DMF is to perform the reaction on a solid support, such as a C18 Sep-Pak cartridge.[1][6] The precursor is loaded onto the cartridge, and the gaseous [¹¹C]methylating agent is passed through it. The product is then eluted with a more biocompatible solvent.

  • Optimized HPLC Purification: During HPLC purification, ensure that the collection window for the product is narrow to minimize the collection of the solvent front.

  • Post-Purification Evaporation: After collection from the HPLC, the solvent can be removed by evaporation under a stream of inert gas, followed by reconstitution in a pharmaceutically acceptable solvent like saline.

Q3: What are the critical quality control tests for [¹¹C]MP4A?

Before administration, every batch of [¹¹C]MP4A must undergo rigorous quality control testing.

Parameter Method Specification
Radiochemical Purity HPLC> 95%
Chemical Purity HPLC (with UV detector)Ensure no significant chemical impurities
Radionuclidic Identity Half-life measurement20.4 ± 0.5 minutes
Residual Solvents Gas Chromatography (GC)Within pharmacopeia limits
pH pH meter or strip4.5 - 7.5
Sterility & Endotoxins Standard methodsSterile and pyrogen-free

Q4: Can I use a microwave reactor to speed up the synthesis?

Microwave-assisted synthesis can be a powerful tool to accelerate radiolabeling reactions. The focused heating can significantly reduce reaction times. However, careful optimization is required to avoid degradation of the precursor and product.

Experimental Protocols & Visualizations

Workflow for [¹¹C]MP4A Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of [¹¹C]MP4A.

MP4A_Synthesis_Workflow cluster_0 [11C]CO2 Production & Trapping cluster_1 [11C]Methylating Agent Synthesis cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation Cyclotron Cyclotron ([11N(p,α)11C]) CO2_Trapping [11C]CO2 Trapping Cyclotron->CO2_Trapping Methyl_Iodide_Synth [11C]CH3I Synthesis CO2_Trapping->Methyl_Iodide_Synth Gas Phase Methyl_Triflate_Synth [11C]CH3OTf Synthesis CO2_Trapping->Methyl_Triflate_Synth Gas Phase Reaction N-methylation of Piperidin-4-yl Acetate Methyl_Iodide_Synth->Reaction Methyl_Triflate_Synth->Reaction HPLC_Purification HPLC Purification Reaction->HPLC_Purification Formulation Formulation in Saline HPLC_Purification->Formulation QC Quality Control Formulation->QC

Caption: General workflow for [¹¹C]MP4A synthesis.

Detailed Protocol: Solid-Phase [¹¹C]Methylation

This protocol offers a method to minimize residual solvents and potentially shorten the synthesis time.

  • Precursor Loading: Dissolve piperidin-4-yl acetate (2-3 mg) in a minimal amount of a suitable solvent (e.g., acetone). Load this solution onto a C18 Sep-Pak cartridge and gently dry it with a stream of nitrogen or argon gas.

  • [¹¹C]Methylating Agent Delivery: Pass the gaseous [¹¹C]methyl triflate through the pre-loaded C18 cartridge.

  • Reaction: Allow the trapped [¹¹C]methyl triflate to react with the precursor on the cartridge for 3-5 minutes at room temperature or with gentle heating (e.g., 65°C).[1]

  • Elution of Product: Elute the cartridge with a small volume of a suitable solvent for HPLC injection (e.g., acetonitrile/water mixture).

  • HPLC Purification: Inject the eluted product onto a semi-preparative HPLC system for purification.

  • Formulation: Collect the purified [¹¹C]MP4A fraction, remove the HPLC solvent under a stream of nitrogen, and reformulate in sterile saline for injection.

References

  • National Center for Biotechnology Information. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • PubMed Central. Two decades of [11C]PiB synthesis, 2003-2023: a review. Available from: [Link]

  • PubMed Central. Optimisation of [11C]-choline synthesis. Available from: [Link]

  • PubMed. Synthesis of 1-[11C]methylpiperidin-4-yl Propionate ([11C]PMP) for in Vivo Measurements of Acetylcholinesterase Activity. Available from: [Link]

  • PubMed. State of art in 11C labelled radiotracers synthesis. Available from: [Link]

  • PubMed. Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Available from: [Link]

  • Journal of Visualized Experiments. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Available from: [Link]

  • Moravek. The Importance of Purification for Radiolabeled Compounds. Available from: [Link]

  • ResearchGate. Optimisation of [11C]-choline synthesis. Available from: [Link]

  • PubMed. Synthesis and Preliminary Evaluation of 11C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4. Available from: [Link]

  • PubMed Central. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubMed Central. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Available from: [Link]

  • Semantic Scholar. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Available from: [Link]

  • Fiveable. Radiochemical separation and purification methods | Radiochemistry Class Notes. Available from: [Link]

  • PubMed. Late Imaging with [1-(11)C]Acetate Improves Detection of Tumor Fatty Acid Synthesis with PET. Available from: [Link]

  • PubMed Central. Strategies for the Production of [11C]LY2795050 for Clinical Use. Available from: [Link]

  • CERN Indico. Analytical control and purification of radiopharmaceuticals. Available from: [Link]

  • Royal Society of Chemistry. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Available from: [Link]

  • Taylor & Francis Online. Optimizing methodologies for PCR-based DNA methylation analysis. Available from: [Link]

  • ACS Publications. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Available from: [Link]

  • International Atomic Energy Agency. Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of [11C]Methyl Triflate Labeling

Welcome to the technical support center for [11C]methyl triflate labeling. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the critical parameters...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [11C]methyl triflate labeling. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the critical parameters governing your radiolabeling experiments. This resource addresses common challenges and offers field-tested solutions to help you optimize your reaction conditions, enhance radiochemical yields, and ensure the reproducibility of your results.

Foundational Principles of [11C]Methylation

Before diving into troubleshooting, it's crucial to understand the fundamentals of the process.

FAQ 1: What is [11C]methyl triflate and why is it a preferred methylating agent?

[11C]methyl triflate ([11C]CH3OTf) is a highly reactive S-adenosyl-L-methionine (SAM) analogue used to introduce a radioactive carbon-11 isotope ([11C]) onto a precursor molecule.[1] This process is a cornerstone of positron emission tomography (PET) tracer synthesis. The short 20.4-minute half-life of carbon-11 demands rapid and efficient chemical reactions.[2]

[11C]methyl triflate is often preferred over its counterpart, [11C]methyl iodide ([11C]CH3I), for several key reasons:

  • Enhanced Reactivity: The triflate group (CF3SO3-) is an excellent leaving group, making [11C]methyl triflate a much more powerful electrophile than [11C]methyl iodide.[3][4] This heightened reactivity allows for the methylation of even weakly nucleophilic sites, such as amides, arylamines, and phenols, which react sluggishly with [11C]methyl iodide.[4][5]

  • Milder Reaction Conditions: Due to its high reactivity, reactions with [11C]methyl triflate can often be conducted at lower temperatures and with shorter reaction times.[6] This is particularly advantageous for thermally sensitive precursor molecules that might degrade under the harsher conditions required for [11C]methyl iodide.[3]

  • Improved Volatility Profile: [11C]methyl triflate is less volatile than [11C]methyl iodide, which facilitates its efficient trapping in the reaction vessel and minimizes losses.[3]

The synthesis of [11C]methyl triflate is typically a two-step process, starting from cyclotron-produced [11C]CO2. The first step is the conversion of [11C]CO2 to [11C]CH3I, followed by an "on-the-fly" conversion to [11C]CH3OTf by passing the [11C]CH3I through a heated column containing a silver triflate precursor.[3][6]

Workflow: From [11C]CO2 to Labeled Product

The overall process can be visualized as a multi-step workflow. Each stage presents potential points for optimization and troubleshooting.

G cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis (Gas Phase) cluster_2 [11C]CH3OTf Conversion cluster_3 Labeling Reaction cluster_4 Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) CO2_Trap [11C]CO2 Trapping Cyclotron->CO2_Trap Target Gas Reduction Reduction ([11C]CH4) CO2_Trap->Reduction Iodination Iodination ([11C]CH3I) Reduction->Iodination Triflate_Column Silver Triflate Column (e.g., AgOTf/Carbon) ~180-200°C Iodination->Triflate_Column [11C]CH3I (gas) Reaction_Vessel Reaction Vessel (Precursor + Base + Solvent) Triflate_Column->Reaction_Vessel [11C]CH3OTf (gas) HPLC HPLC Purification Reaction_Vessel->HPLC Crude Product SPE Solid-Phase Extraction (Reformulation) HPLC->SPE Final_Product Final Radiotracer SPE->Final_Product

Caption: General workflow for the production of a [11C]-labeled PET tracer using [11C]methyl triflate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Question 1: My radiochemical yield (RCY) is consistently low. What are the potential causes and how can I fix this?

Low RCY is one of the most common frustrations in radiolabeling. The cause is often multifactorial. Let's break down the likely culprits.

A) Sub-optimal Reaction Temperature

The "Why": Every chemical reaction has an optimal temperature range. For [11C]methylation, this is a balance. The temperature must be high enough to overcome the activation energy but not so high that it causes degradation of the precursor or the final product. While [11C]methyl triflate allows for lower temperatures than [11C]methyl iodide, finding the "sweet spot" is critical.[6] Forcing conditions with excessive heat can lead to the formation of side-products.[3]

Troubleshooting Steps:

  • Literature Review: Check established protocols for your specific precursor or a similar chemical scaffold.

  • Systematic Optimization: Perform a series of reactions varying the temperature in 10-20°C increments (e.g., 80°C, 100°C, 120°C) while keeping all other parameters constant.

  • Monitor for Degradation: Analyze the crude reaction mixture by radio-HPLC. Look for new, unidentified radioactive peaks at higher temperatures, which may indicate degradation products.

B) Inappropriate Solvent Selection

The "Why": The solvent does more than just dissolve the reactants; it influences the reactivity of both the nucleophile (your precursor) and the electrophile ([11C]methyl triflate). Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used. However, the choice is critical. For instance, less polar solvents like THF or ethyl acetate have been shown to improve regioselectivity in certain reactions, preventing the formation of undesired isomers.[6] Some solvents can even participate in side reactions; for example, DMSO can be methylated by [11C]CH3I, which could potentially reduce the specific activity of the desired product.[7]

Troubleshooting Steps:

  • Assess Solubility: Ensure your precursor and base are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Test Alternative Solvents: If yields are low or side products are observed, consider switching solvents. A comparison between DMF, DMSO, and acetonitrile is a good starting point. For specific selectivity issues, explore less polar options like THF.[6]

  • Ensure Anhydrous Conditions: [11C]methyl triflate is extremely sensitive to water. Moisture will rapidly hydrolyze it to [11C]methanol and triflic acid, halting your reaction.[1] Always use freshly distilled or anhydrous grade solvents.

SolventPolarity (Dielectric Constant)Common Use CasePotential Issues
DMF 36.7General purpose, good solubilizing power.Can promote side reactions with some precursors.[2]
DMSO 46.7High boiling point, good for difficult reactions.Can be methylated itself, potential for side products.[7]
Acetonitrile 37.5Lower boiling point, easier to remove.May not be a strong enough solvent for all precursors.
THF 7.6Less polar, can improve regioselectivity.[6]Lower boiling point, may require sealed vessel.
C) Incorrect Choice or Amount of Base

The "Why": For most N-, O-, and S-methylations, a base is required to deprotonate the precursor, making it a more potent nucleophile. The strength of the base must be matched to the acidity of the proton being removed. A base that is too weak will result in incomplete deprotonation and a slow, inefficient reaction. A base that is too strong can lead to side reactions or degradation of the precursor.[2] Insoluble inorganic bases like K2CO3, Li2O, or Li3N are often used to simplify purification and prevent unwanted side reactions.[2][8]

Troubleshooting Steps:

  • Evaluate pKa: Compare the pKa of your precursor's acidic proton to the pKa of the conjugate acid of your chosen base. The base should be strong enough to effectively deprotonate the precursor.

  • Test Different Bases: If using a common base like K2CO3 yields poor results, consider alternatives. For weakly acidic precursors like arylamines, stronger, non-nucleophilic bases might be necessary.[2][5]

  • Optimize Molar Ratio: The amount of precursor is typically in large excess compared to the [11C]methyl triflate.[5] Ensure you are using an adequate amount of base to deprotonate a sufficient fraction of the precursor molecules.

Caption: Troubleshooting workflow for selecting the appropriate base in a [11C]methylation reaction.

Question 2: I'm observing poor radiochemical purity or the formation of multiple radioactive products. What should I investigate?

This issue points towards a lack of selectivity in your reaction.

The "Why": If your precursor molecule has multiple potential nucleophilic sites (e.g., two different nitrogen atoms in a ring system, or both a phenol and an amine), [11C]methyl triflate might react at more than one site, leading to a mixture of constitutional isomers.[6] As mentioned previously, solvent choice can play a major role in directing the methylation to the desired site.[6]

Troubleshooting Steps:

  • Analyze Isomeric Ratio: Use a validated radio-HPLC or radio-TLC method to quantify the ratio of your desired product to the undesired isomers.[6]

  • Modify the Solvent: This is often the most effective strategy. As demonstrated in the synthesis of [11C]7m6BP, switching from polar aprotic solvents (like acetone or DMF) to less polar solvents (like THF or ethyl acetate) can significantly improve the selectivity for the desired N7-isomer over the N9-isomer.[6]

  • Adjust the Temperature: Lowering the reaction temperature can sometimes increase selectivity, favoring the kinetically controlled product over the thermodynamically controlled one.

  • Use of Protecting Groups: If solvent and temperature optimization fail, a more classic organic chemistry approach may be needed. Protect the more reactive, undesired site with a chemical protecting group before the radiolabeling step, and then deprotect it afterward. This adds complexity and time, which is a significant drawback for [11C] chemistry, but can be a robust solution.

Question 3: How do I improve the specific activity of my final product?

The "Why": Specific activity (SA) refers to the ratio of radioactivity to the total mass of the compound (radioactive and non-radioactive). High SA is critical for PET tracers to avoid pharmacological effects from the injected mass dose. The primary cause of low SA is contamination with stable carbon-12 ([12C]). This contamination can be introduced at various stages, most notably from atmospheric CO2 during the synthesis of [11C]methyl iodide.[9]

Troubleshooting Steps:

  • Optimize [11C]CO2 Production and Handling: The introduction of gas-phase methodologies for [11C]CH3I synthesis has greatly enhanced specific activity by eliminating reagents like LiAlH4, which are easily contaminated by atmospheric [12C]CO2.[4][9] Ensure your gas target performance is optimal and that all transfer lines are leak-tight.

  • Use High-Purity Reagents: Ensure all reagents, especially the precursor, are of the highest purity and free from any non-radioactive methyl-containing impurities.

  • Clean Reaction Vessels Thoroughly: Any residual organic material in the reaction vessel or synthesis module can be a source of [12C]. Implement a rigorous cleaning and drying protocol between runs.

  • Minimize Synthesis Time: While not directly impacting the [12C] contamination, reducing the overall synthesis time from the end of bombardment (EOB) to the final product maximizes the amount of [11C] remaining, thus improving the final SA value.[5]

Experimental Protocol Example: General [11C]Methylation

This protocol provides a general framework. Specific quantities, temperatures, and times must be optimized for each unique precursor.

1. Preparation:

  • Dry the reaction vessel under vacuum or with a stream of inert gas (N2 or Ar) while heating.
  • Prepare a solution of the precursor (typically 1-2 mg) and the chosen base in 300-500 µL of anhydrous solvent in the reaction vessel.

2. Synthesis of [11C]Methyl Triflate:

  • Produce [11C]CO2 via the 14N(p,α)11C reaction in a gas target.
  • Trap the [11C]CO2 and convert it to [11C]CH3I using an automated gas-phase synthesis module.[9]
  • Pass the gaseous [11C]CH3I through a heated column (180-200°C) containing silver triflate (AgOTf) immobilized on a support like graphitized carbon to generate [11C]CH3OTf.[3][6]

3. Labeling Reaction:

  • Bubble the gaseous [11C]CH3OTf through the prepared precursor solution in the reaction vessel.
  • Heat the sealed reaction vessel to the optimized temperature (e.g., 100°C) for the optimized time (e.g., 3-5 minutes).

4. Purification:

  • After the reaction, quench the mixture with a suitable solvent (e.g., water/acetonitrile mixture).
  • Inject the crude mixture onto a semi-preparative HPLC column to separate the desired [11C]-labeled product from the unreacted precursor and any byproducts.[10]
  • Collect the radioactive peak corresponding to the product.

5. Reformulation:

  • Trap the collected HPLC fraction on a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak).
  • Wash the cartridge with sterile water to remove the HPLC solvents.
  • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.[10]

References

  • Mock, B. H. (2012). Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. ResearchGate. [Link]

  • Kikuchi, T., et al. (2020). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Jewett, D. M. (1992). A simple synthesis of [11C]methyl triflate. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. [Link]

  • Cai, L., et al. (2012). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry. [Link]

  • Mock, B. H. (2012). Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Wikipedia. [Link]

  • Reddy, G. S., et al. (2023). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters. [Link]

  • Haka, M. S., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Dahl, K., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. [Link]

  • Cai, L., et al. (2012). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. PubMed. [Link]

  • Eriksson, J. (2005). Carbon-11 labeling chemistry based upon [11C]methyl iodide. PubMed. [Link]

  • Herdeis, L., et al. (2009). Labelling of the solvent DMSO as side reaction of methylations with n.c.a. [C-11]CH3I. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-Methyl-4-piperidyl Acetate

Welcome to the technical support center for 1-Methyl-4-piperidyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-4-piperidyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues and degradation products associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction

1-Methyl-4-piperidyl acetate is an ester compound featuring a tertiary amine within a piperidine ring. This chemical structure inherently presents specific stability considerations. The ester functional group is susceptible to hydrolysis, while the tertiary amine can be prone to oxidation. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations. This guide provides practical, scientifically grounded advice to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Methyl-4-piperidyl acetate?

A1: The two main degradation pathways for 1-Methyl-4-piperidyl acetate are:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions. This results in the formation of 1-methyl-4-piperidinol and acetic acid.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide, 1-methyl-4-piperidyl acetate N-oxide.

Q2: What are the expected degradation products of 1-Methyl-4-piperidyl acetate?

A2: Based on the primary degradation pathways, the expected degradation products are:

  • 1-methyl-4-piperidinol: Formed via hydrolysis.

  • Acetic acid: Also formed via hydrolysis.

  • 1-Methyl-4-piperidyl acetate N-oxide: Formed via oxidation of the tertiary amine.

Q3: How should I store 1-Methyl-4-piperidyl acetate to ensure its stability?

A3: To minimize degradation, 1-Methyl-4-piperidyl acetate should be stored in a cool, dry place, protected from light and moisture.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent moisture ingress, which can promote hydrolysis.

Q4: I am observing an unexpected peak in my chromatogram when analyzing 1-Methyl-4-piperidyl acetate. What could it be?

A4: An unexpected peak could be a degradation product or an impurity from the synthesis. The most likely degradation products are 1-methyl-4-piperidinol or 1-Methyl-4-piperidyl acetate N-oxide. To identify the peak, you can perform co-injection with a synthesized standard of the suspected degradation product or use mass spectrometry (MS) to determine the molecular weight of the unknown peak.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 1-Methyl-4-piperidyl acetate.

Problem Potential Cause Recommended Solution
Loss of Purity Over Time in Storage Hydrolysis due to moisture.Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon).
Oxidation of the tertiary amine.Store under an inert atmosphere to minimize contact with oxygen. Avoid exposure to oxidizing agents.
Inconsistent Results in Biological Assays Degradation of the compound in the assay buffer.Check the pH of your assay buffer. If it is acidic or basic, the ester may be hydrolyzing. Consider using a neutral buffer (pH 7.0-7.4) and running the assay as quickly as possible. Prepare fresh solutions for each experiment.
Appearance of a New Peak During HPLC Analysis On-column degradation.The HPLC mobile phase might be too acidic or basic, causing hydrolysis on the column. Adjust the mobile phase pH to be closer to neutral, if compatible with your separation. Also, ensure the column temperature is not excessively high.
Degradation in the autosampler.If the autosampler is not temperature-controlled, degradation can occur in the vials. Use a cooled autosampler (e.g., 4 °C) to maintain the stability of your samples.
Poor Peak Shape in HPLC Interaction of the tertiary amine with residual silanols on the silica-based column.Use a base-deactivated column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3]

Objective: To intentionally degrade 1-Methyl-4-piperidyl acetate under various stress conditions to identify its degradation products.

Materials:

  • 1-Methyl-4-piperidyl acetate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-4-piperidyl acetate in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of 1-Methyl-4-piperidyl acetate in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 1-Methyl-4-piperidyl acetate (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][7][8]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-Methyl-4-piperidyl acetate from its potential degradation products.[3][9][10]

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Initial Conditions for Method Development):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the unstressed and stressed samples from the forced degradation study. The method is considered specific if the peaks for the parent compound and its degradation products are well-resolved (resolution > 1.5).

  • Linearity: Prepare a series of standard solutions of 1-Methyl-4-piperidyl acetate at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of 1-Methyl-4-piperidyl acetate into a placebo mixture at different concentration levels. The accuracy is acceptable if the recovery is within 98-102%.

  • Precision: Assess the precision of the method by repeatedly injecting the same standard solution (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of 1-Methyl-4-piperidyl Acetate

G parent 1-Methyl-4-piperidyl acetate hydrolysis_product1 1-methyl-4-piperidinol parent->hydrolysis_product1 Hydrolysis (Acid/Base) hydrolysis_product2 Acetic Acid parent->hydrolysis_product2 Hydrolysis (Acid/Base) oxidation_product 1-Methyl-4-piperidyl acetate N-oxide parent->oxidation_product Oxidation

Caption: Primary degradation pathways of 1-Methyl-4-piperidyl acetate.

Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc ms Mass Spectrometry (for identification) hplc->ms pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method

Sources

Optimization

Technical Support Center: Overcoming Challenges in Automated Radiopharmaceutical Synthesis

Welcome to the Technical Support Center for Automated Radiopharmaceutical Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Automated Radiopharmaceutical Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the automated production of radiopharmaceuticals. As a self-validating system of protocols and insights, this center is grounded in established scientific principles and field-proven expertise to ensure the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides in the subsequent sections.

Q1: My radiochemical yield is consistently low. What are the most common initial checks I should perform?

A: Start by verifying the stability and purity of your precursor, as this is a frequent cause of low yields. Ensure your reagents, especially the radionuclide, are fresh and have been stored correctly. Check the automated synthesizer's calibration for reagent delivery volumes and reaction temperatures. Finally, review your synthesis sequence for any potential timing errors in reagent addition or transfers.

Q2: I'm observing a new, unidentified peak in my HPLC chromatogram. What could be the cause?

A: A new peak can indicate several issues. It could be a radiolytic impurity, which can form when high levels of radioactivity are present.[1][2] It might also be a chemical impurity from the degradation of a precursor or reagent, or a byproduct from an incomplete reaction.[3] Re-evaluate the purity of your starting materials and consider if the age of the radionuclide or the total radioactivity is leading to radiolysis.

Q3: How can I improve the reproducibility of my automated synthesis?

A: Reproducibility is a key advantage of automation.[4][5] To enhance it, ensure meticulous setup of the synthesis module, including proper cleaning and flushing of all non-disposable components.[6] Use pre-assembled, standardized cassettes if available, as they reduce module-to-module variability.[7] Document every synthesis parameter in detail, including reagent lot numbers and quantities, to track any variations.[8]

Q4: What are the critical considerations for aseptic technique in an automated setup?

A: Since many radiopharmaceuticals cannot be terminally sterilized, maintaining aseptic conditions is paramount.[9] All manipulations should be performed in a controlled environment, such as a laminar flow hood within a hot cell.[10] Use sterile vials, syringes, needles, and diluents.[6] Regular microbiological monitoring of the workstation and validation of aseptic processes through media fill tests are essential.[6][10]

Q5: My final product failed sterility testing. What are the likely sources of contamination?

A: Contamination can be introduced at several points. Manual handling during reagent preparation or loading of the synthesizer is a common source.[11] Ensure proper aseptic technique by all personnel.[6] Check the integrity of all sterile filters used in the process. The automated system itself should be thoroughly cleaned and sanitized according to validated procedures. Also, investigate the environmental monitoring data for the production area to identify any potential breaches in the cleanroom environment.

Section 2: In-Depth Troubleshooting Guides

Pre-Synthesis and Reagent Preparation
Issue 2.1.1: Inconsistent Radiochemical Yield Linked to Precursor Instability

Question: My radiochemical yield has been dropping over time, even with a new batch of radionuclide. I suspect my precursor is degrading. How can I confirm this and what are the solutions?

Answer:

Precursor stability is a cornerstone of successful radiopharmaceutical synthesis. Degradation can significantly lower your radiochemical yield.

Causality:

  • Metal Ion Contamination: Trace metal ion contaminants in the precursor solution can compete with the radionuclide for binding to the chelator, thereby reducing the radiolabeling efficiency.[12]

  • Solvent Effects: The choice of solvent can dramatically impact precursor stability. Some solvents can lead to radiolytic decomposition of the precursor, especially at high radioactivity levels.[3] For instance, chloroform has been shown to cause significant degradation of certain tin-based precursors.[3]

  • Improper Storage: Incorrect storage temperature or exposure to light and air can accelerate the degradation of sensitive precursors.

Troubleshooting Protocol:

  • Precursor Quality Control:

    • Step 1: Analyze a sample of your precursor solution using HPLC with a UV detector. Compare the chromatogram to that of a freshly prepared, high-purity standard. The presence of new peaks or a decrease in the main peak area indicates degradation.

    • Step 2: If metal ion contamination is suspected, consider using a chelating resin to pre-treat your precursor solution or source precursors with a higher purity grade and a certificate of analysis that specifies metal content.

  • Solvent Optimization:

    • Step 1: If you suspect solvent-induced degradation, perform small-scale stability studies. Incubate the precursor in different high-purity solvents (e.g., methanol, benzene, acetonitrile) under the planned reaction conditions (temperature, time) without the radionuclide.[3]

    • Step 2: Analyze the samples by HPLC to identify the solvent that best preserves the precursor's integrity.

  • Storage and Handling:

    • Step 1: Always store precursors according to the manufacturer's recommendations, typically in a cool, dark, and dry place.

    • Step 2: For precursors in solution, consider aliquoting into single-use vials and freezing to minimize freeze-thaw cycles and exposure to contaminants.[12]

Automated Synthesis Run
Issue 2.2.1: Synthesis Failure Due to Technical Issues with the Synthesizer

Question: My automated synthesis failed mid-run. The error log is not specific. How do I systematically troubleshoot the hardware?

Answer:

Automated synthesizers are complex instruments, and technical malfunctions can be a source of frustration. A systematic approach is key to identifying and resolving the issue.

Causality:

  • Clogged Tubing or Valves: Particulate matter from reagents or degradation of tubing can cause blockages, impeding fluid flow.[13]

  • Leaking Fittings: Loose or worn-out fittings can lead to loss of reagents and pressure fluctuations.

  • Sensor Malfunction: Inaccurate temperature or pressure readings from faulty sensors can cause the synthesis program to deviate from the intended parameters.[5]

  • Software or Sequence Errors: Logical errors in the synthesis program can lead to incorrect execution of steps.[14]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting hardware failures in automated synthesizers.

Detailed Steps:

  • Visual Inspection:

    • Step 1: Carefully inspect all tubing for kinks, discoloration, or visible blockages.

    • Step 2: Check all fittings for signs of leaks, such as fluid residue or salt buildup.[15]

  • Fluid Path Verification:

    • Step 1: Disconnect the tubing at various points in the fluid path, starting from the reagent vials.

    • Step 2: Manually command the pump to push a solvent through the disconnected segment to verify flow. If there is no flow, you have isolated the blockage.

  • Valve and Actuator Check:

    • Step 1: In the synthesizer's maintenance mode, manually actuate each valve and listen for the characteristic "click."

    • Step 2: Visually confirm that rotary valves are moving to the correct positions.

  • Sensor Calibration and Diagnostics:

    • Step 1: If possible, use external calibrated probes to verify the temperature of the reaction vessel and other heated components.

    • Step 2: Run any built-in diagnostic routines provided by the manufacturer to check sensor functionality.

Purification
Issue 2.3.1: Poor HPLC Purification and Product Recovery

Question: I'm getting poor separation between my product and impurities during HPLC purification, leading to a final product with low radiochemical purity. What can I do to optimize this?

Answer:

HPLC purification is a critical step for achieving high-purity radiopharmaceuticals. Poor separation can result from several factors related to the method and the column itself.

Causality:

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) is crucial for achieving good separation.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially with aggressive mobile phases or insufficient flushing.

  • Sample Overload: Injecting too much mass onto the column can exceed its capacity, leading to broad, overlapping peaks.

  • Inappropriate Flow Rate: A flow rate that is too high can reduce the interaction time with the stationary phase, resulting in poor resolution.

Optimization Strategies:

ParameterTroubleshooting ActionRationale
Mobile Phase Adjust the solvent ratio (e.g., increase or decrease acetonitrile concentration in a reversed-phase method). Add or adjust the concentration of modifiers like trifluoroacetic acid (TFA).To alter the polarity and improve the differential migration of compounds.
Gradient Profile Change the slope of the gradient. A shallower gradient can improve the resolution of closely eluting peaks.To provide more time for the separation of complex mixtures.
Flow Rate Decrease the flow rate.To increase the interaction time with the stationary phase, often leading to sharper peaks and better separation.
Column Ensure the column is appropriate for the separation (e.g., C18 for nonpolar compounds). If the column is old, replace it.The stationary phase chemistry dictates the separation mechanism. Column performance degrades with use.
Sample Preparation Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample to remove particulates.Insoluble material can clog the column and affect peak shape.[16]

Experimental Protocol for Method Optimization:

  • Step 1: Isocratic Holds: Start by running a series of isocratic (constant mobile phase composition) injections at different solvent strengths to determine the approximate elution conditions for your product and impurities.

  • Step 2: Gradient Adjustment: Based on the isocratic runs, design a gradient that starts with a weak mobile phase, ramps up to elute your product, and then quickly ramps up to a strong mobile phase to wash off any remaining components.

  • Step 3: Flow Rate and Temperature: Once a suitable gradient is established, you can fine-tune the separation by adjusting the flow rate and column temperature. Lower flow rates generally improve resolution, while higher temperatures can sometimes improve peak shape but may affect compound stability.

Quality Control
Issue 2.4.1: Discrepancies Between Radio-TLC and HPLC Results for Radiochemical Purity

Question: My radio-TLC analysis shows high radiochemical purity, but my HPLC results are much lower. Why is there a discrepancy, and which result should I trust?

Answer:

Discrepancies between radio-TLC and HPLC are not uncommon and highlight the different separation capabilities of these techniques.

Causality:

  • Resolution Power: HPLC generally has much higher resolving power than TLC.[2] Impurities that co-elute with the main product spot on a TLC plate may be separated into distinct peaks on an HPLC system.

  • Technique-Specific Artifacts: Improper spotting technique in TLC (e.g., spotting below the solvent line) can lead to inaccurate results.[17] In HPLC, issues like column tailing can complicate peak integration and affect purity calculations.[2]

  • Radiolysis: The longer analysis time of HPLC compared to TLC can sometimes lead to in-analysis degradation of the radiopharmaceutical, especially for short-lived isotopes or high-activity samples.

Self-Validating System for QC:

  • Method Validation: Both the radio-TLC and HPLC methods should be validated for specificity, linearity, and accuracy for the specific radiopharmaceutical.

  • Trust in Higher Resolution: In general, a well-developed and validated HPLC method provides a more accurate assessment of radiochemical purity due to its superior separation capabilities.[2][18]

  • Investigate the Discrepancy:

    • Protocol 1: TLC System Evaluation:

      • Step 1: Experiment with different solvent systems and stationary phases for your radio-TLC to see if you can achieve better separation of impurities.

      • Step 2: Ensure proper spotting and development techniques are consistently followed.[19]

    • Protocol 2: HPLC Peak Identification:

      • Step 1: If possible, collect the impurity fractions from the HPLC and try to identify them (e.g., by mass spectrometry if a non-radioactive standard is available).

      • Step 2: This can provide valuable information about the source of the impurity (e.g., precursor degradation, incomplete reaction) and help you optimize the synthesis.

Caption: Decision-making process for resolving discrepancies between radio-TLC and HPLC results.

Section 3: Regulatory Compliance and System Validation

Question: What are the key steps to validate a new automated synthesis process to meet GMP requirements?

Answer:

Validation is a mandatory and critical process to ensure that your automated synthesis consistently produces radiopharmaceuticals of the required quality.[1] It demonstrates that the process is robust, reproducible, and under control.

Core Pillars of Validation:

  • Expertise & Experience: The validation plan should be designed by personnel with a thorough understanding of the radiochemistry, the automated platform, and regulatory requirements.[6]

  • Trustworthiness: The validation protocol must be a self-validating system, meaning the results should unequivocally demonstrate the process's reliability.

  • Authoritative Grounding: The validation process must adhere to guidelines from regulatory bodies like the FDA and EMA, and principles outlined in pharmacopoeias.[20][21][22]

Validation Protocol Outline:

  • Installation Qualification (IQ):

    • Objective: To verify that the automated synthesizer and all associated equipment have been installed correctly and meet the manufacturer's specifications.

    • Procedure: Document all equipment details, including model and serial numbers. Verify that all connections (power, gases, fluids) are correct. Confirm that the installation environment meets the required specifications.

  • Operational Qualification (OQ):

    • Objective: To demonstrate that the equipment operates as intended throughout its specified operating ranges.

    • Procedure: Test all functions of the synthesizer (e.g., heating, cooling, valve switching, fluid transfers) without radioactivity. Calibrate all sensors and delivery systems.

  • Performance Qualification (PQ):

    • Objective: To prove that the automated synthesis process consistently produces a product that meets all its pre-determined quality specifications.

    • Procedure:

      • Step 1: Perform a minimum of three consecutive successful synthesis runs using the final, locked-down process parameters.[23]

      • Step 2: For each run, the final product must be tested against all quality control specifications, including radiochemical purity, identity, sterility, and endotoxin levels.

      • Step 3: The results from the three runs must demonstrate a high degree of consistency and meet all acceptance criteria.

Key Documentation: Maintain meticulous records for every step of the validation process.[8] This includes the validation plan, raw data, analysis reports, and a final validation summary report. This documentation is essential for regulatory submissions and audits.

References

  • Automated Synthesis of Radiopharmaceuticals: Technology, Applications, and Regulatory Perspectives | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Challenges of Producing Radiopharmaceuticals for Research Trials - Dr. Maggie Cooper. (2021, June 11). YouTube. Retrieved January 24, 2026, from [Link]

  • Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. (2023, February 8). YouTube. Retrieved January 24, 2026, from [Link]

  • Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers - PMC. (2024, October 6). Retrieved January 24, 2026, from [Link]

  • Automated synthesis of PET tracers. (n.d.). Forschungszentrum Jülich. Retrieved January 24, 2026, from [Link]

  • Predictive Maintenance in Pharma Manufacturing: Challenges and Strategic Directions. (2024, January 14). Authorea. Retrieved January 24, 2026, from [Link]

  • Automated Radiosynthesis | Open Medscience. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC. (2022, November 4). Retrieved January 24, 2026, from [Link]

  • Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. (2018, October 26). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Pitfalls and solutions of the fully-automated radiosynthesis of [11C]metoclopramide - PMC. (2019, December 18). Retrieved January 24, 2026, from [Link]

  • Quality Control in the Radiopharmacy. (n.d.). Journal of Nuclear Medicine Technology. Retrieved January 24, 2026, from [Link]

  • Guideline on quality of radiopharmaceuticals. (n.d.). European Medicines Agency. Retrieved January 24, 2026, from [Link]

  • Assessing the Stability of Common Radiopharmaceuticals Compounded and Utilized Outside Package Insert Guidelines. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Regulatory Considerations in Radiopharmaceutical Production - Open MedScience. (2024, September 25). Retrieved January 24, 2026, from [Link]

  • (PDF) Aseptic process validation of [18F]Sodium Fluoride radiopharmaceutical in-house production. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. (2022, July 13). Reaction Chemistry & Engineering. Retrieved January 24, 2026, from [Link]

  • Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 1: Effects of Solvent on the Degradation of Radiohalogenation Precursors by 211At α-Particles. (2005, April 1). Journal of Nuclear Medicine. Retrieved January 24, 2026, from [Link]

  • Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. (n.d.). Retrieved January 24, 2026, from [Link]

  • Automating quality control testing for radiopharmaceutical production. (n.d.). Retrieved January 24, 2026, from [Link]

  • Radiochemical stability of radiopharmaceutical preparations. (n.d.). INIS-IAEA. Retrieved January 24, 2026, from [Link]

  • SNMMI/ACNM Practice Guideline for the Use of Radiopharmaceuticals 5.0. (n.d.). Retrieved January 24, 2026, from [Link]

  • Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved January 24, 2026, from [Link]

  • Pharmaceuticals | Special Issue : Automation of Radiolabeling Processes. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Analytical control and purification of radiopharmaceuticals. (2018, June 5). CERN Indico. Retrieved January 24, 2026, from [Link]

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Troubleshooting

Strategies to reduce synthesis time for 11C-labeled compounds

A Senior Application Scientist's Guide to Reducing Synthesis Time for ¹¹C-Labeled Compounds For researchers, scientists, and professionals in drug development, the short 20.4-minute half-life of Carbon-11 is a constant c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reducing Synthesis Time for ¹¹C-Labeled Compounds

For researchers, scientists, and professionals in drug development, the short 20.4-minute half-life of Carbon-11 is a constant challenge. Every second saved during the synthesis of ¹¹C-labeled compounds directly translates to higher radiochemical yields and more viable products for positron emission tomography (PET) imaging. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you streamline your ¹¹C-radiosynthesis workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during ¹¹C-synthesis, explaining the root causes and providing actionable solutions.

Scenario 1: Low Radiochemical Yield (RCY) in a ¹¹C-Methylation Reaction

Question: My ¹¹C-methylation reaction with [¹¹C]CH₃I is consistently resulting in low radiochemical yields. What are the likely causes and how can I troubleshoot this?

Answer:

Low RCY in ¹¹C-methylation is a frequent issue stemming from several potential factors. A systematic approach is key to identifying and resolving the problem.

Potential Causes and Step-by-Step Solutions:

  • Poor Trapping of [¹¹C]CH₃I: If the gaseous [¹¹C]CH₃I isn't efficiently trapped in the reaction vessel, it cannot participate in the reaction.

    • Troubleshooting:

      • Verify Trap Temperature: Ensure your trapping mechanism (e.g., a cold trap) is at the optimal temperature to efficiently condense the [¹¹C]CH₃I.

      • Check for Leaks: Inspect all connections and tubing for leaks that could allow the radioactive gas to escape.

      • Optimize Gas Flow Rate: A flow rate that is too high can prevent efficient trapping. Gradually reduce the flow rate to find the optimal setting for your system.

  • Suboptimal Reaction Kinetics: The reaction conditions may not be conducive to a rapid and efficient methylation.

    • Troubleshooting:

      • Re-evaluate the Base: The choice and concentration of the base are critical. For less acidic precursors, a stronger base may be required to facilitate deprotonation. Conversely, a base that is too strong can lead to side reactions. Experiment with different bases (e.g., NaOH, K₂CO₃, t-BuOK) and concentrations.

      • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. While DMF and DMSO are common, consider exploring other aprotic polar solvents that may enhance the reaction kinetics for your specific precursor.[1]

      • Precursor Concentration: While counterintuitive, sometimes reducing the precursor concentration can lead to higher radiochemical conversion by minimizing potential side reactions.[2] Conversely, for some reactions, increasing the precursor concentration can improve the RCY.[1] Systematic optimization is necessary.

  • Presence of Impurities: Trace amounts of water or other protic impurities can quench the reactive intermediates and significantly reduce the yield.[3][4]

    • Troubleshooting:

      • Rigorous Drying of Reagents and Solvents: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous grades.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Scenario 2: Extended HPLC Purification Time

Question: My HPLC purification step is taking too long, leading to significant radioactive decay. How can I speed up the purification of my ¹¹C-labeled compound?

Answer:

The purification of ¹¹C-radiotracers is a race against time.[5] While HPLC is the gold standard for achieving high purity, several strategies can be employed to reduce the purification time.[6]

Strategies for Rapid Purification:

  • Method Optimization for Speed:

    • Increase Flow Rate: A higher flow rate will reduce the retention time. However, be mindful that this can also decrease resolution. A balance must be struck.

    • Gradient Elution: Employ a steep gradient to elute the product of interest more quickly after the initial separation of impurities.

    • Shorter Column: If the separation between your product and impurities is significant, a shorter HPLC column can provide adequate separation in less time.

  • Solid-Phase Extraction (SPE) as a Primary or Complementary Technique:

    • SPE for Purification: For some reactions, particularly those with a limited number of well-differentiated impurities, SPE can be used as the primary purification method, completely bypassing HPLC.[5]

    • Pre-Purification with SPE: Use SPE to remove the bulk of impurities before HPLC. This allows for a faster and more efficient HPLC run.

  • "In-Loop" Reactions: This technique involves performing the radiolabeling reaction directly on an HPLC loop.[7] This minimizes sample handling and transfer steps, allowing for immediate injection and purification following the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing the total synthesis time of a ¹¹C-labeled compound?

The total synthesis time is a culmination of several steps, but often the purification and formulation stages are the most time-consuming.[5][6] While the radiolabeling reaction itself might be rapid (on the order of minutes), achieving the required purity for clinical use through methods like HPLC can take significantly longer.[5]

Q2: How can automation help in reducing synthesis time?

Automation plays a pivotal role in minimizing synthesis time and improving reproducibility.[8] Automated synthesis modules can perform a sequence of operations (reagent addition, heating, cooling, and transfer) with high precision and speed, reducing manual intervention and the associated delays.[8][9] This is particularly beneficial for complex, multi-step syntheses.

Q3: Is the direct use of cyclotron-produced [¹¹C]CO₂ a viable strategy to save time?

Yes, using [¹¹C]CO₂ directly from the cyclotron is an attractive strategy as it eliminates the time-consuming step of converting it to other synthons like [¹¹C]CH₃I.[3][5] However, the low chemical reactivity of CO₂ often necessitates harsh reaction conditions (high pressure and temperature) or the use of catalysts, which can introduce its own set of challenges.[3]

Q4: Can microwave-assisted synthesis significantly reduce reaction times?

Absolutely. Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates compared to conventional heating methods.[1][10][11] This can reduce reaction times from several minutes to under a minute in some cases, leading to a substantial increase in decay-corrected radiochemical yields.[1]

Q5: What are the advantages of microfluidic synthesis for ¹¹C-radiotracers?

Microfluidic technology offers several advantages for reducing synthesis time.[12][13] The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and rapid mixing, leading to faster reaction rates and higher yields.[13] Additionally, microfluidic systems can integrate synthesis, purification, and formulation into a single, automated platform, significantly shortening the overall process.[13][14]

Experimental Protocols

Protocol 1: Rapid ¹¹C-Methylation using Microwave-Assisted Synthesis

This protocol outlines a general procedure for accelerating a ¹¹C-methylation reaction using a microwave synthesizer.

Materials:

  • Precursor molecule

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, t-BuOK)

  • [¹¹C]CH₃I or [¹¹C]CH₃OTf

  • Microwave synthesis vial

  • Automated microwave synthesizer

Procedure:

  • Preparation: In a clean, dry microwave synthesis vial, dissolve the precursor molecule in the anhydrous solvent. Add the appropriate base.

  • [¹¹C]Synthon Trapping: Introduce the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the sealed vial and ensure efficient trapping in the solution.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the desired temperature (e.g., 100-160°C) and a short reaction time (e.g., 30-90 seconds).[1]

  • Rapid Cooling: After irradiation, rapidly cool the reaction mixture to quench the reaction.

  • Purification: Proceed immediately to purification via rapid HPLC or SPE.

Data Presentation

Table 1: Comparison of Synthesis Times for Different ¹¹C-Labeling Strategies
Labeling StrategyTypical Reaction TimePurification MethodEstimated Total Synthesis TimeKey Advantages
Conventional [¹¹C]CH₃I Methylation5-15 minutesHPLC30-50 minutesWell-established, versatile
Microwave-Assisted [¹¹C]CH₃I Methylation0.5-2 minutesHPLC/SPE20-35 minutesRapid reaction, higher yields[1]
Direct [¹¹C]CO₂ Fixation1-5 minutesHPLC25-45 minutesEliminates synthon conversion step[3]
Microfluidic Synthesis1-3 minutesIntegrated SPE/HPLC15-25 minutesFast, automated, low reagent consumption[13]

Visualizations

Diagram 1: Workflow for Troubleshooting Low Radiochemical Yield

Troubleshooting_Workflow Start Low Radiochemical Yield Check_Trapping Verify [¹¹C]Synthon Trapping Start->Check_Trapping Trapping_OK Trapping Efficient? Check_Trapping->Trapping_OK Optimize_Kinetics Optimize Reaction Kinetics Kinetics_OK Kinetics Optimized? Optimize_Kinetics->Kinetics_OK Check_Purity Check Reagent Purity Purity_OK Reagents Anhydrous? Check_Purity->Purity_OK Trapping_OK->Optimize_Kinetics Yes Adjust_Temp_Flow Adjust Trap Temp/Flow Trapping_OK->Adjust_Temp_Flow No Kinetics_OK->Check_Purity Yes Adjust_Base_Solvent Change Base/Solvent Kinetics_OK->Adjust_Base_Solvent No Dry_Reagents Dry Reagents/Solvents Purity_OK->Dry_Reagents No Success Improved RCY Purity_OK->Success Yes Adjust_Temp_Flow->Check_Trapping Adjust_Base_Solvent->Optimize_Kinetics Dry_Reagents->Check_Purity

Caption: A decision tree for troubleshooting low radiochemical yield in ¹¹C-synthesis.

Diagram 2: General Workflow for ¹¹C-Radiopharmaceutical Production

Radiosynthesis_Workflow cluster_0 Production cluster_1 Purification & Formulation cluster_2 Quality Control Cyclotron Cyclotron ([¹¹C]CO₂ or [¹¹C]CH₄) Synthon_Prep Synthon Preparation (e.g., [¹¹C]CH₃I) Cyclotron->Synthon_Prep Radiolabeling Radiolabeling Reaction Synthon_Prep->Radiolabeling Purification Purification (HPLC/SPE) Radiolabeling->Purification Formulation Formulation Purification->Formulation QC Quality Control Formulation->QC Final_Product Final Product QC->Final_Product

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Optimization

Technical Support Center: Navigating Variability in In Vivo [11C]MP4A Biodistribution Studies

Welcome to the technical support center for in vivo studies utilizing [11C]MP4A, a key radiotracer for imaging acetylcholinesterase (AChE) activity with Positron Emission Tomography (PET). This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for in vivo studies utilizing [11C]MP4A, a key radiotracer for imaging acetylcholinesterase (AChE) activity with Positron Emission Tomography (PET). This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the inherent variability in [11C]MP4A biodistribution, ensuring the generation of robust and reproducible data. Here, we will delve into the causality behind experimental choices and provide field-proven insights to fortify your research.

Introduction to [11C]MP4A and the Challenge of Variability

N-[11C]methylpiperidin-4-yl acetate, or [11C]MP4A, is a lipophilic acetylcholine analog that readily crosses the blood-brain barrier.[1][2][3][4][5] In the brain, it is hydrolyzed by AChE into a hydrophilic metabolite, which becomes trapped, allowing for the in vivo quantification of AChE activity using PET.[4][5] This technique is pivotal in studying neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature.[1][6]

However, the dynamic nature of biological systems introduces variability that can obscure the true biological signal. This guide provides a structured approach to identifying and controlling these variables, enhancing the precision and reliability of your [11C]MP4A PET studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding [11C]MP4A studies, providing concise answers grounded in scientific principles.

Q1: What are the critical quality control parameters for a [11C]MP4A preparation?

A1: The quality of your radiotracer is the foundation of a successful study. Variability in the radiochemical and pharmacological properties of your [11C]MP4A injection can lead to significant deviations in biodistribution. Key parameters to control include:

  • Radiochemical Purity (RCP): This should be consistently high, typically >95%, to ensure that the observed signal is from [11C]MP4A and not radiolabeled impurities with different biological targets.

  • Molar Activity (A_m): It is crucial to maintain a high molar activity to minimize the pharmacological dose of MP4A administered, thus avoiding any potential saturation of AChE or off-target effects.[7] While a specific optimal range for [11C]MP4A isn't universally defined, aiming for the highest achievable and consistent molar activity is best practice.

  • Residual Solvents: The levels of solvents used in the radiosynthesis (e.g., acetonitrile, ethanol) must be below the limits specified by pharmacopeial standards (e.g., USP <467>) to prevent toxic or pharmacological effects.

  • pH: The pH of the final formulation should be within a physiologically compatible range (typically 6.5-7.5) to avoid injection site irritation and alterations in local blood flow.

Q2: How does the choice of anesthetic impact [11C]MP4A biodistribution?

A2: Anesthetics are a major source of variability in preclinical PET imaging.[8] They can significantly alter cerebral blood flow (CBF), glucose metabolism, and interact with neurotransmitter systems, all of which can affect the delivery and uptake of [11C]MP4A.[8][9][10][11]

  • Isoflurane: Commonly used due to its rapid induction and recovery. However, it can cause vasodilation, leading to increased CBF which might alter the initial delivery of the tracer.[11] It has been shown to decrease regional cerebral glucose metabolism.[11]

  • Ketamine/Xylazine: This combination can induce hyperglycemia, which may indirectly affect neuronal activity and, consequently, AChE levels.[12] Ketamine is also known to increase CBF.[11]

  • Propofol: Tends to decrease both CBF and cerebral glucose metabolism.[11]

Recommendation: Whichever anesthetic is chosen, it is critical to maintain a consistent anesthetic depth and duration across all animals in a study. Monitoring physiological parameters such as heart rate, respiratory rate, and body temperature is essential.[13]

Q3: What is the expected brain uptake and regional distribution of [11C]MP4A?

A3: [11C]MP4A rapidly enters the brain due to its lipophilicity.[1] The highest AChE activity, and therefore the highest retention of the hydrolyzed metabolite, is found in the striatum, followed by the cerebellum, thalamus, and cerebral cortex.[1] In rodent studies, typical striatum-to-cerebellum ratios for [11C]MP4A are around 1.81 ± 0.20, and cortex-to-cerebellum ratios are approximately 1.64 ± 0.12.[1] These ratios can serve as a benchmark for assessing the quality of your data.

Q4: Can fasting and temperature regulation of the animal subject affect the results?

A4: Yes, both are critical for reducing variability.

  • Fasting: While [11C]MP4A biodistribution is not as directly impacted by blood glucose as [18F]FDG, fasting helps to standardize the metabolic state of the animal. A consistent fasting period (e.g., 4-6 hours) across all subjects is recommended.

  • Temperature: Anesthesia often leads to hypothermia, which can decrease metabolic rates and alter enzyme kinetics, including AChE activity. Maintaining the animal's core body temperature within a normal physiological range (e.g., 37°C) throughout the experiment is crucial.[8][12] This can be achieved using heating pads or lamps.

Troubleshooting Guides

This section provides a problem-oriented approach to resolving common issues encountered during [11C]MP4A biodistribution studies.

Problem 1: High Inter-Subject Variability in Brain Uptake

High variability between animals can mask subtle biological differences between your experimental groups.

Caption: Troubleshooting high inter-subject variability.

  • Verify Radiotracer Quality Control:

    • Causality: Inconsistent molar activity can lead to varying degrees of target saturation, while impurities can have their own biodistribution profiles.

    • Action: Review the QC data for each batch of [11C]MP4A used. Ensure that the radiochemical purity and molar activity are consistent across all studies.

  • Standardize Animal Handling and Physiological Monitoring:

    • Causality: As discussed in the FAQs, anesthesia, body temperature, and metabolic state are potent modulators of radiotracer biodistribution.[8][12]

    • Action: Implement a strict and detailed Standard Operating Procedure (SOP) for animal preparation. This should include a defined fasting period, a consistent anesthesia protocol with monitoring of vital signs, and maintenance of core body temperature.[13]

  • Ensure Consistent Injection Technique:

    • Causality: The rate and volume of injection can affect the initial bolus kinetics. Infiltration of the dose at the injection site (extravasation) will lead to a lower than expected amount of tracer reaching the systemic circulation.

    • Action: Use a consistent injection volume and rate for all animals, ideally administered via a catheter to ensure intravenous delivery. Visually inspect the injection site for any signs of infiltration.

  • Refine Data Analysis:

    • Causality: Inconsistent placement of Regions of Interest (ROIs) can introduce significant measurement error.

    • Action: Utilize a standardized brain atlas for ROI definition and have the same analyst perform the ROI placement for all subjects in a study to minimize inter-operator variability.

Problem 2: Unexpectedly Low Brain-to-Background Ratios

This can manifest as poor contrast between different brain regions or a generally "washed out" appearance of the brain signal.

Caption: Troubleshooting low brain-to-background ratios.

  • Confirm Radiotracer Integrity:

    • Causality: A low radiochemical purity means a significant portion of the injected radioactivity is not [11C]MP4A and will not be trapped in the brain as expected.

    • Action: Always perform quality control on the radiotracer batch immediately before injection. If purity is low, the synthesis should be repeated.

  • Optimize Scan Acquisition Time:

    • Causality: The kinetics of [11C]MP4A hydrolysis and metabolite trapping are time-dependent. If the scan is performed too early, the specific signal may not have fully accumulated. If too late, radioactive decay will reduce the overall signal.

    • Action: For dynamic scanning, ensure the acquisition covers the initial uptake and trapping phase (e.g., 0-60 minutes). For static scans, the uptake time should be standardized to a point where regional contrast is optimal.

  • Evaluate Peripheral Metabolism:

    • Causality: While [11C]MP4A is primarily metabolized in the brain by AChE, peripheral metabolism can influence the amount of tracer available to enter the brain. Co-administered drugs or unexpected physiological conditions could alter the rate of peripheral metabolism.

    • Action: If possible, perform plasma metabolite analysis to determine the fraction of unmetabolized [11C]MP4A in the blood over time. This provides a direct measure of the arterial input function.

  • Consider Biological or Pharmacological Interactions:

    • Causality: The experimental model itself or co-administered compounds may alter AChE activity.

    • Action: Review the literature for any known effects of your experimental conditions or test compounds on the cholinergic system. A pre-treatment with a known AChE inhibitor can be used as a validation study to confirm that the signal is specific.[1]

Protocols and Data Presentation

Standardized [11C]MP4A PET Imaging Protocol for Rodents

This protocol provides a framework for conducting a reproducible [11C]MP4A PET study.

1. Animal Preparation (to be performed consistently for all subjects):

  • Fast the animal for 4-6 hours with free access to water.
  • Induce anesthesia with 3% isoflurane in 100% oxygen.
  • Place the animal on the scanner bed and secure the head in a stereotaxic holder to minimize motion.
  • Reduce anesthesia to a maintenance level of 1.5-2% isoflurane.
  • Insert a tail-vein catheter for radiotracer injection.
  • Monitor and maintain core body temperature at 37°C using a rectal probe and a heating system.
  • Monitor vital signs (heart rate, respiration) throughout the procedure.

2. Radiotracer Administration:

  • Perform quality control on the [11C]MP4A batch (radiochemical purity, molar activity).
  • Draw a precise dose of [11C]MP4A (e.g., 5-10 MBq) into a shielded syringe.
  • Inject the dose as a bolus over ~10-15 seconds via the tail-vein catheter, followed by a saline flush.

3. PET/CT Image Acquisition:

  • Perform a short CT scan for attenuation correction and anatomical localization.
  • Start a dynamic PET scan immediately upon injection for a duration of 60 minutes.
  • Reconstruct the PET data into time frames (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 10 x 300s).

4. Data Analysis:

  • Co-register the PET images to the CT or a standard MRI atlas.
  • Define Regions of Interest (ROIs) for key brain areas (e.g., striatum, cortex, cerebellum).
  • Generate time-activity curves (TACs) for each ROI.
  • Calculate regional uptake values (e.g., Standardized Uptake Value - SUV) or perform kinetic modeling to estimate the rate of hydrolysis (k3).[3][4]
  • For simplified analysis, calculate the ratio of uptake in target regions to a reference region like the cerebellum at a specific time window (e.g., 30-60 minutes).[2]
Data Summary Table
ParameterTypical Value/RangeSource of VariabilityMitigation Strategy
Radiochemical Purity >95%Radiosynthesis conditionsStrict adherence to validated synthesis protocol
Molar Activity (A_m) >37 GBq/µmol (>1 Ci/µmol)Precursor amount, synthesis timeOptimize synthesis, use high specific activity [11C]CH3I
Injected Dose 5-10 MBq for micePipetting errors, residual in syringeUse a dose calibrator, weigh syringe before/after
Anesthetic 1.5-2% IsofluraneAnesthetic depth, type of agentConsistent protocol, physiological monitoring
Body Temperature 36.5 - 37.5 °CAnesthesia-induced hypothermiaUse of heating pads/lamps, rectal probe
Striatum/Cerebellum Ratio ~1.8Biological, analyticalStandardized protocols, consistent ROI placement
Cortex/Cerebellum Ratio ~1.6Biological, analyticalStandardized protocols, consistent ROI placement

References

  • National Center for Biotechnology Information. (2006). 1-[11C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • de Jong, J. R., et al. (2020). Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. Pharmaceuticals, 13(9), 244. [Link]

  • Valle, F., et al. (2004). Biodistribution and blood metabolism of 1-11C-methyl-4-piperidinyl n-butyrate in humans: an imaging agent for in vivo assessment of butyrylcholinesterase activity with PET. Journal of Nuclear Medicine, 45(9), 1547-1554. [Link]

  • Rowland, D. J., & Cherry, S. R. (2008). Small Animal PET Imaging. ILAR Journal, 49(1), 3-17. [Link]

  • Kuntner, C., & Stout, D. B. (2014). Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics. Journal of Nuclear Medicine, 55(Supplement 2), 27S-33S. [Link]

  • Ito, K., et al. (2001). A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A: comparison with [123I]IMP SPECT. Annals of Nuclear Medicine, 15(6), 481-487. [Link]

  • Irie, T., et al. (2002). Positron emission tomographic measurement of brain acetylcholinesterase activity using N-[(11)C]methylpiperidin-4-yl acetate without arterial blood sampling: methodology of shape analysis and its diagnostic power for Alzheimer's disease. Journal of Cerebral Blood Flow & Metabolism, 22(7), 846-855. [Link]

  • Shinotoh, H., et al. (1999). Kinetic Analysis of [(11)C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling. Journal of Cerebral Blood Flow & Metabolism, 19(10), 1147-1156. [Link]

  • ResearchGate. (n.d.). Effective Doses of 11 C-Labeled PET Tracers in Humans. [Link]

  • UNC School of Medicine. (2008). SOP/Guidlines for Animal PET/CT Imaging Studies. [Link]

  • Lee, H., et al. (2013). In vivo evaluation of N-[18F]fluoroethylpiperidin-4ylmethyl acetate in rats compared with MP4A as a probe for measuring cerebral acetylcholinesterase activity. Nuclear Medicine and Biology, 40(7), 896-902. [Link]

  • Patel, R. K., & Williams, J. (2018). Effects of Anesthesia on Cerebral Blood Flow and Functional Connectivity of Nonhuman Primates. Anesthesiology, 129(4), 803-816. [Link]

  • Verbruggen, A., et al. (2023). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology, 25(5), 789-803. [Link]

  • Fueger, B. J., et al. (2006). Impact of animal handling on the results of 18F-FDG PET studies in mice. Journal of Nuclear Medicine, 47(6), 999-1006. [Link]

  • Stenkrona, P., et al. (2013). PET imaging of acetylcholinesterase inhibitor-induced effects on α4β2 nicotinic acetylcholine receptor binding. Molecular Psychiatry, 18(6), 723-729. [Link]

  • Radiology Key. (2021). Recognizing and preventing artifacts with SPECT and PET imaging. [Link]

  • Osborne, D. R., et al. (2016). Guidance for Efficient Small Animal Imaging Quality Control. Molecular Imaging and Biology, 18(5), 637-646. [Link]

  • Sharma, D., & Gupta, A. (2018). Effects of anesthesia on cerebral blood flow, metabolism, and neuroprotection. Anesthesiology Clinics, 36(3), 435-449. [Link]

  • Weber, W. A., et al. (2006). Impact of Animal Handling on the Results of 18F-FDG PET Studies in Mice. Journal of Nuclear Medicine, 47(6), 999-1006. [Link]

  • Shimada, H., et al. (2022). PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. Ageing Research Reviews, 78, 101633. [Link]

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Troubleshooting

Technical Support Center: Refinement of Kinetic Models for Acetylcholinesterase (AChE) Activity Measurement

Welcome to the Technical Support Center for Acetylcholinesterase (AChE) kinetic assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring ACh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Acetylcholinesterase (AChE) kinetic assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring AChE activity and refining kinetic models. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the accuracy and reliability of your experimental data.

Introduction: The Imperative of Precise AChE Kinetic Modeling

Acetylcholinesterase (AChE) is a critical enzyme in cholinergic neurotransmission, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine.[1][2] Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1][3] Accurate determination of the kinetic parameters of AChE inhibition is therefore paramount in the development of new therapeutics. However, the journey to a refined and validated kinetic model is often fraught with experimental challenges. This guide aims to be your partner in this journey, providing the expertise and practical insights needed to overcome these hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during AChE activity assays, particularly the widely used Ellman's method.[4][5] The format is designed to help you quickly diagnose and resolve problems based on the symptoms you observe in your experimental results.

High Background Absorbance in Blank Wells

Question: My blank wells (containing all reagents except the enzyme or substrate) show high absorbance at 412 nm. What could be the cause, and how can I fix it?

Answer: High background absorbance is a common issue that can mask the true signal of your enzymatic reaction. The primary culprits are typically related to the spontaneous hydrolysis of the substrate or the degradation of the Ellman's reagent (DTNB).

Potential Cause Explanation Recommended Solution
Spontaneous Substrate Hydrolysis The substrate, acetylthiocholine (ATCI), can undergo non-enzymatic hydrolysis, producing thiocholine which then reacts with DTNB. This is more prevalent at higher pH and temperatures.Prepare the ATCI solution fresh daily and keep it on ice. Optimize the pH of your assay buffer; while AChE is active at a broad pH range, lowering the pH slightly (e.g., from 8.0 to 7.4) can reduce spontaneous hydrolysis without significantly impacting enzyme activity.
DTNB Degradation 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can degrade, especially when exposed to light or stored improperly, leading to the formation of the yellow 5-thio-2-nitrobenzoate (TNB) anion.Store your DTNB stock solution protected from light and at 4°C. Prepare fresh working solutions regularly. To test your DTNB reagent, add a small amount of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol; a vibrant yellow color should appear instantly.[6]
Contaminated Reagents or Buffers Contaminants in your buffer or other reagents may react with DTNB.Use high-purity water and reagents. Filter-sterilize your buffers.
Insufficient Washing (for plate-based assays) If you are using a pre-coated plate or have washing steps, residual reagents can contribute to the background signal.Increase the number and vigor of washing steps between reagent additions.[7][8]
Inconsistent or Non-Reproducible IC50 Values

Question: I am screening potential AChE inhibitors, and my calculated IC50 values vary significantly between experiments. What factors could be contributing to this variability?

Answer: Reproducibility of IC50 values is crucial for the reliable characterization of inhibitors. Inconsistency often points to subtle variations in assay conditions or the stability of the compounds being tested.

Potential Cause Explanation Recommended Solution
Inhibitor Instability or Precipitation The test compound may be unstable under the assay conditions (e.g., pH, temperature) or may precipitate out of solution at higher concentrations.Assess the stability of your inhibitor in the assay buffer over the time course of the experiment. Visually inspect your wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.
Solvent Effects Organic solvents like DMSO, often used to dissolve inhibitors, can inhibit AChE activity at higher concentrations.Always include a solvent control (assay with the highest concentration of solvent used, but no inhibitor). Keep the final concentration of the organic solvent as low as possible (typically ≤1%).
Variations in Incubation Times For time-dependent or slow-binding inhibitors, even small variations in pre-incubation times can lead to significant differences in measured inhibition.Use a multichannel pipette to add reagents simultaneously to all wells. For potent or slow-binding inhibitors, ensure that the pre-incubation time of the enzyme and inhibitor is sufficient to reach equilibrium.[9]
Pipetting Errors Inaccurate pipetting of the inhibitor, enzyme, or substrate will directly impact the final concentrations and reaction rates.Use calibrated pipettes and proper pipetting techniques. Prepare serial dilutions of your inhibitor carefully.
Fluctuations in Enzyme Activity The specific activity of your AChE stock can vary between batches or degrade with improper storage.Aliquot your enzyme stock and store it at -80°C. Avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor to assess the consistency of your assay.
Non-Linear Progress Curves

Question: My reaction progress curves (absorbance vs. time) are not linear, even in the initial phase. What does this indicate?

Answer: The assumption of a linear initial velocity is fundamental to Michaelis-Menten kinetics. Non-linearity can arise from several factors, each requiring a different approach to model refinement.

A Non-Linear Progress Curve Observed B Substrate Depletion A->B Is [S] << Km? C Enzyme Instability A->C Is the curve flattening over time? D Slow-Binding Inhibition A->D Does the curve show an initial burst followed by a slower steady state? E Substrate Inhibition A->E Does non-linearity appear at high [S]? F Reduce Enzyme Concentration or Assay Time B->F G Assess Enzyme Stability in Assay Buffer C->G H Use a Progress-Curve Analysis Model D->H I Measure Activity at a Wider Range of Substrate Concentrations E->I G cluster_0 Inhibition Type Determination A Measure initial rates at varying [S] and fixed [I] B Plot data using Lineweaver-Burk or analyze with non-linear regression A->B C Competitive B->C Vmax unchanged Km increases D Non-competitive B->D Vmax decreases Km unchanged E Uncompetitive B->E Vmax decreases Km decreases F Mixed B->F Vmax decreases Km changes

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for PET Imaging with [11C]MP4A

Welcome to the technical support center for Positron Emission Tomography (PET) imaging with N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A). This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Positron Emission Tomography (PET) imaging with N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the use of this important radiotracer for quantifying acetylcholinesterase (AChE) activity.

Introduction to [11C]MP4A PET Imaging

[11C]MP4A is a lipophilic acetylcholine analogue that readily crosses the blood-brain barrier.[1] In the brain, it is specifically hydrolyzed by AChE into a hydrophilic metabolite, which becomes trapped, allowing for the in-vivo measurement of AChE activity with PET.[2] This technique is particularly valuable for studying neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature.[1]

The short 20.4-minute half-life of Carbon-11 necessitates a highly efficient and coordinated workflow, from radiosynthesis to image analysis.[3] This guide provides a structured, question-and-answer approach to troubleshoot issues at each critical stage of the process.

Section 1: Radiochemistry and Quality Control

The foundation of a successful [11C]MP4A PET scan is the quality of the radiotracer. Issues at this stage can compromise the entire experiment.

dot

Motion_Artifacts PatientMotion Patient Motion IntraScan Intra-Scan Motion (During PET acquisition) PatientMotion->IntraScan InterScan Inter-Scan Motion (Between CT and PET) PatientMotion->InterScan Artifact1 Image Blurring/ 'Smear' Artifact IntraScan->Artifact1 Artifact2 Misregistration Artifact (PET/CT Mismatch) InterScan->Artifact2 Artifact3 Attenuation Correction Errors Artifact2->Artifact3

Caption: Impact of Patient Motion on PET Image Quality.

Prevention and Correction:

  • Patient Immobilization: Use head holders and other immobilization devices to minimize movement.

  • Clear Instructions: Instruct the patient to remain as still as possible throughout the entire scanning session and to breathe shallowly during the CT scan. [4]* Motion Correction Software: If motion is unavoidable, use motion correction software during the image reconstruction process. Most modern systems offer some form of motion tracking and correction.

  • Manual Re-registration: Post-acquisition, it is often possible to manually or automatically re-align the PET and CT/MR datasets using image registration tools before performing quantitative analysis.

Section 3: Data Analysis and Kinetic Modeling

Extracting the key parameter—the hydrolysis rate constant (k3)—requires careful data analysis.

Q5: The k3 values from my kinetic analysis are highly variable or physiologically implausible. What could be wrong?

A5: Inaccurate k3 estimates often stem from issues with the input function or the choice of kinetic model.

  • Input Function Errors (for Arterial Sampling):

    • Cause: Errors in blood sample timing, well counter cross-calibration with the PET scanner, or metabolite analysis (measuring the fraction of unmetabolized [11C]MP4A in plasma) can significantly corrupt the arterial input function.

    • Solution: Double-check all timings and calibrations. Ensure the HPLC method for metabolite analysis is robust and validated.

  • Inappropriate Kinetic Model:

    • Cause: A standard two-tissue compartment model is typically used for [11C]MP4A. However, simpler methods like shape analysis or reference tissue models are also employed to avoid arterial sampling. [2][5]Shape analysis, for instance, can be less accurate in brain regions with high AChE activity. [5] * Solution:

      • Reference Tissue Models: For studies without arterial sampling, using a reference tissue-based method is common. The cerebellum has often been used for this purpose. [1]These models estimate the ratio of k3 in a target region to that in the reference region.

      • Model Validation: If possible, validate your chosen non-invasive method against the gold-standard compartment model with arterial input in a subset of subjects.

Kinetic ModelProsConsBest Use Case
2-Tissue Compartment Model (Arterial Input) Gold standard; provides absolute quantification of k3.Invasive (requires arterial line); complex; sensitive to input function errors.When precise, absolute quantification of AChE activity is required. [5]
Reference Tissue Model (e.g., RLS) Non-invasive; simpler to implement.Provides relative k3 values (or ratios); requires a valid reference region (low/negligible AChE).Group comparisons where absolute quantification is not strictly necessary. [2]
Shape Analysis Non-invasive; computationally fast.Less accurate in high-uptake regions; provides an index correlated with k3.Screening or initial studies where high precision is secondary to throughput. [5]

Q6: Why is the uptake in the striatum so high compared to the cortex, and how does this affect my analysis?

A6: The high uptake in the striatum is expected and reflects the known high density of acetylcholinesterase in this brain region. [6]PET imaging in monkeys and humans consistently shows high accumulation in the striatum and cortex. [7]This regional difference is, in fact, what allows for the discrimination of AChE activity levels across the brain.

  • Analytical Consideration (Partial Volume Effect): The high signal from the relatively small striatum can "spill over" into adjacent, lower-uptake regions (like white matter or parts of the cortex), artificially inflating their measured signal. Conversely, the signal from smaller cortical regions can be underestimated due to "spill-in" from surrounding CSF or white matter.

  • Solution: Apply a Partial Volume Correction (PVC) algorithm during data processing. This is especially important when analyzing data from smaller regions of interest or in brains with significant atrophy. The choice of preprocessing strategy, including PVC, can have a substantial impact on the final quantitative results. [8] By systematically addressing these common issues, you can enhance the quality, reliability, and accuracy of your [11C]MP4A PET imaging studies.

References

  • National Center for Biotechnology Information (2006). 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Shinotoh, H., et al. (2003). A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A: comparison with [123I]IMP SPECT. PubMed. Available at: [Link]

  • Isohashi, K., et al. (2013). Optimization of [11C]methionine PET study: appropriate scan timing and effect of plasma amino acid concentrations on the SUV. NIH. Available at: [Link]

  • Solingapuram Sai, K. K., et al. (2023). Two decades of [11C]PiB synthesis, 2003-2023: a review. PMC - PubMed Central. Available at: [Link]

  • Nørgaard, M., et al. (2021). Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study. PMC - NIH. Available at: [Link]

  • Li, S., & Conti, P. S. (2014). Synthesis of N -[ 11 C]Methyl-4-Piperidinyl Propionate ([ 11 C]PMP). ResearchGate. Available at: [Link]

  • Osman, M. M. (2004). PET/CT Artifacts. PMC - PubMed Central - NIH. Available at: [Link]

  • Irie, T., et al. (1999). Kinetic Analysis of [(11)C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling. PubMed. Available at: [Link]

  • Abuzaid, A. S., et al. (n.d.). Common Artifacts with Cardiac PET/CT Myocardial Perfusion Imaging. ASNC. Available at: [Link]

  • Kimes, A. S., et al. (2000). Positron emission tomographic measurement of brain acetylcholinesterase activity using N-[(11)C]methylpiperidin-4-yl acetate without arterial blood sampling: methodology of shape analysis and its diagnostic power for Alzheimer's disease. PubMed. Available at: [Link]

  • PLOS ONE. (n.d.). Collection - Optimization of PET reconstruction algorithm, SUV thresholding algorithm and PET acquisition time in clinical 11C-acetate PET/CT. Public Library of Science. Available at: [Link]

  • Molecular Imaging & Therapy (2022). PET Imaging: More Data Corrections (Part 5) [L37]. YouTube. Available at: [Link]

  • Greene, C. A., et al. (2023). PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84. PMC. Available at: [Link]

  • Jarkiewicz, A., et al. (2016). Synthesis, isolation and purification of [11C]-choline. PMC - NIH. Available at: [Link]

  • ResearchGate (n.d.). Signs and Artifacts in Amyloid PET. Available at: [Link]

  • Kilbourn, M. R., et al. (1996). In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP). PubMed. Available at: [Link]

  • Andersen, F. L., et al. (2018). Optimization of PET reconstruction algorithm, SUV thresholding algorithm and PET acquisition time in clinical 11C-acetate PET/CT. PubMed. Available at: [Link]

  • Jarkiewicz, A., et al. (2017). Optimisation of [11C]-choline synthesis. PMC - NIH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of [11C]MP4A and [11C]PMP for Acetylcholinesterase Imaging in Neurodegenerative Disease Research

A Senior Application Scientist's Guide to Selecting the Optimal PET Tracer for Quantifying Cholinergic Deficits The in vivo quantification of acetylcholinesterase (AChE) activity provides a critical biomarker for assessi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal PET Tracer for Quantifying Cholinergic Deficits

The in vivo quantification of acetylcholinesterase (AChE) activity provides a critical biomarker for assessing the progression of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD), and for evaluating the efficacy of novel therapeutic interventions. Positron Emission Tomography (PET) with radiolabeled acetylcholine analogs stands as a premier methodology for this purpose. Among the available tracers, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) have emerged as the most extensively characterized and utilized agents. This guide offers a comprehensive comparison of these two key radiotracers, grounded in experimental data, to empower researchers in making an informed selection for their specific preclinical and clinical imaging needs.

The Principle of AChE-Mediated Tracer Trapping

Both [11C]MP4A and [11C]PMP are acetylcholine substrate analogs. Their utility in PET imaging hinges on a shared mechanism of action. As lipophilic compounds, they readily cross the blood-brain barrier (BBB).[1][2] Within the brain parenchyma, they are hydrolyzed by AChE into a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH), and their respective carboxylic acids.[1][2] This radiolabeled metabolite is too polar to diffuse back across the BBB, effectively trapping it within the brain.[1][2][3] The rate of this enzymatic conversion and subsequent trapping is proportional to the local AChE activity.

cluster_blood Blood cluster_brain Brain Tracer_Blood [11C]MP4A or [11C]PMP (Lipophilic) Tracer_Brain [11C]MP4A or [11C]PMP (Lipophilic) Tracer_Blood->Tracer_Brain Crosses BBB Tracer_Brain->Tracer_Blood Washout (Unhydrolyzed) AChE Acetylcholinesterase (AChE) Tracer_Brain->AChE Substrate Binding Metabolite [11C]MP4OH (Hydrophilic) AChE->Metabolite Hydrolysis Metabolite->Metabolite

Caption: Mechanism of [11C]MP4A/[11C]PMP trapping in the brain.

Key Performance Parameters: A Comparative Analysis

While both tracers operate on the same principle, their differing biochemical properties lead to significant distinctions in their imaging performance.

Feature[11C]MP4A[11C]PMPAdvantage
Specificity for AChE ~99%[2]86-95%[1][11C]MP4A
Hydrolysis Rate 3- to 4-fold faster than [11C]PMP[1]Slower than [11C]MP4A[1][11C]PMP
Regional Discrimination Lower striatum/cortex and striatum/cerebellum ratios[1]Higher striatum/cortex and striatum/cerebellum ratios[1][11C]PMP
Kinetic Modeling Well-established; can be challenging in high-activity regions[4]Slower kinetics allow for more precise estimates of AChE activity[1][11C]PMP
The Critical Difference: Hydrolysis Rate

The most significant differentiator between [11C]MP4A and [11C]PMP is their rate of hydrolysis by AChE. [11C]MP4A is hydrolyzed more rapidly, which can be a limitation in regions with high AChE concentrations, such as the striatum.[1] The rapid conversion can lead to a "ceiling effect," where the rate of tracer delivery to the tissue, rather than the enzyme activity itself, becomes the rate-limiting step. This can result in an underestimation of AChE activity in these high-density areas.

In contrast, the 3- to 4-fold slower hydrolysis rate of [11C]PMP mitigates this issue, allowing for a more accurate and linear relationship between the measured PET signal and AChE activity across a wider dynamic range.[1] This property makes [11C]PMP particularly advantageous for studies aiming to precisely quantify AChE levels in regions with moderate to high enzyme activity.[1]

Enhanced Regional Contrast with [11C]PMP

The slower hydrolysis of [11C]PMP also translates to better discrimination between brain regions with varying levels of AChE activity.[5] Studies in both rodents and non-human primates have demonstrated that [11C]PMP yields higher contrast ratios between regions rich in AChE (e.g., striatum) and those with lower concentrations (e.g., cortex and cerebellum).[1] For instance, in one study, the maximal striatum/cortex ratio was 2.25 with [11C]PMP compared to 1.8 with [11C]MP4A.[1] This enhanced contrast improves the statistical power to detect subtle regional changes in AChE activity, a crucial aspect of longitudinal studies in neurodegenerative diseases.

Radiosynthesis of [11C]MP4A and [11C]PMP

Both tracers are synthesized via N-methylation of their respective precursors using a carbon-11 labeled methylating agent, typically [11C]methyl iodide or [11C]methyl triflate.[2][6] The general synthetic scheme is outlined below.

G cluster_synthesis Radiosynthesis Workflow Cyclotron [11C]CO2 from Cyclotron Methylating_Agent [11C]Methyl Iodide or [11C]Methyl Triflate Cyclotron->Methylating_Agent Chemical Conversion Reaction N-methylation Reaction Methylating_Agent->Reaction Precursor Piperidin-4-yl acetate or 4-Piperidinyl propionate Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Final_Product [11C]MP4A or [11C]PMP HPLC->Final_Product

Caption: Generalized radiosynthesis workflow for [11C]MP4A and [11C]PMP.

[11C]MP4A Synthesis

A common method for [11C]MP4A synthesis involves the N-methylation of piperidin-4-yl acetate hydrochloride using [11C]methyl iodide in anhydrous dimethylformamide.[2] Automated synthesis modules can achieve radiochemical yields of 20-60% within approximately 40 minutes, with high radiochemical purity (>98%) and specific activity.[2]

[11C]PMP Synthesis

The synthesis of [11C]PMP is similarly achieved by the N-methylation of its precursor, 4-piperidinyl propionate. A reported method utilizes [11C]methyl trifluoromethanesulfonate in dimethylformamide at room temperature.[1][6] This procedure can yield the final product with a radiochemical yield of around 57% and a radiochemical purity exceeding 99% in about 35 minutes.[1][6]

Kinetic Modeling: Quantifying AChE Activity

To derive a quantitative measure of AChE activity, dynamic PET data acquired after tracer injection is analyzed using kinetic models. For both [11C]MP4A and [11C]PMP, a three-compartment model is typically employed.[1] This model describes the movement of the tracer between three compartments: plasma, the free tracer in brain tissue, and the trapped, hydrolyzed metabolite in brain tissue.

The key parameter derived from this model is the rate constant k3, which represents the rate of hydrolysis of the tracer by AChE.[1][7] This k3 value serves as a direct index of local AChE activity.

Plasma Plasma (Cp) Free Free Tracer in Brain (CF) Plasma->Free K1 Free->Plasma k2 Trapped Trapped Metabolite (CM) Free->Trapped k3 (AChE Activity)

Caption: Three-compartment kinetic model for [11C]MP4A and [11C]PMP.

While this model is robust, its application can be complex, often requiring arterial blood sampling to measure the plasma input function.[7] To circumvent this invasive procedure, alternative methods such as reference tissue models have been developed and validated for both tracers.[3] For [11C]PMP, the slower kinetics can sometimes necessitate constrained fitting methods in regions of high AChE activity to obtain reliable estimates.[7]

Clinical and Preclinical Applications

Both tracers have been instrumental in elucidating the role of cholinergic deficits in various neurological and psychiatric disorders.

  • Alzheimer's Disease: Numerous studies have utilized both [11C]MP4A and [11C]PMP to demonstrate significant reductions in cortical AChE activity in patients with AD compared to healthy controls.[1][8] These findings correlate with the known cholinergic neuron degeneration in this disease.

  • Parkinson's Disease and Dementia with Lewy Bodies: These tracers have also been applied to investigate cholinergic system integrity in synucleinopathies, revealing widespread cortical cholinergic deficits.

  • Pharmacodynamic Studies: A critical application of these tracers is in drug development, where they are used to measure the target engagement of AChE inhibitors. By performing PET scans before and after drug administration, researchers can quantify the degree of enzyme inhibition in the living human brain.

Conclusion and Recommendations

Both [11C]MP4A and [11C]PMP are highly valuable PET tracers for the in vivo quantification of AChE activity. The choice between them should be guided by the specific research question.

  • [11C]MP4A is a well-established tracer with slightly higher specificity for AChE. It may be suitable for studies where a qualitative assessment of AChE distribution is sufficient or in patient populations where higher throughput is a priority.

  • [11C]PMP is generally the superior choice for studies requiring precise and quantitative measurements of AChE activity, particularly when comparing regions with a wide range of enzyme concentrations or when subtle changes in activity are expected. Its slower hydrolysis rate and better regional discrimination provide a more accurate and sensitive tool for longitudinal studies and for assessing the pharmacodynamics of AChE inhibitors.

For researchers embarking on new studies of the cholinergic system, particularly those focused on therapeutic development and the nuanced tracking of disease progression, [11C]PMP is recommended as the tracer of choice due to its more favorable kinetic properties for quantitative accuracy.

References

  • 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2006, May 1). Retrieved from [Link]

  • Kinetic modeling of N-[11C]methylpiperidin-4-yl propionate: alternatives for analysis of an irreversible positron emission tomography trace for measurement of acetylcholinesterase activity in human brain - PubMed. Retrieved from [Link]

  • Synthesis of N -[ 11 C]Methyl-4-Piperidinyl Propionate ([ 11 C]PMP) - ResearchGate. Retrieved from [Link]

  • N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2006, April 19). Retrieved from [Link]

  • Kinetic Analysis of [(11)C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling - PubMed. Retrieved from [Link]

  • A simple method for the detection of abnormal brain regions in Alzheimer's disease patients using [11C]MP4A: comparison with [123I]IMP SPECT - PubMed. Retrieved from [Link]

  • Synthesis of 1-[11C]methylpiperidin-4-yl Propionate ([11C]PMP) for in Vivo Measurements of Acetylcholinesterase Activity - PubMed. Retrieved from [Link]

  • In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP) - PubMed. Retrieved from [Link]

  • Positron emission tomographic measurement of brain acetylcholinesterase activity using N-[(11)C]methylpiperidin-4-yl acetate without arterial blood sampling: methodology of shape analysis and its diagnostic power for Alzheimer's disease - PubMed. Retrieved from [Link]

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Comparative

Comparative analysis of AChE radioligands for neuroimaging

An In-Depth Comparative Guide to Acetylcholinesterase (AChE) Radioligands for Neuroimaging Authored by a Senior Application Scientist This guide provides a comprehensive analysis of radioligands used for the in vivo imag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Acetylcholinesterase (AChE) Radioligands for Neuroimaging

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of radioligands used for the in vivo imaging of acetylcholinesterase (AChE) via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). It is designed for researchers, clinicians, and drug development professionals to facilitate the selection of the most appropriate imaging agent based on specific research or clinical objectives.

The Rationale for Imaging Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[1] Its distribution and activity are fundamental to cognitive processes, including memory, learning, and attention. A significant reduction in cholinergic neurons and, consequently, AChE levels is a well-established hallmark of neurodegenerative disorders, most notably Alzheimer's disease (AD).[1][2] Therefore, the ability to non-invasively quantify the distribution and activity of AChE in the living human brain is invaluable for:

  • Early Diagnosis and Differential Diagnosis: Distinguishing AD from other forms of dementia.

  • Disease Progression Monitoring: Tracking the decline of cholinergic integrity over time.

  • Pharmacodynamic Assessment: Evaluating the efficacy and optimal dosage of AChE inhibitor (AChEI) drugs, which are a primary treatment for AD.[3][4]

  • Understanding Pathophysiology: Investigating the role of the cholinergic system in various neurological and psychiatric conditions.

PET and SPECT are the principal molecular imaging modalities that enable this quantification by using radiolabeled molecules (radioligands or radiotracers) that bind to AChE.[5][6]

Foundational Principles: What Defines an Ideal AChE Radioligand?

The efficacy of a neuroimaging study is fundamentally dependent on the properties of the radioligand. The choice is not arbitrary; it is dictated by a set of stringent physicochemical and biological requirements that ensure a clear signal from the target with minimal background noise.

  • High Affinity and Specificity: The radioligand must bind to AChE with high affinity (nanomolar or sub-nanomolar range) to provide a robust signal. Crucially, it must exhibit high selectivity for AChE over the structurally similar enzyme, butyrylcholinesterase (BChE), which is also present in the brain and can otherwise produce a confounding signal.

  • Blood-Brain Barrier (BBB) Permeability: The tracer must be sufficiently lipophilic to passively diffuse across the BBB and reach its target in the central nervous system. However, excessive lipophilicity can lead to high non-specific binding to lipid membranes, obscuring the specific signal.

  • Optimal In Vivo Kinetics: The radioligand should demonstrate rapid uptake into the brain, followed by a relatively fast washout from regions with low AChE density. This creates a high target-to-background ratio, which is essential for clear image contrast.

  • Metabolic Profile: Ideally, any radiometabolites formed in the periphery should not be able to cross the BBB. If they do, they must not bind to AChE or other cerebral components, as this would contaminate the quantitative signal.

  • Suitability for Kinetic Modeling: The tracer's behavior in the brain (uptake, binding, and clearance) should be describable by mathematical models.[7][8] This is the cornerstone of quantitative PET/SPECT, allowing the extraction of precise biological parameters, such as enzyme activity or density, rather than just generating qualitative images.

Comparative Analysis of PET Radioligands for AChE

PET offers superior spatial resolution and sensitivity compared to SPECT, making it the preferred modality for quantitative research.[9][10] AChE PET tracers can be broadly categorized into two classes based on their mechanism of action.

Substrate-Based Tracers: Measuring Enzyme Activity

This class of radioligands acts as a substrate for AChE. The tracer enters the brain, is hydrolyzed by the enzyme, and the resulting charged, radiolabeled metabolite is "trapped" inside the cell. The rate of this trapping is directly proportional to the enzymatic activity of AChE.

  • [¹¹C]MP4A (N-[¹¹C]methylpiperidin-4-yl acetate): One of the most established AChE radiotracers.[3][4][11] It has been extensively used to demonstrate reduced AChE activity in the cortex of AD patients.[1][3]

  • [¹¹C]PMP (N-[¹¹C]methylpiperidin-4-yl propionate): A close analogue of [¹¹C]MP4A, also used successfully to measure cerebral AChE activity and its inhibition by therapeutic drugs in AD patients.[4][12]

  • [¹⁸F]FEP-4MA (N-[¹⁸F]fluoroethylpiperidin-4ylmethyl acetate): A fluorine-18 labeled analogue developed to overcome the logistical limitations of carbon-11.[11] The longer half-life of ¹⁸F (~110 minutes) compared to ¹¹C (~20 minutes) allows for centralized production and distribution to PET centers lacking an on-site cyclotron.[11]

The primary advantage of substrate-based tracers is that they provide a direct measure of enzyme function. A key consideration is that the measured activity can be influenced by cerebral blood flow, necessitating complex kinetic models that account for tracer delivery.

Reversible Inhibitor-Based Tracers: Measuring Enzyme Density

These radioligands bind reversibly to the AChE enzyme itself. The signal intensity in the resulting PET image reflects the regional density of the enzyme (Bmax).

  • [¹¹C]Donepezil: A radiolabeled version of the widely used AChEI drug, donepezil.[13] Its use is complex due to high non-specific binding, which can make quantification challenging.[3]

  • [¹¹C]CP-126,998: A reversible inhibitor that has shown a brain distribution corresponding well to the known regional distribution of AChE.[3][14] It has been used to measure the occupancy of AChE by therapeutic drugs.[14]

Inhibitor-based tracers are particularly useful for drug development studies, specifically for determining target occupancy—the percentage of the target enzyme that is bound by a drug at a given dose.

Quantitative Comparison of Key AChE PET Radioligands
RadioligandRadionuclideTypeKey Characteristics & Findings
[¹¹C]MP4A Carbon-11SubstrateGold standard for measuring AChE activity. Proven to detect deficits in AD patients.[3][4][11]
[¹¹C]PMP Carbon-11SubstrateSimilar to [¹¹C]MP4A, successfully used to quantify AChE activity and therapeutic inhibition.[4][12]
[¹⁸F]FEP-4MA Fluorine-18Substrate¹⁸F-labeled analogue of MP4A, allowing for wider clinical applicability due to longer half-life.[11]
[¹¹C]Donepezil Carbon-11InhibitorHigh-affinity ligand but hampered by high non-specific binding, complicating its use for quantification.[3]
[¹¹C]CP-126,998 Carbon-11InhibitorShows good correlation with postmortem AChE distribution; useful for target occupancy studies.[3][14]

SPECT Radioligands for AChE Imaging

While SPECT generally has lower spatial resolution than PET, its wider availability and lower operational cost make it a valuable clinical tool.[5] The development of SPECT tracers for AChE has been more challenging.

  • [¹²³I]IPH (N-(2-diethylaminoethyl)-4-iodophenyl-carboxamide): While not a direct AChE ligand, some earlier SPECT studies used tracers like [¹²³I]iodoamphetamine (IMP) to measure cerebral blood flow, which is coupled to metabolic activity.[15] The development of specific, high-affinity SPECT ligands for AChE has met with limited success, often due to poor brain retention or unfavorable kinetics.[16] For instance, some radioiodinated carbamates were able to distinguish AD plaques in autoradiography but failed to provide adequate brain retention in vivo.[16]

Due to these challenges, PET remains the modality of choice for robust, quantitative AChE imaging.

Experimental Methodologies: A Guide to Practice

The validity of any neuroimaging study rests on rigorous and well-controlled experimental protocols. Below are standardized workflows for the characterization and application of AChE radioligands.

In Vitro Autoradiography

Causality: Before proceeding to expensive and complex in vivo studies, in vitro autoradiography is an indispensable first step. It serves to confirm that the radioligand binds specifically to the target of interest within a native tissue environment and allows for the determination of key binding parameters.[17]

Protocol:

  • Tissue Preparation: Brain tissue (animal or human post-mortem) is rapidly frozen and sectioned into very thin (10-20 µm) slices using a cryostat. These sections are thaw-mounted onto microscope slides.[18]

  • Pre-incubation: Slides are washed in a buffer to remove any endogenous molecules that might interfere with ligand binding.

  • Incubation: Slides are incubated with a solution containing the radioligand at a specific concentration.

    • Total Binding: Sections are incubated with only the radioligand.

    • Non-specific Binding: A parallel set of sections is incubated with the radioligand plus a high concentration of a non-radioactive, potent AChE inhibitor (e.g., donepezil). This competitor drug will occupy all the specific AChE binding sites, so any remaining radioactivity is considered non-specific.

  • Washing: Slides are washed in ice-cold buffer to remove unbound radioligand. The duration and number of washes are optimized to maximize the specific-to-non-specific binding ratio.

  • Detection: The dried slides are apposed to a phosphor imaging plate or photographic film. The radioactive decay creates a two-dimensional image of the ligand distribution in the tissue slice.[17][18]

  • Quantification: The optical density of the resulting image is measured and converted to units of radioactivity concentration (e.g., fmol/mg tissue) using co-exposed radioactive standards. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Workflow Diagram: In Vitro Autoradiography

G cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_post Signal Detection & Analysis Cryosection Cryosection Brain Tissue (20µm) Mounting Thaw-mount onto Slides Cryosection->Mounting Preincubation Pre-incubation in Buffer Mounting->Preincubation Incubation_Total Incubate with Radioligand (Total Binding) Preincubation->Incubation_Total Incubation_NSB Incubate with Radioligand + Competitor (Non-Specific Binding) Preincubation->Incubation_NSB Wash Wash to Remove Unbound Ligand Incubation_Total->Wash Incubation_NSB->Wash Dry Dry Slides Wash->Dry Expose Expose to Phosphor Plate Dry->Expose Scan Scan Plate Expose->Scan Quantify Quantify Signal vs Standards Scan->Quantify Calculate Calculate Specific Binding (Total - NSB) Quantify->Calculate

Caption: Workflow for in vitro receptor autoradiography.

In Vivo PET/SPECT Imaging and Kinetic Modeling

Causality: This is the definitive experiment to measure AChE in the living brain. The protocol is designed to acquire dynamic data over time, which is essential for kinetic modeling to separate the specific binding signal from non-specific uptake and blood flow effects.[19][20]

Protocol:

  • Subject Preparation: A volunteer or animal subject is positioned in the PET/SPECT scanner. For quantitative studies requiring an arterial input function, an arterial line is placed to allow for blood sampling.

  • Radioligand Administration: The radioligand is administered as an intravenous bolus injection.

  • Dynamic Image Acquisition: The scanner acquires data continuously over a period of 60-120 minutes, beginning at the time of injection. This generates a series of images that capture the changing distribution of the tracer in the brain over time.

  • Arterial Blood Sampling (if applicable): Arterial blood is sampled frequently, especially in the first few minutes, to measure the concentration of the radioligand in the plasma over time (the "input function"). Samples are also analyzed to determine the fraction of radioactivity corresponding to the unchanged parent tracer versus its metabolites.

  • Image Reconstruction and Analysis: The raw scanner data is reconstructed into a 4D (3D space + time) image. Regions of interest (ROIs) are drawn on anatomical MRI scans and co-registered to the PET/SPECT data to extract time-activity curves (TACs) for different brain regions.

  • Kinetic Modeling: The TACs from the brain regions and the arterial input function are fitted to a mathematical model (e.g., a two-tissue compartment model) to estimate biological parameters of interest.[8] For substrate tracers like [¹¹C]MP4A, this parameter is the rate of hydrolysis (k₃), reflecting enzyme activity. For inhibitor tracers, the outcome is often the binding potential (BP_ND), reflecting enzyme density.

Workflow Diagram: Quantitative PET Imaging

G cluster_acq Data Acquisition cluster_analysis Image & Data Processing cluster_model Quantitative Modeling Inject IV Bolus Injection of Radioligand Scan Dynamic PET Scan (60-120 min) Inject->Scan Arterial Arterial Blood Sampling Inject->Arterial Recon Image Reconstruction Scan->Recon Metabolite Metabolite Analysis Arterial->Metabolite TACs Extract Time-Activity Curves (TACs) Recon->TACs InputFunc Generate Arterial Input Function Metabolite->InputFunc Model Apply Kinetic Model InputFunc->Model ROI ROI Definition on MRI ROI->TACs TACs->Model Params Estimate Biological Parameters (e.g., k₃, BP_ND) Model->Params

Caption: Workflow for quantitative in vivo PET imaging.

Conceptual Diagram: Two-Tissue Compartment Model This model is a cornerstone of quantitative neuroreceptor imaging. It describes the movement of the radioligand between different physiological compartments in the brain.

G Plasma Plasma (Input Function) Free Free/Non-specific (C_ND) Plasma->Free K₁ (Uptake) Free->Plasma k₂ (Clearance) Specific Specifically Bound (C_B) Free->Specific k₃ (Binding) Specific->Free k₄ (Dissociation)

Caption: A two-tissue compartment model for neuroimaging.

Making an Informed Choice: A Decision Framework

The selection of an AChE radioligand is a critical decision that directly impacts the validity and interpretation of research findings.

Research QuestionRecommended ModalityRecommended Radioligand ClassRationale
Measure changes in AChE activity in AD vs. controls? PETSubstrate (e.g., [¹¹C]MP4A)Provides a direct measure of enzyme function, which is known to be impaired in AD.[12]
Determine if a new drug binds to AChE in the human brain? PETReversible Inhibitor (e.g., [¹¹C]CP-126,998)Ideal for target engagement and occupancy studies to inform dose selection in drug development.[14]
Conduct a multi-center clinical trial on AChE levels? PET¹⁸F-labeled Substrate (e.g., [¹⁸F]FEP-4MA)The longer half-life of ¹⁸F facilitates distribution, standardizing the radioligand across multiple sites.[11]
Clinical screening for cholinergic deficits where PET is unavailable? SPECT(Limited Options)SPECT is more accessible, but specific AChE tracers are less validated. Blood flow agents may offer an indirect surrogate measure.[6][21]

Conclusion and Future Directions

The in vivo imaging of acetylcholinesterase has provided profound insights into the cholinergic system's role in health and disease. For quantitative research aimed at measuring enzyme activity, substrate-based PET tracers like [¹¹C]MP4A and [¹¹C]PMP remain the gold standard. For multi-center trials or sites without a cyclotron, ¹⁸F-labeled alternatives such as [¹⁸F]FEP-4MA offer a logistical advantage. Reversible inhibitors like [¹¹C]CP-126,998 are best suited for pharmacodynamic studies measuring target occupancy.

The future of the field lies in the development of novel radioligands with even more favorable kinetics, lower non-specific binding, and potentially the ability to selectively image BChE to dissect the relative contributions of both cholinesterases in neurodegeneration.[16][22] Such advancements will continue to enhance our ability to diagnose, monitor, and develop effective treatments for devastating neurological disorders.

References

  • In vivo evaluation of N-[18F]fluoroethylpiperidin-4ylmethyl acetate in rats compared with MP4A as a probe for measuring cerebral acetylcholinesterase activity. PubMed. [Link]

  • Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials. ResearchGate. [Link]

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  • Acetylcholinesterase imaging: its use in therapy evaluation and drug design. PubMed. [Link]

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Validation

Bridging the Gap: A Comparative Guide to Cross-Validating PET Imaging and Brain Homogenate Assays

In the landscape of neuroscience and drug development, the accurate quantification of neuroreceptor targets is paramount. Two powerful, yet fundamentally different, methodologies stand at the forefront of this endeavor:...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and drug development, the accurate quantification of neuroreceptor targets is paramount. Two powerful, yet fundamentally different, methodologies stand at the forefront of this endeavor: Positron Emission Tomography (PET) imaging, an in vivo technique that visualizes and measures biochemical processes in the living brain, and brain homogenate assays, the in vitro gold standard for characterizing receptor pharmacology. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two techniques, offering a framework for robust cross-validation to ensure data integrity and accelerate therapeutic innovation.

The translation of a drug candidate from the bench to the clinic is fraught with challenges, a primary one being the disparity between in vitro potency and in vivo efficacy. Cross-validation between brain homogenate assays and PET imaging serves as a critical bridge across this translational gap. By directly comparing data from these orthogonal methods, researchers can gain a more holistic understanding of a drug's interaction with its target in both a controlled, isolated environment and a complex, living system. This process is essential for validating new PET radioligands, confirming target engagement of novel therapeutics, and making informed decisions in drug development pipelines.[1][2]

At a Glance: PET vs. Brain Homogenate Assays

FeaturePositron Emission Tomography (PET)Brain Homogenate Assays
Methodology In vivo imaging of radiotracer distributionIn vitro radioligand binding to tissue homogenates
Key Outputs Binding Potential (BPND), Volume of Distribution (VT), Receptor Occupancy (%)Receptor Density (Bmax), Binding Affinity (Kd), Inhibition Constant (Ki)
Strengths Non-invasive, longitudinal studies possible, provides spatial distribution in the living brain, measures target engagement in a physiological context.High throughput, precise control over experimental conditions, considered the "gold standard" for determining Bmax and Kd.[3]
Limitations Lower resolution than in vitro methods, complex data modeling required, influenced by blood flow and metabolism.[4]Destructive to tissue, loses spatial information, may not fully replicate the in vivo environment.

The "Why": Causality Behind Cross-Validation

The fundamental principle behind cross-validating PET and brain homogenate data is to establish a strong correlation between the in vivo and in vitro measurements of the same biological target. A successful cross-validation provides confidence that the PET signal is a true and accurate representation of the target receptor's density and availability in the living brain. This is a crucial step in the validation of any new PET radioligand.[5]

For drug development, this validation is indispensable. PET receptor occupancy studies are instrumental in determining the optimal therapeutic dose of a new drug.[6][7] By demonstrating a clear relationship between the drug dose, plasma concentration, and the percentage of target receptors occupied in the brain, researchers can establish a therapeutic window that maximizes efficacy while minimizing off-target effects. The confidence in these in vivo occupancy measures is substantially strengthened when the underlying PET radioligand has been rigorously validated against in vitro data.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical workflows for a PET receptor occupancy study and a brain homogenate saturation binding assay, highlighting the key steps in each process.

cluster_0 In Vivo: PET Imaging cluster_1 Ex Vivo/In Vitro: Brain Homogenate Assay Subject Prep Subject Prep Radioligand Injection Radioligand Injection Subject Prep->Radioligand Injection Dynamic PET Scan Dynamic PET Scan Radioligand Injection->Dynamic PET Scan Image Reconstruction Image Reconstruction Dynamic PET Scan->Image Reconstruction Kinetic Modeling Kinetic Modeling Image Reconstruction->Kinetic Modeling PET Outcome PET Outcome Kinetic Modeling->PET Outcome Data Analysis Data Analysis Kinetic Modeling->Data Analysis Cross-Validation Report Cross-Validation Report Data Analysis->Cross-Validation Report Correlation Analysis Tissue Collection Tissue Collection Homogenization Homogenization Tissue Collection->Homogenization Binding Assay Binding Assay Homogenization->Binding Assay Binding Assay->Data Analysis Separation Separation Binding Assay->Separation Radioactivity Counting Radioactivity Counting Separation->Radioactivity Counting Homogenate Outcome Homogenate Outcome Radioactivity Counting->Homogenate Outcome pet_workflow start Start: Subject Preparation & Positioning baseline_scan Baseline PET Scan (No Drug) start->baseline_scan drug_admin Administer Therapeutic Drug baseline_scan->drug_admin analysis Image Reconstruction & Co-registration with MRI baseline_scan->analysis post_drug_scan Post-Drug PET Scan drug_admin->post_drug_scan post_drug_scan->analysis tac Generate Time-Activity Curves (TACs) for ROIs analysis->tac modeling Kinetic Modeling (e.g., SRTM or 2TCM) tac->modeling bp_baseline Calculate Baseline Binding Potential (BP_ND_baseline) modeling->bp_baseline bp_postdrug Calculate Post-Drug Binding Potential (BP_ND_postdrug) modeling->bp_postdrug occupancy Calculate Receptor Occupancy (%) bp_baseline->occupancy bp_postdrug->occupancy end End: Occupancy Data occupancy->end homogenate_workflow start Start: Brain Tissue Dissection homogenize Homogenization in Ice-Cold Buffer start->homogenize centrifuge Centrifugation to Isolate Membranes homogenize->centrifuge resuspend Resuspend Membranes in Assay Buffer centrifuge->resuspend incubate Incubate with Increasing [Radioligand] (+/- Unlabeled Competitor) resuspend->incubate filter Rapid Filtration to Separate Bound/Free incubate->filter count Scintillation Counting of Filters filter->count analyze Data Analysis (Non-linear Regression/Scatchard Plot) count->analyze results Determine Bmax and Kd analyze->results end End: Binding Parameters results->end

Sources

Comparative

Bridging the Bench and Biology: A Comparative Guide to In Vitro and In Vivo Hydrolysis of Acetylcholinesterase Substrates

For researchers in neurobiology and professionals in drug development, particularly in the realm of neurodegenerative diseases like Alzheimer's, understanding the kinetics of acetylcholinesterase (AChE) is paramount. ACh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology and professionals in drug development, particularly in the realm of neurodegenerative diseases like Alzheimer's, understanding the kinetics of acetylcholinesterase (AChE) is paramount. AChE inhibitors are a cornerstone of symptomatic treatment, and accurately characterizing their interaction with the enzyme is critical. This guide provides an in-depth comparison of in vitro and in vivo methods for measuring the hydrolysis rates of AChE substrates, offering insights into experimental design, data interpretation, and the crucial translation of preclinical findings to clinical relevance.

Part 1: The Foundation of AChE Kinetics: In Vitro Hydrolysis Assays

In vitro assays provide a controlled environment to dissect the fundamental enzymatic properties of AChE. These methods are indispensable for initial screening of potential inhibitors and for determining key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[1] The most widely adopted method is the colorimetric assay developed by Ellman.[2]

The Ellman's Method: A Mechanistic Overview

The Ellman's assay relies on the use of a synthetic substrate, acetylthiocholine (ATCh), which is structurally analogous to the endogenous substrate, acetylcholine.[3][4] The hydrolysis of acetylthiocholine by AChE yields thiocholine and acetic acid.[4] The liberated thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[4] The rate of TNB²⁻ formation, which is directly proportional to AChE activity, can be quantified by measuring the change in absorbance at 412 nm.[4]

Experimental Workflow: In Vitro AChE Activity Assay

The following diagram outlines a typical workflow for determining AChE activity in vitro using the Ellman's method.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 7.5) - DTNB Solution - ATCh Solution - AChE Enzyme Stock P2 Prepare Samples: - Test Compounds (Inhibitors) - Control (Vehicle) A1 Dispense Buffer, DTNB, and AChE into 96-well plate P2->A1 A2 Add Test Compound or Vehicle and pre-incubate A1->A2 A3 Initiate reaction by adding ATCh substrate solution A2->A3 D1 Measure absorbance at 412 nm kinetically over 10-15 min A3->D1 D2 Calculate reaction rate (V) from the linear slope D1->D2 D3 Plot V vs. [Substrate] Determine Km and Vmax D2->D3 InVitro_InVivo_Factors invitro In Vitro Assay (e.g., Ellman's) bridge Bridging Factors (IVIVC) invitro->bridge invivo In Vivo Response (e.g., Microdialysis) bridge->invivo F1 Pharmacokinetics (ADME) - Absorption - Distribution F1->bridge F2 Blood-Brain Barrier Penetration F2->bridge F3 Metabolism (Phase I & II enzymes) F3->bridge F4 Plasma Protein Binding F4->bridge F5 Substrate/Inhibitor Stability F5->bridge

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-4-piperidinol Esters as Analgesic Agents

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and safe analgesic agents is a continuous endeavor. The 1-methyl-4-piperidinol scaffold has long been a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and safe analgesic agents is a continuous endeavor. The 1-methyl-4-piperidinol scaffold has long been a cornerstone in the design of opioid analgesics, offering a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of esters derived from 1-methyl-4-piperidinol, supported by experimental data and detailed protocols to inform and guide future research in this critical area.

Introduction: The Significance of the 1-Methyl-4-piperidinol Core

The 1-methyl-4-piperidinol moiety is a key structural feature in a number of clinically significant opioid analgesics, most notably in the pethidine (meperidine) and "reversed ester" or prodine series of compounds. Its rigid piperidine ring helps to correctly orient pharmacophoric elements for optimal interaction with opioid receptors, primarily the mu-opioid receptor (μOR), which is the principal target for many potent analgesics. The ester functionality at the 4-position is a critical site for molecular modification, allowing for the fine-tuning of a compound's analgesic activity and metabolic stability. Understanding the intricate relationship between the structure of this ester group and the resulting biological activity is paramount for the rational design of novel and improved pain therapeutics.

Decoding the Structure-Activity Relationship: A Data-Driven Comparison

The analgesic potency of 1-methyl-4-piperidinol esters is profoundly influenced by the nature of the ester substituent. This relationship is most clearly elucidated through the systematic variation of both the acyl and aryl portions of the molecule. A quantitative structure-activity relationship (QSAR) study on a series of substituted benzoic acid esters of 1-methyl-4-piperidinol revealed several key determinants of analgesic activity, as measured by the mouse hot-plate method.[1]

Key SAR Insights:
  • Lipophilicity: Increased lipophilicity, particularly at the meta-position of the phenyl ring, generally enhances analgesic potency. This suggests that hydrophobic interactions play a crucial role in the binding of these ligands to the opioid receptor.[1]

  • Hydrogen Bonding: The presence of a hydrogen-bond acceptor group on the aromatic ring can increase activity.[1]

  • Steric Factors: Bulky substituents at the ortho-position of the phenyl ring are detrimental to analgesic potency, indicating steric hindrance at the receptor binding site.[1] Conversely, the size and shape of substituents at the meta and para positions are also critical, with minimal width being favored.[1]

The following table summarizes the analgesic potency of a selection of 1-methyl-4-piperidinol esters, highlighting the impact of various substituents on the aromatic ring of benzoate esters.

Compound IDSubstituent (on Benzoate Ring)Analgesic Potency (ED₅₀, mg/kg, mouse, s.c.)Potency Relative to PethidineReference
1 Unsubstituted15.01.0[1]
2 4-Methoxy7.52.0[1]
3 3,4-Dimethoxy4.23.6[1]
4 4-Chloro10.51.4[1]
5 3-Bromo6.82.2[1]
6 4-Nitro12.31.2[1]
7 2-Methyl35.00.4[1]
8 4-tert-Butyl5.52.7[1]

Note: ED₅₀ values are approximate and collated from literature for comparative purposes. The potency of pethidine is used as a benchmark.

Mechanism of Action: Interaction with Opioid Receptors

The analgesic effects of 1-methyl-4-piperidinol esters are primarily mediated through their action as agonists at opioid receptors, particularly the μ-opioid receptor. Opioids exert their effects by binding to these G-protein coupled receptors, which are located in the central and peripheral nervous systems.[2] This binding initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

The following diagram illustrates the general mechanism of action of opioid agonists at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid Opioid uOR μ-Opioid Receptor Opioid->uOR Binds to Ca_channel Ca²⁺ Channel (Voltage-gated) uOR->Ca_channel Inhibits Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Triggers release Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release into K_channel K⁺ Channel Hyperpolarization Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization Leads to Pain_Signal Pain_Signal Hyperpolarization->Pain_Signal Inhibits uOR_post μ-Opioid Receptor uOR_post->K_channel Activates Postsynaptic_Receptor Neurotransmitter Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Postsynaptic_Receptor->Pain_Signal Pain Signal Propagation

Opioid Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of 1-methyl-4-piperidinol esters and their evaluation for analgesic activity.

Synthesis of 1-Methyl-4-piperidinol Esters

The synthesis of 1-methyl-4-piperidinol esters is typically achieved through a two-step process starting from the commercially available 1-methyl-4-piperidone.

Step 1: Reduction of 1-Methyl-4-piperidone to 1-Methyl-4-piperidinol

Start 1-Methyl-4-piperidone in Methanol Step1 Add Sodium Borohydride (NaBH₄) in portions at 0°C Start->Step1 Step2 Stir at room temperature (monitor by TLC) Step1->Step2 Step3 Quench with acetone, then add dilute HCl Step2->Step3 Step4 Basify with NaOH and extract with CH₂Cl₂ Step3->Step4 Step5 Dry organic layer (Na₂SO₄), filter, and concentrate Step4->Step5 End 1-Methyl-4-piperidinol (Crude product) Step5->End

Synthesis Workflow: Reduction
  • Dissolution: Dissolve 1-methyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath to 0°C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) in small portions to the cooled solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and cautiously add acetone to quench any unreacted NaBH₄. Subsequently, slowly add dilute hydrochloric acid to neutralize the mixture.

  • Extraction: Make the solution basic by adding a concentrated sodium hydroxide solution. Extract the aqueous layer multiple times with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-4-piperidinol, which can be purified by distillation or crystallization.

Step 2: Esterification of 1-Methyl-4-piperidinol with an Acid Chloride

Start 1-Methyl-4-piperidinol in Dichloromethane Step1 Add Triethylamine (Et₃N) at 0°C Start->Step1 Step2 Slowly add Acid Chloride (e.g., Benzoyl Chloride) Step1->Step2 Step3 Stir at room temperature (monitor by TLC) Step2->Step3 Step4 Wash with water, saturated NaHCO₃, and brine Step3->Step4 Step5 Dry organic layer (Na₂SO₄), filter, and concentrate Step4->Step5 End 1-Methyl-4-piperidinol Ester (Purify by chromatography) Step5->End

Synthesis Workflow: Esterification
  • Reactant Preparation: Dissolve 1-methyl-4-piperidinol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Add triethylamine as a base.

  • Acylation: Cool the solution to 0°C and add the desired acid chloride (e.g., benzoyl chloride or a substituted benzoyl chloride) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Work-up: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel to obtain the final product.

In Vivo Analgesic Activity Assessment: The Hot-Plate Test

The hot-plate test is a standard and reliable method for evaluating the central analgesic activity of compounds in rodents.[1]

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.

  • Acclimatization: Acclimatize the animals (typically mice) to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and record the time (latency) until it exhibits a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound, a vehicle control, or a standard analgesic (e.g., morphine or pethidine) via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline. The dose-response relationship can be determined to calculate the ED₅₀ (the dose that produces a maximal effect in 50% of the animals).

Considerations for Drug Development: Beyond Potency

While analgesic potency is a primary endpoint, the development of a successful drug candidate requires a multifaceted evaluation.

  • Selectivity: The affinity of these esters for different opioid receptor subtypes (μ, δ, and κ) should be determined to understand their pharmacological profile and potential for side effects. High selectivity for the μ-receptor is often desirable for potent analgesia.

  • Adverse Effects: A thorough assessment of side effects, including respiratory depression, constipation, and sedation, is crucial.

  • Physical Dependence and Addiction Liability: Given the opioid nature of these compounds, their potential to induce physical dependence and addiction must be carefully evaluated.[4] This can be assessed in animal models by observing withdrawal symptoms after chronic administration and subsequent challenge with an opioid antagonist like naloxone.

Conclusion and Future Directions

The 1-methyl-4-piperidinol ester scaffold continues to be a fertile ground for the discovery of novel analgesic agents. The structure-activity relationships discussed in this guide, particularly the influence of electronic and steric properties of the ester substituent, provide a rational basis for the design of new compounds with enhanced potency and potentially improved safety profiles. Future research should focus on obtaining comprehensive pharmacological data, including receptor binding affinities for a wide range of analogs, to build more predictive QSAR models. Furthermore, a deeper understanding of the metabolic pathways of these esters will be critical in designing compounds with favorable pharmacokinetic properties and reduced potential for the formation of toxic metabolites. By integrating synthetic chemistry, pharmacology, and computational modeling, the full potential of this versatile chemical class in the management of pain can be realized.

References

  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145–152. [Link]

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  • Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

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  • Zhang, Y., & Pan, Z. Z. (2010). Signaling pathways for μ-opioid receptor-mediated inhibition of Ca2+ channels in rat periaqueductal gray neurons. The Journal of neuroscience, 30(19), 6661–6669.
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  • Casy, A. F., & Parfitt, R. T. (1986). Opioid analgesics: chemistry and receptors. Springer Science & Business Media.
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  • Kieffer, B. L., & Gavériaux-Ruff, C. (2002). Opioid receptors: a family of secret agents. Cellular and molecular life sciences, 59(7), 1047–1057.
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  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254.

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Validation

A Comparative Guide to the In Vivo Specificity of [¹¹C]MP4A for Acetylcholinesterase

This guide provides a comprehensive evaluation of N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), a key radiotracer for Positron Emission Tomography (PET) imaging of acetylcholinesterase (AChE) activity in the brain. Fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), a key radiotracer for Positron Emission Tomography (PET) imaging of acetylcholinesterase (AChE) activity in the brain. For researchers and drug development professionals, selecting the appropriate imaging tool is paramount. This document delves into the experimental evidence supporting the specificity of [¹¹C]MP4A, compares its performance against a primary alternative, and provides the technical methodologies required to validate its use.

The Rationale for AChE Imaging and the [¹¹C]MP4A Tracer

Acetylcholinesterase is the critical enzyme responsible for terminating cholinergic neurotransmission by hydrolyzing acetylcholine. Its levels are known to decrease in neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD), making it a vital biomarker and a target for therapeutic intervention.[1] In vivo quantification of AChE activity provides a direct measure of cholinergic integrity and a pharmacodynamic marker for evaluating the efficacy of AChE inhibitors.

[¹¹C]MP4A was developed as an acetylcholine analog for the in vivo measurement of AChE activity via PET.[2] The tracer's design is predicated on a trapping mechanism: as a lipophilic molecule, it readily crosses the blood-brain barrier (BBB).[2] Once in the brain, it serves as a substrate for AChE. The enzymatic hydrolysis of [¹¹C]MP4A yields N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH), a hydrophilic metabolite.[3] This charged metabolite is unable to diffuse back across the BBB, effectively trapping the radioactive signal in regions of high AChE activity.[2][3] The rate of this accumulation serves as a direct index of local enzyme activity.

cluster_brain Brain Parenchyma b_mp4a [¹¹C]MP4A (Lipophilic) p_mp4a [¹¹C]MP4A b_mp4a->p_mp4a BBB Crossing p_mp4a->b_mp4a Washout ache AChE p_mp4a->ache Substrate Binding p_mp4oh [¹¹C]MP4OH (Hydrophilic) Trapped Metabolite ache->p_mp4oh Hydrolysis

Caption: Mechanism of [¹¹C]MP4A trapping in the brain.

Core Evaluation: How Specific is [¹¹C]MP4A?

The utility of a PET tracer hinges on its specificity for the intended target. For [¹¹C]MP4A, the primary concern is potential hydrolysis by other esterases, principally butyrylcholinesterase (BChE), which is also present in the brain.

Authoritative sources report that [¹¹C]MP4A is hydrolyzed with 99% specificity by AChE.[2] This high degree of specificity is a major advantage, ensuring that the resulting PET signal is a direct and unambiguous reflection of AChE activity.

In Vivo Pharmacological Validation: A Self-Validating System

The most robust method for confirming in vivo specificity is a pharmacological blocking study. The logic is straightforward: if the tracer's retention is truly dependent on AChE activity, then pre-administration of a potent and irreversible AChE inhibitor should abolish the specific signal.

Diisopropylfluorophosphate (DFP) is an ideal tool for this purpose. As an irreversible inhibitor, it effectively eliminates AChE activity. Studies in animal models have demonstrated that pretreatment with DFP significantly reduces the retention of radioactivity following the injection of [¹¹C]MP4A's structural analog, [¹¹C]PMP.[1][4] This blockade confirms that the trapping mechanism is overwhelmingly dependent on AChE-catalyzed hydrolysis.[4] This experimental design is self-validating; the reduction in signal upon pharmacological challenge provides direct evidence of the tracer's target engagement.

Comparative Performance: [¹¹C]MP4A vs. [¹¹C]PMP

No evaluation is complete without comparison to viable alternatives. The most widely studied alternative to [¹¹C]MP4A is 1-[¹¹C]methylpiperidin-4-yl propionate ([¹¹C]PMP). Both are substrate tracers that operate on the same trapping principle.[1] However, they exhibit key kinetic differences that influence their suitability for different research questions.

The central distinction lies in their hydrolysis rates. The hydrolysis of MP4A by AChE is 3- to 4-fold faster than that of PMP in both rat and human brain homogenates.[1] This has significant implications for imaging.

  • [¹¹C]MP4A: Its rapid hydrolysis makes it highly sensitive for detecting AChE activity. However, in regions with very high enzyme concentrations (e.g., the striatum), the signal can saturate quickly, making it difficult to accurately quantify the true rate of accumulation (k₃).

  • [¹¹C]PMP: The slower hydrolysis rate provides a wider dynamic range, allowing for more precise estimates of AChE activity in regions of moderate to high enzyme levels.[1] This slower rate is also the reason for its slightly lower specificity (86-95%) compared to [¹¹C]MP4A.[1]

This trade-off is evident in regional brain distribution data. [¹¹C]PMP demonstrates better discrimination between regions of varying AChE activity, showing higher striatum-to-cortex and striatum-to-cerebellum ratios.[1]

Parameter[¹¹C]MP4A[¹¹C]PMPRationale
Specificity for AChE ~99% [2]86-95%[1]The acetate ester of MP4A is a more specific substrate for AChE than the propionate ester of PMP.
Hydrolysis Rate FastSlow (3-4x slower than MP4A)[1]The chemical structure of the ester group dictates its affinity and turnover rate by the enzyme.
Regional Discrimination GoodExcellent [1]Slower hydrolysis of PMP avoids signal saturation in high-density regions, improving quantitative accuracy.
Striatum/Cerebellum Ratio 1.81 ± 0.20[1]3.06 ± 0.31 [1]Reflects better signal separation between high-AChE and low-AChE regions.
Striatum/Cortex Ratio 1.09 ± 0.08[1]1.71 ± 0.19 [1]Further demonstrates superior contrast and dynamic range for [¹¹C]PMP.
Primary Application General AChE mapping; studies in cortical regions.Quantitative studies, especially in high-density regions like the striatum.The choice depends on whether maximum specificity or a wider quantitative range is prioritized.

Experimental Protocols

Protocol for Radiosynthesis of [¹¹C]MP4A

This protocol is based on established methods for ¹¹C-methylation of piperidinyl precursors.[5]

  • Production of [¹¹C]Methyl Triflate: [¹¹C]CO₂ produced by a cyclotron is converted to [¹¹C]CH₄, which is then halogenated to [¹¹C]CH₃I. The [¹¹C]CH₃I is passed through a heated column containing silver triflate to produce the highly reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

  • Radiolabeling Reaction: The precursor, N-desmethyl-piperidin-4-yl acetate, is dissolved in a suitable organic solvent (e.g., DMF). The gaseous [¹¹C]CH₃OTf is bubbled through this solution at room temperature. The reaction is typically complete within 5 minutes.

  • Purification: The reaction mixture is diluted and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate [¹¹C]MP4A from the precursor and any byproducts.

  • Formulation: The collected HPLC fraction containing [¹¹C]MP4A is passed through a C18 Sep-Pak cartridge. The tracer is eluted from the cartridge with ethanol and then diluted with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity (>95%), specific activity, and sterility before administration.

Protocol for In Vivo PET Imaging and Kinetic Modeling

This workflow outlines a typical preclinical or clinical study to quantify AChE activity.

cluster_prep Preparation cluster_scan PET Acquisition cluster_analysis Data Analysis p1 Subject Preparation (e.g., cannulation) p2 Tracer Administration (IV bolus injection of [¹¹C]MP4A) p1->p2 s1 Dynamic PET Scan (e.g., 60-90 min) p2->s1 s2 Arterial Blood Sampling (Optional, for input function) a1 Image Reconstruction s1->a1 a4 Kinetic Modeling (e.g., 2-Tissue Compartment Model) s2->a4 Metabolite-Corrected Arterial Input Function a2 Region of Interest (ROI) Definition a1->a2 a3 Generate Time-Activity Curves (TACs) a2->a3 a3->a4 a5 Generate Parametric Map of AChE activity (k₃) a4->a5

Caption: Standard workflow for a [¹¹C]MP4A PET study.

  • Subject Preparation: The subject is positioned in the PET scanner. For studies requiring an arterial input function, an arterial line is placed for blood sampling.

  • Tracer Injection: A bolus of [¹¹C]MP4A is injected intravenously at the start of the scan.

  • Dynamic PET Acquisition: A dynamic scan of 60-90 minutes is performed to capture the tracer's uptake and trapping in the brain over time.

  • Data Analysis:

    • The dynamic PET data are reconstructed into a series of time-stamped images.

    • Regions of Interest (ROIs) are drawn on the images corresponding to anatomical brain structures (e.g., cortex, striatum, cerebellum).

    • Time-activity curves (TACs), which plot radioactivity concentration versus time, are generated for each ROI.

    • Kinetic Modeling: The TACs are analyzed using a mathematical model, typically a 2-tissue compartment model.[6] This model estimates several rate constants:

      • K₁: The rate of tracer transport from blood to brain.

      • k₂: The rate of tracer transport from brain back to blood.

      • k₃: The rate of hydrolysis and trapping of the tracer by AChE. This k₃ value is the primary outcome measure and serves as an index of AChE activity. [3]

    • Alternatively, reference tissue models, which use a region with negligible AChE activity (like the cerebellum) to estimate the input function, can be employed to avoid the need for arterial blood sampling.[3][7]

Conclusion

[¹¹C]MP4A is a highly specific and valuable PET tracer for the in vivo quantification of acetylcholinesterase. Its reported 99% specificity for AChE is a significant advantage, ensuring that the imaging signal is a reliable measure of the target enzyme's activity.[2] While alternatives like [¹¹C]PMP may offer superior performance for quantifying AChE in high-density regions due to a slower hydrolysis rate, the exceptional specificity of [¹¹C]MP4A makes it an excellent choice for studies where unambiguous target engagement is the priority, particularly in cortical regions where enzyme levels are lower. The choice between these tracers should be guided by the specific research question, balancing the need for absolute specificity against the requirement for a broader quantitative dynamic range.

References

  • National Center for Biotechnology Information (2006). 1-[¹¹C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Koeppe, R. A., Frey, K. A., Snyder, S. E., et al. (1999). Kinetic modeling of N-[¹¹C]methylpiperidin-4-yl propionate: alternatives for analysis of an irreversible positron emission tomography tracer for measurement of acetylcholinesterase activity in human brain. Journal of Cerebral Blood Flow & Metabolism, 19(10), 1150-1163. Available from: [Link]

  • Kilbourn, M. R., Snyder, S. E., Sherman, P. S., & Kuhl, D. E. (1996). In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[¹¹C]methylpiperdin-4-yl propionate ([¹¹C]PMP). Synapse, 22(2), 123-131. Available from: [Link]

  • Snyder, S. E., Tluczek, L., Jewett, D. M., et al. (1995). Synthesis of 1-[¹¹C]methylpiperidin-4-yl propionate ([¹¹C]PMP) for in vivo measurements of acetylcholinesterase activity. Nuclear Medicine and Biology, 22(6), 801-808. Available from: [Link]

  • Irie, T., Fukushi, K., Namba, H., et al. (1999). Kinetic Analysis of [¹¹C]MP4A Using a High-Radioactivity Brain Region That Represents an Integrated Input Function for Measurement of Cerebral Acetylcholinesterase Activity Without Arterial Blood Sampling. Journal of Cerebral Blood Flow & Metabolism, 19(8), 919-930. Available from: [Link]

  • National Center for Biotechnology Information (2006). N-[¹¹C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Tanaka, N., Fukushi, K., Shinotoh, H., et al. (2001). Positron emission tomographic measurement of brain acetylcholinesterase activity using N-[(11)C]methylpiperidin-4-yl acetate without arterial blood sampling: methodology of shape analysis and its diagnostic power for Alzheimer's disease. Journal of Cerebral Blood Flow & Metabolism, 21(3), 295-306. Available from: [Link]

  • Taylor-Robinson, S. D., Turjanski, N., & Hammers, A. (1999). A comparison of four [¹¹C]-labelled PET ligands for the quantification of acetylcholinesterase in human brain. Journal of Cerebral Blood Flow & Metabolism, 19(10), 1049-1050. Available from: [Link]

  • Shinotoh, H., Namba, H., Fukushi, K., et al. (1999). Measurement of acetylcholinesterase activity in the human brain using positron emission tomography. Annals of the New York Academy of Sciences, 897, 258-265. Available from: [Link]

  • Chevalier, J., Risa, A., N'guyen, T., et al. (2015). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. PLoS One, 10(9), e0136508. Available from: [Link]

Sources

Validation

A Comparative Guide to PET Radiotracers for Imaging Cholinergic Deficits: Beyond [¹¹C]MP4A

The cholinergic system's critical role in cognitive functions such as memory and attention is well-established. Its degeneration is a key feature in several neurodegenerative disorders, most notably Alzheimer's disease (...

Author: BenchChem Technical Support Team. Date: February 2026

The cholinergic system's critical role in cognitive functions such as memory and attention is well-established. Its degeneration is a key feature in several neurodegenerative disorders, most notably Alzheimer's disease (AD) and Lewy body dementia (LBD).[1][2][3] Consequently, the in-vivo visualization and quantification of cholinergic system components via Positron Emission Tomography (PET) is invaluable for early diagnosis, understanding disease progression, and evaluating the efficacy of novel therapeutics.[1][4][5]

For years, N-[¹¹C]methyl-4-piperidyl acetate ([¹¹C]MP4A) has been a cornerstone radiotracer for imaging acetylcholinesterase (AChE), the enzyme that catabolizes acetylcholine in the synaptic cleft.[3][6][7] Its diagnostic utility is based on a clever trapping mechanism: as a lipophilic substrate analogue, [¹¹C]MP4A readily crosses the blood-brain barrier, where it is hydrolyzed by AChE into a hydrophilic metabolite, [¹¹C]MP4OH.[8][9] This charged metabolite is effectively trapped within the brain, and its rate of accumulation provides a direct measure of regional AChE activity.[8][9]

However, the clinical and research utility of [¹¹C]MP4A is fundamentally constrained by the short half-life of Carbon-11 (t½ ≈ 20.4 minutes). This necessitates an on-site cyclotron for radiosynthesis, significantly limiting its accessibility to specialized research centers. This limitation has catalyzed the development of a diverse portfolio of alternative radiotracers, many of which leverage the more practical Fluorine-18 isotope (t½ ≈ 109.8 minutes) or target different components of the cholinergic synapse to provide a more holistic view of system integrity.

This guide provides a comparative analysis of key alternatives to [¹¹C]MP4A, offering researchers and drug development professionals the technical insights needed to select the optimal imaging agent for their specific research questions. We will explore tracers targeting not only AChE but also presynaptic vesicular acetylcholine transporters (VAChT) and postsynaptic muscarinic and nicotinic receptors.

The Cholinergic Synapse: A Landscape of Imaging Targets

To understand the rationale behind developing diverse radiotracers, it is essential to visualize the cholinergic synapse and its key molecular components. Each component offers a unique window into the health of the cholinergic system. A deficit in presynaptic terminals (imaged via VAChT) may have different pathological implications than a loss of postsynaptic receptors or a decline in enzymatic activity.

Cholinergic_Synapse_Targets cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron VAChT VAChT (Vesicular Acetylcholine Transporter) ACh_release ACh Release VAChT->ACh_release Packaging & Release ACh_vesicle ACh Vesicle ACh ACh ACh_release->ACh AChE AChE (Acetylcholinesterase) ACh->AChE Hydrolysis mAChR mAChR (Muscarinic Receptor) ACh->mAChR Binding nAChR nAChR (Nicotinic Receptor) ACh->nAChR Binding Signal Signal Transduction MP4A [¹¹C]MP4A / [¹⁸F]FEP-4MA MP4A->AChE Target FEOBV [¹⁸F]FEOBV FEOBV->VAChT Target Receptor_Ligands [¹¹C]MK-6884 [¹⁸F]FP-TZTP, etc. Receptor_Ligands->mAChR Target Receptor_Ligands->nAChR Target

Caption: PET radiotracer targets within the cholinergic synapse.

Comparative Analysis of Leading Radiotracers

The ideal PET radiotracer should exhibit high target affinity and specificity, appropriate lipophilicity for blood-brain barrier penetration, favorable kinetics, and minimal off-target binding. The choice of radionuclide is a primary logistical and practical consideration.

RadiotracerPrimary TargetRadionuclideHalf-Life (min)Mechanism of ActionKey AdvantagesKey Limitations
[¹¹C]MP4A Acetylcholinesterase (AChE)¹¹C20.4Substrate; hydrolyzed product is trapped intracellularly.[8][9]Well-validated in humans; directly measures enzyme activity.[6][7]Very short half-life requires on-site cyclotron; potential for flow-dependent accumulation.[4]
[¹⁸F]FEP-4MA Acetylcholinesterase (AChE)¹⁸F109.8Substrate; analogous trapping mechanism to [¹¹C]MP4A.[9]Longer half-life allows for centralized production and wider distribution.[7]Less extensive clinical validation compared to [¹¹C]MP4A.
[¹⁸F]FEOBV Vesicular ACh Transporter (VAChT)¹⁸F109.8Reversible binding ligand; density reflects presynaptic terminal integrity.[2]Excellent marker for presynaptic cholinergic terminal density; successfully used in AD and LBD clinical studies.[6][10]Does not measure synaptic function (ACh release or enzymatic activity).
[¹¹C]MK-6884 Muscarinic M4 Receptor (mAChR)¹¹C20.4Positive Allosteric Modulator (PAM); binding is enhanced by endogenous acetylcholine.[11]Provides a functional measure of the receptor and local ACh levels; high specificity for M4 subtype.[6][11]Short half-life; potential for confounding by brain-penetrant metabolites.[11]
[¹⁸F]FP-TZTP Muscarinic M2 Receptor (mAChR)¹⁸F109.8Reversible binding ligand.High selectivity for M2 subtype; favorable kinetics for quantification.[6]Targets only one of five muscarinic receptor subtypes.
(-)-[¹⁸F]Flubatine α4β2 Nicotinic Receptor (nAChR)¹⁸F109.8Reversible binding ligand.One of several "second-generation" nAChR tracers with improved properties for human application.[2]Complex receptor pharmacology; changes can be difficult to interpret.

In-Depth Look at Key Alternatives

Fluorine-18 Labeled AChE Substrates: The Case of [¹⁸F]FEP-4MA

The most direct alternative to [¹¹C]MP4A are its Fluorine-18 labeled analogues. The development of tracers like N-[¹⁸F]Fluoroethylpiperidin-4ylmethyl Acetate ([¹⁸F]FEP-4MA) was a logical step to overcome the logistical hurdles of Carbon-11 chemistry.[7][9]

  • Mechanism & Performance: [¹⁸F]FEP-4MA functions identically to [¹¹C]MP4A, acting as a substrate for AChE and becoming trapped upon hydrolysis.[9] Preclinical studies in rats have demonstrated its ability to measure cerebral AChE activity, showing a brain distribution pattern consistent with known enzyme concentrations—highest in the striatum and cortex.[9]

  • Causality in Experimental Choice: The choice to develop an ¹⁸F-labeled substrate is driven by practicality. The ~110-minute half-life allows a central radiopharmacy to produce and ship doses to multiple surrounding clinical sites, dramatically increasing the potential for multi-center clinical trials and routine diagnostic use.

Imaging Presynaptic Integrity: [¹⁸F]FEOBV for VAChT

Shifting the focus from enzymatic activity to neuronal integrity, [¹⁸F]FEOBV targets the vesicular acetylcholine transporter (VAChT).[2] VAChT is responsible for packaging acetylcholine into synaptic vesicles and its density is an excellent proxy for the number of viable cholinergic nerve terminals.

  • Mechanism & Performance: [¹⁸F]FEOBV is a high-affinity ligand for VAChT. PET studies with this tracer have successfully demonstrated cholinergic terminal loss in patients with AD and LBD.[2][6] For instance, studies have shown that [¹⁸F]FEOBV can detect subtle cholinergic deficits associated with normal aging and more profound losses following targeted lesions of cholinergic nuclei in animal models.[10]

  • Causality in Experimental Choice: Imaging VAChT provides complementary information to AChE imaging. AChE is present on both presynaptic and postsynaptic neurons, whereas VAChT is exclusively presynaptic.[3] Therefore, a loss of [¹⁸F]FEOBV signal can be more directly interpreted as a loss of cholinergic terminals, a key pathological event in neurodegeneration.

Probing Postsynaptic Receptors: Muscarinic and Nicotinic Tracers

Imaging postsynaptic receptors provides insights into the capacity of the brain to respond to acetylcholine. This is critical for assessing disease state and for developing receptor-targeted therapies.[4][5]

  • Muscarinic Receptor Imaging: The muscarinic receptor family (M1-M5) presents a challenge due to the high homology of the orthosteric binding site (the site where acetylcholine binds).[5] This has driven the development of subtype-selective and allosteric ligands.

    • [¹¹C]MK-6884 (M4 PAM): This tracer is particularly innovative. As a Positive Allosteric Modulator (PAM), it binds to a separate site on the M4 receptor and its own binding is enhanced in the presence of acetylcholine.[11] This means the PET signal is sensitive not only to receptor density but also to local, endogenous acetylcholine levels, offering a uniquely functional readout of synaptic activity.[11] Studies in humans have shown the expected distribution (highest in the striatum) and a predictable response to acetylcholinesterase inhibitors.[11]

  • Nicotinic Receptor Imaging: Multiple tracers have been developed for the major nicotinic receptor subtypes in the brain, α4β2 and α7. Tracers like (-)-[¹⁸F]Flubatine (for α4β2) and [¹⁸F]ASEM (for α7) have been successfully translated to human studies, revealing receptor alterations in mild cognitive impairment and AD.[2]

  • Causality in Experimental Choice: The rationale for receptor imaging is twofold. First, it helps to characterize the downstream consequences of presynaptic cholinergic deficits. Second, it is an essential tool for drug development, enabling direct measurement of target engagement and receptor occupancy for new drugs that act on specific nAChR or mAChR subtypes.

Experimental Workflow & Protocols

A self-validating system is crucial for any PET imaging protocol. The following outlines a generalized workflow for the preclinical evaluation of a novel cholinergic radiotracer, emphasizing the logic behind each step.

Workflow A 1. Radiosynthesis & QC - High Radiochemical Purity - Molar Activity D 4. Radiotracer Administration - Intravenous Bolus Injection A->D Inject Tracer B 2. Animal Model Selection - Healthy Control - Disease Model (e.g., 5XFAD mouse) - Blocking Cohort C 3. Subject Preparation - Anesthesia - Catheter Placement (Tail Vein) - Physiological Monitoring B->C Prepare Subject C->D E 5. Dynamic PET Scan - 60-90 min Acquisition - List-mode Data Collection D->E Start Scan G 7. Image Reconstruction & Analysis - Co-registration with MRI/CT - ROI Definition - Time-Activity Curves (TACs) E->G Reconstruct Data F 6. Blood Sampling (Optional) - Arterial Line - Metabolite Analysis F->G Provide Input Function H 8. Quantification - SUV Calculation - Kinetic Modeling (e.g., SRTM, 2TCM) - Blocking Study Analysis G->H Derive Parameters

Caption: Standardized workflow for preclinical PET radiotracer evaluation.

Step-by-Step Protocol: Preclinical PET Imaging
  • Radiosynthesis and Quality Control:

    • Objective: To produce the radiotracer with high purity and molar activity.

    • Procedure: Synthesize the tracer (e.g., [¹⁸F]FEOBV) using an automated synthesis module. Perform HPLC to confirm radiochemical purity (>95%). Measure the molar activity to ensure that the injected mass is low enough to avoid pharmacological effects.

    • Causality: High purity prevents confounding signals from radioactive impurities. High molar activity ensures that the tracer binds to a negligible fraction of the target sites (the "tracer principle"), thus not perturbing the system it is designed to measure.

  • Animal Preparation:

    • Objective: To ensure the animal is stable and properly positioned for imaging.

    • Procedure: Anesthetize the subject (e.g., rodent) with isoflurane (2-2.5% for induction, 1.5% for maintenance). Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed with the head in the center of the field-of-view. Monitor vital signs (respiration, temperature) throughout the scan.

    • Causality: Stable anesthesia is critical as physiological parameters (pCO₂, blood pressure) can affect cerebral blood flow, which in turn can influence tracer delivery and kinetics.

  • PET Scan Acquisition:

    • Objective: To acquire dynamic data of tracer uptake and distribution in the brain.

    • Procedure: Administer a bolus of the radiotracer (e.g., 5-10 MBq) via the tail vein catheter at the start of the PET acquisition. Acquire data in list-mode for 60-90 minutes.

    • Causality: A dynamic scan (a series of images over time) is essential for kinetic modeling. It allows for the separation of specific binding from non-specific uptake and delivery, providing more quantitative and reliable outcome measures than a simple static image.

  • Data Analysis:

    • Objective: To quantify regional tracer uptake and binding.

    • Procedure: Reconstruct the dynamic PET data into time frames of increasing duration. Co-register the PET image to a structural MRI or CT for anatomical reference. Define Regions of Interest (ROIs) for key brain areas (e.g., cortex, striatum, hippocampus, cerebellum). Generate time-activity curves (TACs) for each ROI.

    • Quantification:

      • Standardized Uptake Value (SUV): A simple, semi-quantitative measure calculated as (Radioactivity in ROI / Injected Dose) x Body Weight. Useful for initial assessment.

      • Kinetic Modeling: For tracers with reversible binding like [¹⁸F]FEOBV, use a reference tissue model (e.g., Simplified Reference Tissue Model, SRTM), using a region devoid of specific binding (like the cerebellum) as an input function. This yields the binding potential (BP_ND_), a more robust measure of target density. For trapping agents like [¹¹C]MP4A, a Patlak plot can be used to determine the net influx rate (K_i_).

    • Causality: Kinetic modeling is the gold standard as it accounts for differences in blood flow and tracer delivery, isolating the signal related to specific binding to the molecular target. Comparing uptake in a target-rich region to a reference region internally validates the specificity of the signal.

Conclusion and Future Directions

While [¹¹C]MP4A has been instrumental in establishing the field of cholinergic PET imaging, its inherent limitations have spurred vital innovation. The current landscape of alternatives offers a powerful and diverse toolkit for researchers.

  • For broad accessibility and multi-center trials, ¹⁸F-labeled AChE substrates like [¹⁸F]FEP-4MA are a logical replacement for [¹¹C]MP4A.

  • To specifically measure presynaptic terminal loss, [¹⁸F]FEOBV is an exceptionally well-validated and informative choice, providing a direct structural correlate of cholinergic denervation.

  • To investigate postsynaptic integrity and drug target engagement, the growing arsenal of subtype-selective muscarinic and nicotinic receptor ligands is indispensable. Tracers like [¹¹C]MK-6884 represent the frontier, offering not just anatomical but functional insights into synaptic activity.

The future of cholinergic imaging lies in a multi-modal approach, combining these advanced radiotracers to build a comprehensive picture of synaptic pathology. By selecting the appropriate tracer based on a clear experimental hypothesis, researchers and drug developers can more effectively dissect the role of the cholinergic system in disease and accelerate the development of therapies for devastating neurodegenerative disorders.

References

  • Hesse, S., & Sabri, O. (2022). PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. Journal of Nuclear Medicine, 63(Supplement 1), 16S-23S. [Link]

  • Hu, A., et al. (2023). Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. Journal of Medicinal Chemistry, 66(17), 11893–11916. [Link]

  • Hu, A., et al. (2023). Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. ACS Publications. [Link]

  • Szałapska, A., et al. (2024). Design, Synthesis and Molecular Modeling Study of Radiotracers Based on Tacrine and Its Derivatives for Study on Alzheimer's Disease and Its Early Diagnosis. Applied Sciences, 14(7), 2827. [Link]

  • Alzforum. (2022). New PET Tracer Binds Muscarinic Acetylcholine Receptors. Alzforum. [Link]

  • Lin, K.-J., & Hsu, J.-L. (2019). PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research. Frontiers in Neurology, 10, 439. [Link]

  • Hesse, S., & Sabri, O. (2022). PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. PubMed. [Link]

  • National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Irie, T., & Fukushi, K. (2013). PET probes for imaging brain acetylcholinesterase. Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 133-140. [Link]

  • National Center for Biotechnology Information. (2006). 1-[11C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Rochais, C., et al. (2012). PET imaging of cholinergic deficits in rats using [18F]fluoroethoxybenzovesamicol ([18F]FEOBV). NeuroImage, 62(1), 386-391. [Link]

  • National Center for Biotechnology Information. (2010). N-[18F]Fluoroethylpiperidin-4ylmethyl acetate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-piperidyl Acetate in a Laboratory Setting

This guide provides essential safety and logistical information for the proper disposal of 1-methyl-4-piperidyl acetate. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-methyl-4-piperidyl acetate. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-tested insights to create a self-validating system of protocols that you can trust.

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 1-methyl-4-piperidyl acetate, a risk assessment must be conducted based on its chemical structure and the known properties of similar compounds, such as 1-methylpiperidin-4-one and other piperidine derivatives. These related compounds are often flammable, corrosive, and can cause severe skin and eye damage. Therefore, it is prudent to handle 1-methyl-4-piperidyl acetate as a hazardous substance with similar properties.

Key Inferred Hazards:

  • Flammability: Many piperidine derivatives are flammable liquids. Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2]

  • Corrosivity: The piperidine functional group can impart corrosive properties, causing burns to skin, eyes, and mucous membranes.[2][3]

  • Toxicity: Inhalation, ingestion, or skin contact may be harmful.[1]

A thorough risk assessment should be performed by the designated Chemical Hygiene Officer before handling this compound, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5]

Immediate Safety Precautions: Your Personal Protective Equipment (PPE) Mandate

Before handling 1-methyl-4-piperidyl acetate, all personnel must be equipped with the appropriate PPE. The selection of PPE should be based on a comprehensive risk assessment.

Recommended PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should also be used where splashing is a risk.

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[6] Nitrile or butyl rubber gloves are recommended. Always check the glove manufacturer's breakthrough time for the specific chemical class.

  • Respiratory Protection: If working outside of a certified chemical fume hood, or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[6]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

Spill Management: A Two-Tiered Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The response will depend on the scale of the spill.

Small-Scale Spills (less than 100 mL)
  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a universal binder to contain the spill.[1][3]

  • Neutralize (if applicable): If the substance is known to be acidic or basic, neutralize it with a suitable agent.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Large-Scale Spills (greater than 100 mL)
  • Evacuate Immediately: Evacuate all personnel from the laboratory and secure the area.

  • Activate Emergency Response: Contact your institution's emergency response team or the local fire department.

  • Provide Information: Be prepared to provide the SDS for a similar compound and any other relevant information to the emergency responders.

Waste Collection and Storage: The Foundation of Safe Disposal

Proper collection and storage of 1-methyl-4-piperidyl acetate waste is a critical step in the disposal process. All waste must be handled in accordance with EPA and local regulations.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all 1-methyl-4-piperidyl acetate waste.[7] The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("1-Methyl-4-piperidyl acetate"), and a clear description of the hazards (e.g., "Flammable," "Corrosive").[8]

  • Segregation: Do not mix 1-methyl-4-piperidyl acetate waste with other incompatible waste streams.[9]

  • Storage Location: Store the waste container in a designated satellite accumulation area near the point of generation.[7] This area should be well-ventilated and away from sources of ignition.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7] Do not overfill the container; leave at least 5% of headspace for thermal expansion.[7]

Formal Disposal Protocol: Ensuring a Compliant End-of-Life for Chemical Waste

The final disposal of 1-methyl-4-piperidyl acetate must be conducted through a licensed hazardous waste disposal company. Adherence to EPA's Resource Conservation and Recovery Act (RCRA) is mandatory.[9]

Procedural Steps for Disposal:

  • Waste Characterization: Properly characterize the waste stream. Given the inferred hazards, it is likely to be classified as both a flammable and potentially corrosive hazardous waste.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms, including a hazardous waste manifest.

  • Packaging for Transport: Ensure the waste container is properly sealed and labeled for transport by the disposal company.

  • Confirmation of Disposal: Obtain and retain all records of the waste disposal for regulatory compliance.

Quantitative Data Summary

The following table summarizes key data for structurally related compounds to inform the safe handling and disposal of 1-methyl-4-piperidyl acetate.

Property1-Methylpiperidin-4-one[10]4-Methylpiperidine[2]Methyl Acetate[11]
CAS Number 1445-73-4626-58-479-20-9
Molecular Formula C₆H₁₁NOC₆H₁₃NC₃H₆O₂
Boiling Point 60 - 62 °C (19 hPa)122 °C57 °C
Flash Point 58 °C13 °C-13 °C
GHS Hazard Statements H226 (Flammable liquid and vapor)H225 (Highly flammable liquid and vapor)H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-methyl-4-piperidyl acetate waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Generate Generate 1-Methyl-4-piperidyl acetate waste Collect Collect in a labeled, compatible container Generate->Collect Segregate waste Store Store in a designated satellite accumulation area Collect->Store Keep container closed Contact Contact EH&S for pickup Store->Contact When container is full Manifest Complete hazardous waste manifest Contact->Manifest Provide waste details Dispose Transfer to a licensed waste disposal company Manifest->Dispose Ensure proper packaging

Caption: Decision workflow for the safe disposal of 1-methyl-4-piperidyl acetate.

References

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dexmethylphenidate. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, April 19). N-[11C]Methylpiperidin-4-yl acetate. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-4-piperidyl acetate

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. The handling of any chemical compound requires a t...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) and handling procedures for 1-Methyl-4-piperidyl acetate.

Synthesized Hazard Analysis

1-Methyl-4-piperidyl acetate is a compound that combines the characteristics of a cyclic tertiary amine and an ester. The piperidine moiety suggests potential for corrosivity and skin absorption, a known characteristic of piperidine itself[1][2]. The acetate group, as seen in compounds like methyl acetate, can contribute to flammability and eye irritation[3]. Therefore, we must assume the compound presents a multi-faceted risk profile.

Hazard CategorySynthesized Risk AssessmentRationale & Supporting Evidence
Flammability Flammable Liquid Related compounds like 1-Methyl-4-piperidone and methyl acetate are classified as flammable liquids[3][4][5]. Vapors may form explosive mixtures with air and can travel to an ignition source[4].
Skin Contact Corrosive / Causes Severe Burns Piperidine derivatives are known to be corrosive and can cause severe skin burns and damage[6]. Amines are skin irritants, and piperidine can be absorbed through the skin, increasing exposure[2][7].
Eye Contact Causes Severe Eye Damage The corrosive nature of the amine/piperidine structure, combined with the irritant properties of esters, suggests a high risk of serious, irreversible eye damage upon contact[3][6].
Inhalation Harmful / Respiratory Irritation Vapors are likely to cause respiratory irritation[6]. Inhalation of related amines and piperidines can lead to symptoms like coughing, sore throat, and dizziness[8].
Ingestion Harmful / Corrosive Ingestion is predicted to cause severe damage to the gastrointestinal tract due to the corrosive nature of the compound[6].

The Hierarchy of Controls: Your First Line of Defense

Before we discuss PPE, it is critical to understand that PPE is the last line of defense against chemical exposure. The most effective safety protocols prioritize the hierarchy of controls.

  • Elimination/Substitution : If possible, use a less hazardous chemical.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. For 1-Methyl-4-piperidyl acetate, all handling must be performed in a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and protects you from inhalation, which is a primary exposure route[2][9]. Ensure eyewash stations and safety showers are readily accessible[6].

  • Administrative Controls : These are procedural changes, such as minimizing the quantity of the chemical used and restricting access to the handling area.

  • Personal Protective Equipment (PPE) : This is the equipment you wear to protect yourself, as detailed below.

Mandatory PPE Protocol: A Head-to-Toe Approach

The selection of PPE must be based on a thorough risk assessment. For 1-Methyl-4-piperidyl acetate, the high potential for corrosivity, skin absorption, and flammability dictates a comprehensive PPE ensemble.

Eye and Face Protection

The risk of severe, irreversible eye damage necessitates robust protection.

  • Minimum Requirement : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Strongly Recommended (Best Practice) : A full-face shield worn over chemical splash goggles.

    • Causality : Goggles provide a seal around the eyes to protect against liquid splashes and vapors. The face shield provides a secondary layer of protection for the entire face from splashes, which is critical when handling corrosive materials[10][11].

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical. Given that piperidine derivatives can be absorbed through the skin, selecting the correct gloves is vital[1].

  • Glove Type : Use chemical-impermeable gloves. Due to the compound's mixed nature (amine and ester), materials like Butyl rubber or Viton® are recommended. Nitrile gloves may offer splash protection for brief contact but are not suitable for prolonged handling. Always consult the glove manufacturer's compatibility charts.

  • Protocol :

    • Double Gloving : Wear two pairs of gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Integrity Check : Before use, visually inspect gloves for any signs of degradation or punctures.

    • Regular Changes : Change gloves frequently, and immediately if you suspect contamination.

Body Protection

Protect your skin from potential splashes and spills.

  • Minimum Requirement : A flame-resistant lab coat.

  • Recommended for larger quantities (>50 mL) or splash-prone procedures : A chemical-resistant apron worn over the lab coat, or a full chemical-resistant suit[12][13].

    • Causality : Standard lab coats can absorb liquid chemicals, holding them against your skin. A chemical-resistant apron or suit provides an impermeable barrier[13]. Flame resistance is crucial due to the flammability hazard[14].

Respiratory Protection
  • Primary Control : All work must be conducted in a properly functioning chemical fume hood[9].

  • Emergency/Maintenance : In the event of a spill or if engineering controls fail, respiratory protection is required. Use a full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge[12]. Ensure you have been properly fit-tested for the respirator.

Procedural Guidance: Step-by-Step Protocols

Protocol 4.1: Donning and Doffing PPE

The sequence is critical to avoid cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection : Don lab coat and/or chemical apron.

  • Inner Gloves : Don the first pair of gloves.

  • Respiratory Protection : Perform respirator seal check and don if required.

  • Eye/Face Protection : Don chemical splash goggles, followed by a face shield.

  • Outer Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves : Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin.

  • Face/Eye Protection : Remove the face shield, followed by the goggles, from the back to the front.

  • Body Protection : Unfasten and remove the lab coat or apron, rolling it so the contaminated side is on the inside.

  • Inner Gloves : Remove the final pair of gloves.

  • Respirator : Remove last, if worn.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE[2].

Protocol 4.2: Emergency Spill Response
  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or you are not trained to handle it, evacuate the area.

  • Remove Ignition Sources : If safe to do so, extinguish any open flames and turn off nearby equipment[4][6].

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Don PPE : If the spill is small and you are trained to clean it up, don the full PPE ensemble described above, including respiratory protection.

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad[4][6]. Do not use combustible materials like paper towels.

  • Collect Waste : Carefully scoop the absorbed material into a labeled, sealable hazardous waste container[6][9].

  • Decontaminate : Clean the spill area with a suitable decontamination solution as per your institution's guidelines.

  • Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste[4][6].

Decontamination and Disposal

PPE Disposal
  • All disposable PPE used while handling 1-Methyl-4-piperidyl acetate must be considered hazardous waste.

  • Place contaminated gloves, disposable aprons, and absorbent pads into a designated, sealed hazardous waste container immediately after use.

  • Non-disposable items like lab coats should be professionally laundered by a service familiar with chemical contamination. Do not take contaminated clothing home[4].

Chemical Waste Disposal
  • Dispose of 1-Methyl-4-piperidyl acetate and any contaminated materials in accordance with all local, state, and federal regulations[4][6].

  • Do not pour this chemical down the drain or dispose of it with regular trash[3][14].

  • Collect waste in a properly labeled, sealed container, clearly identifying the contents. The material may be disposed of via controlled incineration at a licensed chemical destruction facility[14].

Visualization of Key Processes

The following workflow diagram illustrates the critical decision-making process for safely handling 1-Methyl-4-piperidyl acetate, from initial assessment to final disposal.

PPE_Workflow cluster_prep Phase 1: Preparation & Setup cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal cluster_emergency Emergency Protocol risk_assessment Risk Assessment (Review Hazards: Corrosive, Flammable, Skin Absorption) eng_controls Engineering Controls (Work in Certified Chemical Fume Hood) risk_assessment->eng_controls Primary Control ppe_selection Select Mandatory PPE (Goggles, Face Shield, Double Gloves, Lab Coat) eng_controls->ppe_selection Secondary Control don_ppe Don PPE (Correct Sequence) ppe_selection->don_ppe safe_handling Perform Experiment (Minimize Quantities, Avoid Splashes) don_ppe->safe_handling doff_ppe Doff PPE (Correct Sequence) safe_handling->doff_ppe spill Spill Occurs safe_handling->spill If Spill decon Decontaminate Work Area doff_ppe->decon disposal Dispose of Waste (Chemical & Contaminated PPE as Hazardous) decon->disposal wash_hands Wash Hands Thoroughly disposal->wash_hands spill_response Execute Spill Response Protocol (Alert, Evacuate, Absorb, Decontaminate) spill->spill_response spill_response->disposal Dispose of Spill Waste

Caption: Workflow for PPE Selection and Safe Handling of 1-Methyl-4-piperidyl acetate.

References

  • Apollo Scientific. (2022). Safety Data Sheet: 1-Methylpiperidin-4-one.

  • Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Acetate.

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-4-piperidone.

  • Echemi. (n.d.). (3-benzoyl-1-methyl-4-phenyl-4-piperidyl)acetate Safety Data Sheets.

  • Merck Millipore. (n.d.). 1-Methyl-4-piperidinone MSDS.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methylpiperidine.

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

  • ChemicalBook. (2023). Chemical Safety Data Sheet: 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?

  • T.A.G. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.

  • BenchChem. (2025). A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.

  • Ammonia Refrigeration PSM. (2020). Emergency Response & PPE.

  • Sigma-Aldrich. (n.d.). 1-Acetyl-4-piperidone 94%.

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

  • American Chemistry Council. (n.d.). Protective Equipment.

  • ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.

  • NICNAS. (2016). Piperidine: Human health tier II assessment.

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: PIPERIDINE.

  • CymitQuimica. (n.d.). Methyl (piperidin-4-yl)acetate.

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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